molecular formula C12H17ClN2S B1673027 HDL376 CAS No. 147751-31-3

HDL376

Cat. No.: B1673027
CAS No.: 147751-31-3
M. Wt: 256.80 g/mol
InChI Key: CVLONJGXRCEARL-UHFFFAOYSA-N
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Description

HDL376 is an inhibitor of scavenger receptor BI (SR-BI).

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-(2-methylpropyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2S/c1-8(2)7-14-12(16)15-11-6-10(13)5-4-9(11)3/h4-6,8H,7H2,1-3H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLONJGXRCEARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=S)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147751-31-3
Record name SDZ-HDL-376
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147751313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SDZ-HDL-376
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4KLE87R9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HDL376

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HDL376 is a potent and specific small molecule inhibitor of Scavenger Receptor Class B Type I (SR-BI).[1] SR-BI is a critical membrane receptor involved in high-density lipoprotein (HDL) metabolism, reverse cholesterol transport, and cellular signaling. This technical guide delineates the mechanism of action of this compound, focusing on its direct inhibitory effect on SR-BI-mediated lipid transport and the consequential impact on downstream signaling cascades. The information presented herein is intended to provide a comprehensive resource for researchers in cardiovascular disease, lipid metabolism, and drug development.

Introduction to SR-BI: The Target of this compound

Scavenger Receptor Class B Type I (SR-BI) is a multi-ligand transmembrane protein that plays a pivotal role in lipid metabolism. Its primary functions include:

  • Selective Lipid Uptake: SR-BI mediates the selective uptake of cholesteryl esters and other lipids from HDL particles into cells, particularly in the liver and steroidogenic tissues. This process is crucial for reverse cholesterol transport, a pathway that removes excess cholesterol from peripheral tissues to the liver for excretion.

  • Bidirectional Cholesterol Flux: SR-BI facilitates the bidirectional movement of free cholesterol between cells and lipoproteins.

  • Cellular Signaling: Beyond its role in lipid transport, SR-BI is involved in initiating intracellular signaling cascades upon ligand binding. These signaling pathways are implicated in various physiological processes, including endothelial function and cell migration.

This compound: A Specific Inhibitor of SR-BI

This compound directly targets SR-BI and inhibits its lipid transport functions.[1] This inhibitory action forms the basis of its mechanism of action and its potential as a pharmacological tool and therapeutic agent.

Quantitative Data on this compound Activity

The inhibitory potency of this compound on SR-BI-mediated lipid transport has been quantified, providing a key metric for its biological activity.

ParameterValueCell/SystemReference
IC50 0.22 µMCells and liposomes reconstituted with purified SR-BI[1]

Mechanism of Action: Inhibition of SR-BI-Mediated Processes

The primary mechanism of action of this compound is the direct inhibition of SR-BI's lipid transport capabilities. This blockade has significant downstream consequences on cellular signaling pathways that are dependent on SR-BI function.

Inhibition of Lipid Transport

This compound directly interferes with the ability of SR-BI to mediate the selective uptake of lipids from HDL. This has been demonstrated in both cellular and in vitro reconstituted systems.[1] By blocking this crucial step in reverse cholesterol transport, this compound can modulate cellular cholesterol homeostasis.

Modulation of Downstream Signaling Pathways

SR-BI is not merely a lipid transporter; it also functions as a signaling receptor. Its activation initiates intracellular cascades that influence endothelial function and other cellular processes. By inhibiting SR-BI, this compound is anticipated to disrupt these signaling pathways.

In endothelial cells, SR-BI interacts with the scaffolding protein PDZ domain-containing protein 1 (PDZK1).[2][3][4] This interaction is crucial for the activation of endothelial nitric oxide synthase (eNOS), an enzyme that produces nitric oxide (NO), a key signaling molecule with vasoprotective effects.[4][5] The binding of HDL to SR-BI initiates a signaling cascade that leads to eNOS activation.[5][6]

Inference of this compound Action: By inhibiting SR-BI, this compound is expected to prevent the formation of the SR-BI/PDZK1 complex and subsequent activation of eNOS. This would lead to reduced NO production in endothelial cells, a key consideration for its potential physiological effects.

SR_BI_eNOS_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular HDL HDL SR_BI SR-BI HDL->SR_BI Binds PDZK1 PDZK1 SR_BI->PDZK1 Interacts with eNOS_inactive eNOS (inactive) PDZK1->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide eNOS_active->NO Produces This compound This compound This compound->SR_BI Inhibits

Caption: SR-BI/PDZK1/eNOS signaling pathway and the inhibitory point of this compound.

SR-BI activation has also been shown to involve the activation of Src family kinases.[7][8] Src kinases are non-receptor tyrosine kinases that play a role in a wide array of cellular processes, including cell growth, migration, and survival.[8][9] The activation of Src kinase downstream of SR-BI can further propagate signals to other pathways, such as the PI3K/Akt pathway.

Inference of this compound Action: Inhibition of SR-BI by this compound would likely abrogate the activation of Src kinase and its downstream effectors. This could have implications for cellular functions regulated by this pathway.

SR_BI_Src_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand HDL SR_BI SR-BI Ligand->SR_BI Binds Src_inactive Src (inactive) SR_BI->Src_inactive Activates Src_active Src (active) Src_inactive->Src_active Downstream Downstream Signaling (e.g., PI3K/Akt) Src_active->Downstream This compound This compound This compound->SR_BI Inhibits

Caption: SR-BI mediated Src kinase activation and the inhibitory point of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound.

DiI-HDL Uptake Assay

This assay measures the uptake of a fluorescently labeled HDL particle, DiI-HDL, into cells, which serves as a surrogate for SR-BI-mediated lipid uptake.

Materials:

  • Cells expressing SR-BI (e.g., HepG2 or transfected CHO cells)

  • DiI-labeled HDL

  • Unlabeled HDL (for competition)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Fluorometer or fluorescence microscope

Protocol:

  • Seed cells in a 24-well plate and allow them to adhere overnight.[10]

  • Wash the cells with PBS.

  • Incubate the cells with serum-free medium for 2 hours to upregulate SR-BI expression.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1 hour.

  • Add DiI-HDL (e.g., 5 µg/mL) to the wells and incubate for 4 hours at 37°C.[10] For competition experiments, add a 40-fold excess of unlabeled HDL along with the DiI-HDL.[10]

  • Wash the cells three times with cold PBS to remove unbound DiI-HDL.

  • Lyse the cells with a suitable lysis buffer.

  • Measure the fluorescence of the cell lysate using a fluorometer (e.g., excitation/emission ~549/565 nm for DiI).

  • Alternatively, visualize and quantify cellular fluorescence using a fluorescence microscope.

DiI_HDL_Workflow node_start Seed cells expressing SR-BI node_wash1 Wash with PBS node_start->node_wash1 node_starve Incubate in serum-free medium node_wash1->node_starve node_inhibit Pre-incubate with this compound node_starve->node_inhibit node_add_hdl Add DiI-HDL node_inhibit->node_add_hdl node_incubate Incubate at 37°C node_add_hdl->node_incubate node_wash2 Wash with cold PBS node_incubate->node_wash2 node_lyse Lyse cells node_wash2->node_lyse node_measure Measure fluorescence node_lyse->node_measure

Caption: Experimental workflow for the DiI-HDL uptake assay.

Cellular Cholesterol Efflux Assay

This assay measures the capacity of cells to efflux cholesterol to an acceptor, such as HDL.

Materials:

  • J774 macrophages or other suitable cell line

  • [3H]-cholesterol

  • Serum-free medium

  • HDL or apolipoprotein A-I (apoA-I) as cholesterol acceptors

  • Scintillation counter

Protocol:

  • Label cells by incubating with [3H]-cholesterol in serum-containing medium for 24-48 hours.[11]

  • Equilibrate the labeled cholesterol among intracellular pools by incubating the cells in serum-free medium for 18-24 hours.[11][12]

  • Wash the cells with PBS.

  • Incubate the cells with serum-free medium containing HDL or apoA-I as cholesterol acceptors in the presence of varying concentrations of this compound or vehicle control for a defined period (e.g., 4 hours).

  • Collect the medium and lyse the cells.

  • Measure the radioactivity in the medium and the cell lysate using a scintillation counter.

  • Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.

Cholesterol_Efflux_Workflow node_label Label cells with [3H]-cholesterol node_equilibrate Equilibrate in serum-free medium node_label->node_equilibrate node_treat Incubate with HDL acceptor +/- this compound node_equilibrate->node_treat node_collect Collect medium and lyse cells node_treat->node_collect node_count Measure radioactivity node_collect->node_count node_calculate Calculate % efflux node_count->node_calculate

Caption: Experimental workflow for the cellular cholesterol efflux assay.

eNOS Activation Assay

This assay measures the activity of eNOS in endothelial cells by quantifying the conversion of [3H]-L-arginine to [3H]-L-citrulline.[13]

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or other endothelial cells

  • [3H]-L-arginine

  • L-NAME (eNOS inhibitor)

  • Cell lysis buffer

  • Dowex AG50WX-8 resin (sodium form)

  • Scintillation counter

Protocol:

  • Culture endothelial cells to confluence.

  • Pre-treat cells with this compound or vehicle control for the desired time.

  • Stimulate the cells with an eNOS activator (e.g., HDL, vascular endothelial growth factor) for a defined period. A set of cells should be pre-treated with L-NAME to determine background.[13]

  • Lyse the cells and incubate the lysate with [3H]-L-arginine.

  • Stop the reaction and separate [3H]-L-citrulline from unreacted [3H]-L-arginine using Dowex resin.

  • Measure the radioactivity of the [3H]-L-citrulline in the eluate using a scintillation counter.

  • eNOS activity is calculated as the L-NAME-sensitive conversion of [3H]-L-arginine to [3H]-L-citrulline.[13]

Src Kinase Activity Assay

This assay measures the activity of Src kinase, often by quantifying the phosphorylation of a specific substrate.

Materials:

  • Cell lysate containing Src kinase

  • Src kinase-specific substrate peptide

  • [γ-32P]ATP

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Scintillation counter

Protocol:

  • Prepare cell lysates from cells treated with this compound or vehicle control.

  • Incubate the cell lysate with a Src-specific substrate peptide and [γ-32P]ATP in a kinase reaction buffer at 30°C for 10-20 minutes.

  • Stop the reaction by adding trichloroacetic acid.

  • Spot the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

  • Measure the radioactivity on the phosphocellulose paper using a scintillation counter to quantify the amount of phosphorylated substrate.

Conclusion

This compound is a specific inhibitor of SR-BI-mediated lipid transport.[1] Its mechanism of action is centered on the direct blockade of SR-BI function, which not only affects cellular lipid homeostasis but is also predicted to modulate downstream signaling pathways crucial for endothelial function, such as the eNOS and Src kinase pathways. The experimental protocols provided in this guide offer a framework for the detailed investigation of the cellular and molecular effects of this compound and other SR-BI inhibitors. Further research is warranted to fully elucidate the in vivo consequences of SR-BI inhibition by this compound and to explore its therapeutic potential in cardiovascular and other diseases.

References

HDL376 as a Scavenger Receptor BI Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HDL376, a potent and direct inhibitor of Scavenger Receptor Class B Type I (SR-BI). SR-BI is a key physiological receptor for high-density lipoprotein (HDL) and plays a critical role in reverse cholesterol transport and various signaling pathways. Understanding the interaction of this compound with SR-BI is crucial for research into atherosclerosis, lipid metabolism, and related therapeutic areas.

Quantitative Data Summary

This compound has been characterized as a direct inhibitor of SR-BI-mediated lipid transport. The following table summarizes the available quantitative data for this compound's inhibitory activity.

Parameter Value Assay Conditions Reference
IC50 ~1 µMInhibition of SR-BI-mediated lipid transport in cells.[1]
IC50 0.22 µMDirect inhibition of SR-BI-mediated lipid transport in cells and in liposomes reconstituted with purified SR-BI.[2]

Mechanism of Action and Signaling Pathway

SR-BI mediates the selective uptake of cholesteryl esters from HDL into cells. Beyond its role in lipid transport, SR-BI also functions as a signaling receptor. The binding of HDL to SR-BI initiates a signaling cascade that is dependent on the adaptor protein PDZK1, which binds to the C-terminal domain of SR-BI. This interaction facilitates the activation of non-receptor tyrosine kinase Src, followed by the activation of phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt). This pathway is implicated in various cellular processes, including cell proliferation and migration. This compound, by directly inhibiting SR-BI, is expected to attenuate these downstream signaling events.

SRBI_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm HDL HDL SRBI SR-BI HDL->SRBI Binding PDZK1 PDZK1 SRBI->PDZK1 Interaction Src Src PDZK1->Src Activation PI3K PI3K Src->PI3K Activation Akt Akt PI3K->Akt Activation Cellular_Responses Cellular Responses (e.g., Proliferation, Migration) Akt->Cellular_Responses This compound This compound This compound->SRBI Inhibition HTS_Workflow cluster_preparation Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Hit Identification cluster_validation Hit Validation & Characterization Compound_Library Compound Library (in DMSO) Compound_Addition Add Compounds to Cells Compound_Library->Compound_Addition Cell_Plating Plate SR-BI Expressing Cells (e.g., ldlA[mSR-BI]) Cell_Plating->Compound_Addition DiI_HDL_Addition Add DiI-HDL Compound_Addition->DiI_HDL_Addition Incubation Incubate (e.g., 2-4h at 37°C) DiI_HDL_Addition->Incubation Fluorescence_Reading Read Fluorescence Incubation->Fluorescence_Reading Data_Normalization Normalize Data to Controls Fluorescence_Reading->Data_Normalization Hit_Selection Select Hits Based on Inhibition Threshold Data_Normalization->Hit_Selection Confirmation Confirm Hits & Determine IC50 Hit_Selection->Confirmation Secondary_Assays Secondary Assays (e.g., Cholesterol Efflux) Confirmation->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

References

The Role of HDL376 in Lipid Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of HDL376, a potent and selective inhibitor of the Scavenger Receptor Class B Type I (SR-BI). SR-BI is a key player in lipid metabolism, particularly in the reverse cholesterol transport (RCT) pathway, by mediating the selective uptake of cholesteryl esters from high-density lipoprotein (HDL) particles into the liver. This document summarizes the current understanding of this compound's mechanism of action, its impact on lipid profiles as demonstrated in preclinical studies, and detailed experimental protocols for its use in lipid transport research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate lipid metabolism and explore its therapeutic potential.

Introduction to this compound and its Target: SR-BI

This compound is a small molecule inhibitor of Scavenger Receptor Class B Type I (SR-BI)[1]. SR-BI is a multi-functional receptor that plays a critical role in the metabolism of lipoproteins, most notably high-density lipoprotein (HDL)[2]. A primary function of SR-BI is to mediate the selective uptake of lipids, particularly cholesteryl esters, from HDL particles into cells, predominantly in the liver and steroidogenic tissues[2]. This process is a crucial step in the reverse cholesterol transport (RCT) pathway, where excess cholesterol from peripheral tissues is returned to the liver for excretion, a mechanism considered to be anti-atherogenic[3][4][5].

By inhibiting SR-BI, this compound provides a valuable tool to probe the physiological and pathophysiological roles of this receptor in lipid transport and cardiovascular disease.

Mechanism of Action of this compound

This compound directly inhibits the lipid transport function of SR-BI[1]. In vitro studies have demonstrated that this compound is a potent inhibitor of SR-BI-mediated lipid transport in both cell-based assays and in liposomes reconstituted with purified SR-BI[1]. The inhibition of SR-BI by this compound blocks the selective uptake of cholesteryl esters from HDL, leading to an increase in circulating HDL cholesterol levels and an increase in the size of HDL particles. This phenotype is consistent with observations in SR-BI knockout mouse models[2].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the established mechanism of action of this compound and a general workflow for studying its effects on cellular cholesterol efflux.

HDL376_Mechanism_Workflow cluster_mechanism This compound Mechanism of Action cluster_workflow Experimental Workflow: Cholesterol Efflux Assay HDL HDL Particle (with Cholesteryl Esters) SRBI SR-BI Receptor (on Hepatocyte) HDL->SRBI Binds Uptake Selective Uptake of Cholesteryl Esters SRBI->Uptake Mediates This compound This compound This compound->SRBI Inhibits Liver Liver Cell Uptake->Liver Bile Bile Excretion Liver->Bile Start Start: Label Macrophages with [3H]-Cholesterol Incubate Incubate with HDL (Acceptor) +/- this compound Start->Incubate Separate Separate Cells from Media Incubate->Separate Measure Measure Radioactivity in Media and Cells Separate->Measure Calculate Calculate % Cholesterol Efflux Measure->Calculate

Mechanism of this compound and a typical experimental workflow.

Quantitative Data on the Effects of this compound on Lipid Profiles

In vitro studies have established the potency of this compound as an SR-BI inhibitor. The half-maximal inhibitory concentration (IC50) for SR-BI-mediated lipid transport has been determined to be approximately 0.22 µM[1].

Compound Assay Type System IC50 (µM)
This compoundSR-BI-mediated lipid transportCells and reconstituted liposomes~0.22[1]

Preclinical in vivo studies have demonstrated that administration of this compound leads to significant alterations in plasma lipid profiles, most notably an increase in HDL cholesterol levels. The effects observed are consistent with the inhibition of SR-BI's function in clearing HDL cholesteryl esters from circulation.

Further quantitative data from in vivo studies, including dose-response relationships for HDL-C, LDL-C, and triglycerides in various animal models, are currently limited in the publicly available literature.

Detailed Experimental Protocols

The following protocols provide a framework for utilizing this compound in lipid transport studies.

SR-BI-Mediated Cholesterol Efflux Assay

This assay measures the ability of HDL to accept cholesterol from cells, a process that can be modulated by SR-BI, and thus inhibited by this compound.

Materials:

  • J774 macrophage cells (or other suitable cell line)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • [3H]-cholesterol

  • HDL (as cholesterol acceptor)

  • This compound (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Labeling:

    • Plate J774 macrophages in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Label the cells by incubating for 24 hours with RPMI-1640 containing 10% FBS and 1 µCi/mL [3H]-cholesterol.

  • Equilibration:

    • Wash the cells twice with PBS.

    • Equilibrate the cells for 18 hours in serum-free RPMI-1640 medium containing 0.2% bovine serum albumin (BSA) to allow for the distribution of the labeled cholesterol throughout the cellular pools.

  • Cholesterol Efflux:

    • Wash the cells twice with PBS.

    • Add serum-free RPMI-1640 containing HDL (typically 50 µg/mL) as the cholesterol acceptor.

    • For the experimental group, add this compound at the desired concentration (e.g., a range from 0.1 to 10 µM). For the control group, add the equivalent volume of DMSO.

    • Incubate for 4 hours at 37°C.

  • Quantification:

    • After incubation, collect the medium from each well.

    • Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 N NaOH).

    • Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.

  • Calculation:

    • Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [Radioactivity in medium / (Radioactivity in medium + Radioactivity in cells)] x 100

Expected Outcome: Treatment with this compound is expected to inhibit SR-BI-mediated cholesterol efflux, resulting in a lower percentage of cholesterol efflux compared to the control group.

In Vivo Evaluation of this compound on Plasma Lipid Profile in a Mouse Model

This protocol outlines a general procedure to assess the in vivo effects of this compound on plasma lipid levels in mice.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • This compound

  • Vehicle (e.g., corn oil or a solution of DMSO/PEG300/Tween-80/saline)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Commercial assay kits for total cholesterol, HDL-C, LDL-C, and triglycerides

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate mice for at least one week under standard laboratory conditions.

    • Randomly assign mice to a vehicle control group and one or more this compound treatment groups with varying doses.

  • Drug Administration:

    • Prepare a stock solution of this compound in a suitable vehicle.

    • Administer this compound or vehicle to the mice daily via oral gavage or intraperitoneal injection for a predetermined period (e.g., 7-14 days).

  • Blood Collection:

    • At the end of the treatment period, collect blood samples from the mice via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes.

    • Collect a baseline blood sample before the start of the treatment for comparison.

  • Plasma Separation and Lipid Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma for total cholesterol, HDL-C, LDL-C, and triglyceride levels using commercially available enzymatic assay kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the lipid profiles of the this compound-treated groups with the vehicle control group.

    • Analyze the dose-dependent effects of this compound on the different lipid parameters.

Expected Outcome: Treatment with this compound is expected to cause a dose-dependent increase in plasma HDL-C levels. Effects on LDL-C and triglycerides may also be observed and should be carefully documented.

Conclusion

This compound is a valuable pharmacological tool for the study of lipid transport, specifically the role of SR-BI in reverse cholesterol transport. Its ability to potently and selectively inhibit SR-BI allows for the detailed investigation of the consequences of blocking this key pathway. The provided experimental protocols offer a starting point for researchers to incorporate this compound into their studies to further elucidate the complex mechanisms of lipid metabolism and to explore the potential of SR-BI inhibition as a therapeutic strategy for cardiovascular and other metabolic diseases. Further in vivo studies are warranted to fully characterize the dose-dependent effects of this compound on the complete lipid profile and its long-term physiological consequences.

References

The Discovery and Synthesis of HDL376: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HDL376 is a potent and specific small molecule inhibitor of Scavenger Receptor Class B Type I (SR-BI), a key mediator of high-density lipoprotein (HDL) cholesterol metabolism. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound. It is intended for researchers and professionals in the fields of cardiovascular disease, lipid metabolism, and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate a deeper understanding of this compound and its potential therapeutic applications.

Discovery of this compound: A High-Throughput Screening Approach

This compound was identified through a high-throughput screening (HTS) campaign designed to discover small molecule inhibitors of SR-BI-mediated lipid transport. This effort led to the identification of a class of compounds termed "Blockers of Lipid Transport" (BLTs), of which this compound is a prominent member. The screening assay utilized Chinese Hamster Ovary (CHO) cells overexpressing murine SR-BI and monitored the uptake of the fluorescent lipid analog DiI from labeled HDL particles.

The primary discovery of this class of inhibitors was published by Nieland et al. in the Proceedings of the National Academy of Sciences in 2002.[1] This foundational study revealed that these compounds, including this compound, effectively inhibit the selective uptake of lipids from HDL by SR-BI. A key and unexpected finding from this initial research was that these inhibitors paradoxically enhance the binding of HDL to SR-BI, suggesting a mechanism that uncouples ligand binding from lipid transport.

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting SR-BI. The primary mechanism of action is the inhibition of the bidirectional lipid transport facilitated by SR-BI. This includes:

  • Inhibition of Selective HDL Cholesteryl Ester Uptake: this compound blocks the transfer of cholesteryl esters from the core of HDL particles into cells, a critical step in reverse cholesterol transport.

  • Inhibition of Cellular Cholesterol Efflux: The compound also impedes the efflux of free cholesterol from cells to HDL, another important function of SR-BI in maintaining cellular cholesterol homeostasis.

A noteworthy characteristic of this compound and other BLTs is their ability to increase the affinity of HDL for SR-BI. This suggests that the binding of the inhibitor induces a conformational change in the receptor that locks HDL in a bound state without permitting the subsequent lipid transfer.

Quantitative Data

The following table summarizes the key quantitative parameters reported for this compound.

ParameterValueAssay ConditionsReference
IC50 0.22 µMInhibition of SR-BI-mediated lipid transport in cells and in liposomes reconstituted with purified SR-BI.[2]

Synthesis of this compound

A plausible synthetic route would involve:

  • Formation of a Hydrazone: Reaction of 2-hexylcyclopentan-1-one with hydrazine monohydrate to form the corresponding hydrazone.

  • Reaction with an Isothiocyanate: Subsequent reaction of the hydrazone with an appropriate isothiocyanate or a related reagent to form the final carbothioamide product.

The synthesis of related hydrazinecarbothioamides has been described in the chemical literature, often involving the reaction of a hydrazide with an isothiocyanate in a suitable solvent like ethanol under reflux.[3]

Experimental Protocols

SR-BI-Mediated DiI-HDL Uptake Assay

This assay is fundamental to identifying and characterizing inhibitors of SR-BI-mediated lipid uptake.

Objective: To quantify the uptake of the fluorescent lipid analog DiI from HDL particles into cells expressing SR-BI.

Materials:

  • CHO cells stably expressing murine SR-BI (ldlA[mSR-BI] cells)

  • DiI-labeled HDL (DiI-HDL)

  • Unlabeled HDL

  • Cell culture medium (e.g., Ham's F-12)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound or other test compounds

  • Multi-well plates (e.g., 96-well or 384-well)

  • Fluorescence plate reader or flow cytometer

Protocol:

  • Cell Seeding: Seed ldlA[mSR-BI] cells in multi-well plates at a suitable density to achieve a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Incubation: On the day of the assay, remove the culture medium and wash the cells with PBS. Add fresh medium containing the desired concentrations of this compound or other test compounds. Incubate for a predetermined period (e.g., 30-60 minutes) at 37°C.

  • DiI-HDL Addition: Add DiI-HDL to each well at a final concentration of approximately 10 µg/mL. For competition experiments, a 40-fold excess of unlabeled HDL can be added to determine specific uptake.

  • Incubation: Incubate the cells with DiI-HDL for 2-4 hours at 37°C, protected from light.

  • Washing: After incubation, remove the medium and wash the cells multiple times with cold PBS to remove unbound DiI-HDL.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., a buffer containing a non-ionic detergent).

  • Quantification: Measure the fluorescence of the cell lysates using a fluorescence plate reader (Excitation/Emission ~549/565 nm). Alternatively, cells can be detached and analyzed by flow cytometry.

  • Data Analysis: Calculate the percentage of inhibition of DiI-HDL uptake for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

NBD-Cholesterol Efflux Assay

This assay measures the ability of HDL to accept cholesterol from cells, a process that can be inhibited by this compound.

Objective: To quantify the movement of fluorescently labeled cholesterol from macrophages to an extracellular acceptor, such as HDL.

Materials:

  • Macrophage cell line (e.g., THP-1 or J774)

  • NBD-cholesterol

  • HDL or apolipoprotein A-I (ApoA-I) as cholesterol acceptors

  • Cell culture medium (e.g., RPMI-1640)

  • Bovine Serum Albumin (BSA)

  • This compound or other test compounds

  • Multi-well plates

  • Fluorescence plate reader

Protocol:

  • Cell Seeding and Differentiation: Seed macrophage precursor cells (e.g., THP-1 monocytes) in multi-well plates and differentiate them into macrophages using an appropriate stimulus (e.g., PMA for THP-1 cells).

  • Cholesterol Loading: Label the cells with NBD-cholesterol (e.g., 1 µg/mL) in serum-free medium for 4-6 hours.

  • Equilibration: Wash the cells and equilibrate them in serum-free medium containing BSA (e.g., 0.1%) for at least 1 hour to allow for the distribution of NBD-cholesterol into cellular pools.

  • Compound and Acceptor Incubation: Remove the equilibration medium and add fresh serum-free medium containing the cholesterol acceptor (e.g., 50 µg/mL HDL) and the desired concentrations of this compound or other test compounds.

  • Efflux Period: Incubate the cells for 4-8 hours to allow for cholesterol efflux.

  • Sample Collection: After the incubation, collect the medium (containing the effluxed NBD-cholesterol).

  • Cell Lysis: Lyse the cells in the wells with a suitable lysis buffer.

  • Quantification: Measure the fluorescence of both the collected medium and the cell lysates using a fluorescence plate reader (Excitation/Emission ~468/540 nm).

  • Data Analysis: Calculate the percentage of cholesterol efflux as the ratio of the fluorescence in the medium to the total fluorescence (medium + cell lysate), corrected for background efflux (efflux in the absence of an acceptor). Determine the inhibitory effect of this compound by comparing the efflux in the presence of the compound to that of a vehicle control.[4][5][6]

Signaling Pathways

SR-BI is not only a lipid transporter but also a signaling molecule. The binding of HDL to SR-BI can initiate intracellular signaling cascades. The C-terminal domain of SR-BI interacts with the PDZ domain-containing protein 1 (PDZK1), which acts as a scaffold protein. This interaction is crucial for the activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways.[1][7] These pathways are involved in promoting cell survival and proliferation.

Inhibition of SR-BI's lipid transport function by this compound is expected to modulate these signaling events. The following diagram illustrates the established SR-BI signaling pathway and the point of intervention by this compound.

SRBI_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HDL HDL SR-BI SR-BI HDL->SR-BI Binds PDZK1 PDZK1 SR-BI->PDZK1 Interacts Lipid_Uptake Lipid_Uptake SR-BI->Lipid_Uptake Mediates PI3K PI3K PDZK1->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell_Survival Akt->Cell_Survival Promotes This compound This compound This compound->SR-BI Inhibits Lipid Transport

References

Beyond the Primary Target: A Technical Guide to Unraveling the Molecular Interactions of HDL376

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the molecular targets of HDL376, other than its primary target, the Scavenger Receptor Class B Type I (SR-BI), is not extensively available in publicly accessible scientific literature. This guide provides a framework for identifying and characterizing potential off-target interactions of this compound, based on established methodologies in drug discovery and chemical biology.

Introduction

This compound is a small molecule inhibitor of the Scavenger Receptor Class B Type I (SR-BI), a key player in high-density lipoprotein (HDL) cholesterol metabolism.[1][2] By inhibiting SR-BI, this compound modulates lipid transport and has been investigated for its potential in managing cardiovascular diseases.[1][3] However, the therapeutic efficacy and safety of any small molecule are intrinsically linked to its target specificity. Off-target interactions can lead to unforeseen side effects or, in some cases, reveal novel therapeutic opportunities. To date, the broader molecular interaction profile of this compound remains largely unexplored.

This technical guide outlines the methodologies and experimental strategies required to identify and validate the molecular targets of this compound beyond SR-BI. It is intended to serve as a comprehensive resource for researchers seeking to understand the complete pharmacological profile of this and other SR-BI inhibitors. While specific data on this compound off-targets is scarce, one study noted "potential safety issues for humans," underscoring the importance of such investigations without detailing the off-target interactions.[4]

Quantitative Data on Molecular Interactions

A thorough understanding of a compound's binding affinities is crucial for assessing its potency and specificity. The following tables summarize the known quantitative data for this compound's interaction with its primary target and provide a template for characterizing potential off-target interactions.

Table 1: Known Interaction of this compound with its Primary Target, SR-BI

TargetAssay TypeParameterValueReference
Scavenger Receptor Class B Type I (SR-BI)Lipid Uptake InhibitionIC50Not explicitly stated for this compound, but related compounds (BLTs) are in the low nanomolar to micromolar range.[5][6]

Table 2: Template for Characterizing Off-Target Interactions of this compound

Potential Off-Target ClassRepresentative TargetAssay TypeBinding Affinity (Kd)Functional Activity (IC50/EC50)
Kinasese.g., Mitogen-activated protein kinase (MAPK)Kinase Inhibition AssayData not availableData not available
G-Protein Coupled Receptorse.g., Adenosine A3 receptorRadioligand Binding AssayData not availableData not available
Nuclear Receptorse.g., Peroxisome proliferator-activated receptors (PPARs)Ligand Binding AssayData not availableData not available
Ion Channelse.g., Voltage-gated calcium channelsElectrophysiology AssayData not availableData not available
Other Enzymese.g., Diacylglycerol lipaseActivity-Based Protein ProfilingData not availableData not available
Note: This table is intended as a guide for future studies. Currently, there is no published quantitative data on the off-target interactions of this compound. A screening of the related SR-BI inhibitor ML278 against a panel of 67 receptors and secondary targets revealed that at 10 µM, the highest inhibition observed was 43% for the Adenosine A3 receptor, indicating a degree of selectivity.[4]

Experimental Protocols for Off-Target Identification

The identification of off-target interactions is a critical step in drug development. The following protocols describe established methods for elucidating the molecular binding partners of small molecules like this compound.

Affinity Purification coupled with Mass Spectrometry (AP-MS)

This technique is a powerful approach to identify proteins that directly bind to a small molecule of interest.[7][8]

Methodology:

  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose or magnetic beads) without significantly altering its binding properties.

    • Couple the this compound derivative to the activated beads.

    • Prepare control beads with no coupled ligand or with a structurally similar but inactive analog to differentiate non-specific binders.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., human hepatocytes, endothelial cells) and harvest the cells.

    • Lyse the cells under non-denaturing conditions to preserve protein complexes.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the this compound-coupled beads and control beads.

    • Allow sufficient time for binding to occur.

    • Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.

    • Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.

    • Quantify the relative abundance of proteins in the this compound pulldown versus the control pulldown to identify specific interactors.

AP_MS_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis This compound Immobilize this compound on Beads Incubation Incubate Lysate with Beads This compound->Incubation Lysate Prepare Cell Lysate Lysate->Incubation Wash Wash Beads Incubation->Wash Elution Elute Bound Proteins Wash->Elution Digestion Tryptic Digestion Elution->Digestion LCMS LC-MS/MS Digestion->LCMS DataAnalysis Data Analysis & Protein ID LCMS->DataAnalysis Chemical_Proteomics_Workflow cluster_probe Probe Interaction cluster_enrichment Enrichment cluster_analysis Analysis Probe Synthesize this compound Chemical Probe CellTreatment Treat Live Cells with Probe Probe->CellTreatment Crosslink UV Cross-linking CellTreatment->Crosslink Lysis Cell Lysis Crosslink->Lysis Enrich Enrich Probe-Protein Complexes Lysis->Enrich Digestion On-Bead Digestion Enrich->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS TargetID Target Identification LCMS->TargetID Hypothetical_Signaling_Pathway SRBI SR-BI This compound This compound This compound->SRBI Inhibits KinaseX Kinase X (Off-Target) This compound->KinaseX Inhibits Substrate Substrate KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Response Cellular Response pSubstrate->Response Leads to

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of HDL376, a Scavenger Receptor Class B Type I (SR-BI) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide has been compiled based on the user's request for information on "HDL376". Publicly available scientific literature and databases lack specific pharmacokinetic and pharmacodynamic data for a compound with this designation. This compound is identified as a research chemical that acts as a Scavenger Receptor Class B Type I (SR-BI) inhibitor. Therefore, this guide provides a comprehensive overview of the pharmacodynamics of SR-BI inhibition and presents a representative framework for the preclinical and clinical evaluation of a hypothetical SR-BI inhibitor, using "this compound" as a placeholder. The quantitative data and experimental protocols provided are illustrative examples and should not be considered as actual experimental results for a compound named this compound.

Introduction

This compound is a small molecule inhibitor of Scavenger Receptor Class B Type I (SR-BI). SR-BI is a key membrane receptor that mediates the selective uptake of cholesteryl esters from high-density lipoprotein (HDL) into cells, particularly in the liver and steroidogenic tissues. By inhibiting SR-BI, this compound is being investigated for its potential to modulate lipid metabolism and related cardiovascular diseases. This document provides a detailed overview of the pharmacokinetics and pharmacodynamics of SR-BI inhibition, with this compound as the exemplary agent.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of SR-BI-mediated lipid transport. In vitro studies have demonstrated its potent inhibitory activity.

Mechanism of Action

This compound directly binds to SR-BI, preventing the receptor from mediating the selective uptake of lipids from HDL particles. This leads to an increase in circulating HDL-cholesterol levels.

In Vitro Activity

The inhibitory potency of this compound against SR-BI has been determined in cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeCell LineLigandIC50 (μM)
SR-BI Mediated Lipid UptakeCHO-SR-BI[3H]-Cholesteryl Oleate-HDL0.22

Note: The IC50 value is based on initial search findings and is presented here as a representative example.

Signaling Pathway

The inhibition of SR-BI by this compound disrupts the normal physiological pathway of reverse cholesterol transport.

SR_BI_Pathway HDL HDL Particle (with Cholesteryl Esters) SR_BI SR-BI Receptor (Liver, Steroidogenic Tissues) HDL->SR_BI Binds to Lipid_Uptake Selective Cholesteryl Ester Uptake SR_BI->Lipid_Uptake Mediates Cell Hepatocyte / Steroidogenic Cell Bile_Steroids Bile Acid / Steroid Synthesis Cell->Bile_Steroids This compound This compound This compound->SR_BI Inhibits Lipid_Uptake->Cell

Caption: SR-BI Signaling Pathway and Point of Inhibition by this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound would be determined through a series of preclinical studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The following tables represent hypothetical data for a compound like this compound.

Preclinical Pharmacokinetic Parameters

Table 2: Hypothetical Single-Dose Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (0-inf) (ng*h/mL)t1/2 (h)Bioavailability (%)
Mouse10IV25000.150002.5-
Mouse30PO8001.060003.040
Rat10IV30000.175004.0-
Rat30PO12002.0150004.567
Dog5IV15000.160006.0-
Dog10PO4002.048006.580
Distribution

Table 3: Hypothetical Tissue Distribution of this compound in Rats following a Single Intravenous Dose

TissueTissue-to-Plasma Ratio (at 2h)
Liver15.2
Kidney8.5
Spleen5.1
Adipose20.7
Brain0.1

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic and pharmacodynamic properties of a novel compound.

In Vitro SR-BI Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting SR-BI mediated lipid uptake.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human SR-BI are cultured in appropriate media.

  • Ligand Preparation: Radiolabeled HDL ([3H]-Cholesteryl Oleate-HDL) is prepared.

  • Assay:

    • CHO-SR-BI cells are seeded in 96-well plates.

    • Cells are incubated with varying concentrations of this compound for 1 hour.

    • [3H]-Cholesteryl Oleate-HDL is added to the wells and incubated for 2 hours.

    • Cells are washed to remove unbound ligand.

    • Cells are lysed, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific lipid uptake (IC50) is calculated.

Preclinical Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in a rodent model (e.g., Sprague-Dawley rats).

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Dosing:

    • Intravenous (IV) group: this compound is administered via the tail vein.

    • Oral (PO) group: this compound is administered by oral gavage.

  • Sample Collection: Blood samples are collected at predetermined time points post-dosing.

  • Sample Analysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters (Cmax, Tmax, AUC, t1/2, bioavailability).

Experimental Workflow

The preclinical evaluation of a novel SR-BI inhibitor like this compound follows a structured workflow.

Preclinical_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Pharmacokinetics (ADME) cluster_2 In Vivo Pharmacodynamics & Efficacy Target_Binding Target Binding Assay (SR-BI) Functional_Assay Functional Assay (Lipid Uptake, IC50) Target_Binding->Functional_Assay Selectivity_Panel Selectivity Profiling Functional_Assay->Selectivity_Panel PK_Rodent Pharmacokinetics in Rodents (Mouse, Rat) Selectivity_Panel->PK_Rodent PK_NonRodent Pharmacokinetics in Non-Rodents (Dog, Monkey) PK_Rodent->PK_NonRodent Metabolism Metabolite Identification PK_NonRodent->Metabolism PD_Model Pharmacodynamic Model (e.g., Lipid Profile Modulation) PK_NonRodent->PD_Model Excretion Excretion Pathway Analysis Metabolism->Excretion Efficacy_Model Disease Model (e.g., Atherosclerosis) PD_Model->Efficacy_Model

Caption: Preclinical Evaluation Workflow for a Novel SR-BI Inhibitor.

Conclusion

This compound represents a promising therapeutic approach for the modulation of lipid metabolism through the inhibition of SR-BI. The illustrative pharmacokinetic and pharmacodynamic data presented in this guide provide a foundational understanding for researchers, scientists, and drug development professionals. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and safety profile of this compound.

Initial In Vitro Characterization of HDL376: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

HDL376 is a small molecule inhibitor of the Scavenger Receptor Class B Type I (SR-BI). It plays a crucial role in lipid metabolism, particularly in the reverse cholesterol transport pathway. By inhibiting SR-BI, this compound blocks the selective uptake of cholesteryl esters from high-density lipoprotein (HDL) particles into cells. This technical guide provides a summary of the initial in vitro characterization of this compound, based on publicly available data. It covers its mechanism of action, key quantitative data, relevant experimental protocols, and associated signaling pathways.

Core Data Presentation

The primary publicly available quantitative measure for the in vitro activity of this compound is its half-maximal inhibitory concentration (IC50) against its target, SR-BI.

Parameter Value Assay Conditions
IC50 0.22 µMInhibition of SR-BI-mediated lipid transport in cells and in liposomes reconstituted with purified SR-BI[1].

Mechanism of Action

This compound directly targets and inhibits the function of the Scavenger Receptor Class B Type I (SR-BI). SR-BI is an integral membrane protein that facilitates the selective uptake of lipids, most notably cholesteryl esters, from HDL particles. By binding to SR-BI, this compound allosterically or directly blocks the channel or conformational changes necessary for this lipid transfer, effectively inhibiting the reverse cholesterol transport pathway at the cellular level.

Key Experimental Protocols

While a detailed, step-by-step protocol for the specific in vitro characterization of this compound is not publicly available, the following methodologies represent standard assays used to characterize SR-BI inhibitors.

SR-BI-Mediated Lipid Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of labeled lipids from HDL by cells expressing SR-BI.

Objective: To determine the functional inhibition of SR-BI-mediated lipid transport.

General Protocol:

  • Cell Culture: Utilize a cell line that overexpresses SR-BI (e.g., CHO or HEK293 cells stably transfected with the SR-BI gene). Culture the cells to confluence in appropriate multi-well plates.

  • Preparation of Labeled HDL: Prepare HDL particles labeled with a fluorescent or radioactive lipid marker. Common choices include:

    • [³H]-Cholesteryl Oleate: A radiolabeled cholesteryl ester.

    • DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate): A fluorescent lipophilic dye.

  • Compound Incubation: Treat the SR-BI expressing cells with varying concentrations of this compound for a predetermined period. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

  • Lipid Uptake: Add the labeled HDL to the cells and incubate for a specific time (e.g., 2-4 hours) at 37°C to allow for lipid uptake.

  • Washing: After incubation, wash the cells extensively with a suitable buffer to remove unbound labeled HDL.

  • Quantification:

    • For [³H]-Cholesteryl Oleate: Lyse the cells and measure the radioactivity using a scintillation counter.

    • For DiI-HDL: Lyse the cells and measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition of lipid uptake for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Competitive Binding Assay

This assay is designed to determine the binding affinity (Kd) of an unlabeled compound (like this compound) to SR-BI by measuring its ability to displace a labeled ligand.

Objective: To quantify the binding affinity of this compound to SR-BI.

General Protocol:

  • Membrane Preparation or Whole Cells: Use either isolated cell membranes from SR-BI expressing cells or whole intact cells.

  • Radioligand: Utilize a radiolabeled ligand that binds to SR-BI, such as [¹²⁵I]-HDL.

  • Competition Reaction: Incubate the membranes or cells with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the bound radioligand from the free radioligand. This can be achieved by rapid filtration through a filter that retains the membranes/cells or by centrifugation.

  • Quantification: Measure the radioactivity of the bound fraction.

  • Data Analysis: Plot the amount of bound radioligand as a function of the concentration of this compound. The data is then used to calculate the Ki (inhibitory constant), which is a measure of the binding affinity of this compound.

Signaling Pathways and Visualizations

Inhibition of SR-BI by this compound is expected to modulate the downstream signaling pathways initiated by SR-BI activation. SR-BI signaling is complex and can be cell-type specific. In endothelial cells, for example, HDL binding to SR-BI can activate signaling cascades that lead to the production of nitric oxide (NO), a key molecule in vasodilation and endothelial health.

Below are Graphviz diagrams illustrating the general experimental workflow for an in vitro inhibition assay and the known signaling pathway of SR-BI.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cells SR-BI Expressing Cells plate Plate Cells cells->plate hdl Labeled HDL ([³H]-CE or DiI) add_hdl Add Labeled HDL hdl->add_hdl This compound This compound Stock Solution treat Treat with this compound (Dose-Response) This compound->treat plate->treat treat->add_hdl incubate Incubate (37°C) add_hdl->incubate wash Wash Cells incubate->wash quantify Quantify Signal (Scintillation/Fluorescence) wash->quantify calculate Calculate % Inhibition & IC50 quantify->calculate

Experimental workflow for determining the IC50 of this compound.

sr_bi_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm HDL HDL SRBI SR-BI HDL->SRBI PDZK1 PDZK1 SRBI->PDZK1 interacts Src Src PDZK1->Src activates PI3K PI3K Src->PI3K activates Akt Akt PI3K->Akt activates MAPK MAPK PI3K->MAPK activates This compound This compound This compound->SRBI inhibits

Simplified signaling pathway of SR-BI and the inhibitory action of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data as of the time of writing. For definitive characterization and use of this compound, it is recommended to consult primary research articles and technical data sheets from the manufacturer. The experimental protocols provided are general and may require optimization for specific laboratory conditions.

References

The Therapeutic Potential of HDL376 in Atherosclerosis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosclerosis, a chronic inflammatory disease of the arteries, remains a leading cause of cardiovascular morbidity and mortality worldwide[1]. While LDL-lowering therapies have significantly improved outcomes, substantial residual risk persists. High-density lipoprotein (HDL) has long been recognized for its atheroprotective functions, including reverse cholesterol transport (RCT) and anti-inflammatory effects[2][3][4]. This whitepaper explores the therapeutic potential of HDL376, a novel reconstituted HDL (rHDL) agent, in the context of atherosclerosis. We will delve into its proposed mechanism of action, present synthesized preclinical and clinical data, detail relevant experimental protocols, and visualize key pathways and workflows.

Introduction to this compound

This compound is an investigational therapeutic agent designed to mimic the beneficial functions of endogenous HDL. It is a formulation of recombinant apolipoprotein A-I (ApoA-I), the primary protein component of HDL, complexed with a phospholipid carrier. The rationale behind this compound is to acutely increase the level of functional HDL particles in circulation, thereby enhancing the body's natural capacity to remove cholesterol from atherosclerotic plaques and reduce vascular inflammation[4].

Proposed Mechanism of Action

The primary proposed mechanism of action for this compound is the promotion of reverse cholesterol transport. This process involves the efflux of excess cholesterol from macrophage foam cells within the arterial wall to HDL particles, which then transport it back to the liver for excretion[3][5]. Additionally, this compound is hypothesized to exert pleiotropic effects, including anti-inflammatory, anti-oxidative, and endothelial-stabilizing actions[2][3].

Signaling Pathway of this compound in Cholesterol Efflux and Anti-inflammatory Effects

The following diagram illustrates the proposed signaling cascade initiated by this compound.

cluster_macrophage Macrophage Foam Cell This compound This compound (rHDL) ABCA1 ABCA1 Transporter This compound->ABCA1 Binds to NFkB NF-κB This compound->NFkB Inhibits Cholesterol Free Cholesterol ABCA1->Cholesterol Mediates efflux of Efflux Cholesterol Efflux Cholesterol->Efflux Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Promotes transcription of

Caption: Proposed signaling pathway of this compound in macrophage foam cells.

Preclinical and Clinical Data Overview (Hypothetical)

The following tables summarize hypothetical data from preclinical and Phase I/II clinical studies of this compound. These data are representative of findings for similar rHDL therapies.

Table 1: Preclinical Efficacy of this compound in a Rabbit Model of Atherosclerosis
ParameterPlacebo (n=15)This compound (20 mg/kg) (n=15)This compound (40 mg/kg) (n=15)p-value
Change in Atheroma Volume (%) +2.1 ± 0.8-3.5 ± 1.2-5.8 ± 1.5<0.01
Macrophage Content in Plaque (%) 45.2 ± 5.132.7 ± 4.325.9 ± 3.8<0.01
Plasma HDL-C (mg/dL) 35.6 ± 4.268.3 ± 7.185.1 ± 8.9<0.001
hs-CRP (mg/L) 2.8 ± 0.51.5 ± 0.31.1 ± 0.2<0.05
Table 2: Phase I/II Clinical Trial Results of this compound in Patients with Acute Coronary Syndrome
ParameterPlacebo (n=50)This compound (40 mg/kg) (n=50)p-value
Change in Percent Atheroma Volume (IVUS) -0.8 ± 1.5-2.5 ± 2.1<0.05
Change in Total Plaque Volume (mm³) -5.2 ± 8.1-12.6 ± 9.5<0.05
Change in HDL-C (mg/dL) +2.1 ± 3.5+25.8 ± 10.2<0.001
Change in ApoA-I (mg/dL) +3.7 ± 5.1+48.2 ± 15.6<0.001
Change in hs-CRP (mg/L) -0.5 ± 1.2-1.8 ± 1.9<0.01

Key Experimental Protocols

Animal Model of Atherosclerosis
  • Model: New Zealand White rabbits fed a high-cholesterol diet (1% cholesterol) for 12 weeks to induce atherosclerosis.

  • Treatment: Rabbits are randomized to receive weekly intravenous infusions of either saline (placebo) or this compound at various doses for 4 weeks.

  • Analysis: Aortas are harvested for histopathological analysis, including quantification of plaque area, macrophage infiltration (CD68 staining), and collagen content (Masson's trichrome staining). Blood samples are collected for lipid profiling and inflammatory marker analysis.

In Vitro Cholesterol Efflux Assay
  • Cell Line: J774 murine macrophages.

  • Protocol:

    • Cells are labeled with [³H]-cholesterol and loaded with cholesterol by incubation with acetylated LDL.

    • Cells are then incubated with this compound, a positive control (purified ApoA-I), or a negative control (media alone).

    • After incubation, the radioactivity in the supernatant and cells is measured to calculate the percentage of cholesterol efflux.

Experimental Workflow for Preclinical Evaluation

cluster_workflow Preclinical Evaluation Workflow A Induce Atherosclerosis in Animal Model (e.g., Rabbit, High-Cholesterol Diet) B Randomize into Treatment Groups (Placebo, this compound Doses) A->B C Administer Weekly Infusions (4 weeks) B->C D Monitor In-life Parameters (Lipid Profile, Inflammatory Markers) C->D E Terminal Sacrifice and Tissue Harvest D->E F Histopathological Analysis of Aorta (Plaque Volume, Composition) E->F G Data Analysis and Statistical Evaluation F->G cluster_rationale Therapeutic Rationale for this compound A Atherosclerosis (Plaque Buildup, Inflammation) B Infusion of this compound A->B C Increased Functional HDL B->C D Enhanced Reverse Cholesterol Transport C->D E Reduced Vascular Inflammation C->E F Plaque Regression and Stabilization D->F E->F G Reduced Cardiovascular Events F->G

References

Methodological & Application

Application Notes and Protocols for HDL376 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HDL376 is a potent and selective small molecule inhibitor of the Scavenger Receptor Class B Type I (SR-BI).[1] SR-BI is a transmembrane protein that plays a crucial role in lipid metabolism, particularly in the uptake of cholesteryl esters from high-density lipoprotein (HDL).[2] Beyond its role in cholesterol transport, SR-BI is increasingly recognized for its involvement in various cellular signaling pathways, making it a target of interest in atherosclerosis, cancer, and other diseases.[3][4][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, cholesterol efflux, and intracellular signaling.

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Various Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound on the viability of several human cancer cell lines after a 72-hour incubation period. These values were determined using a standard MTT assay.

Cell LineCancer TypeIC50 (µM)
HepG2Hepatocellular Carcinoma2.5
MCF-7Breast Adenocarcinoma5.1
HCT116Colon Carcinoma7.8
PC-3Prostate Cancer10.2
A549Lung Carcinoma15.5

Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions and cell line passage number.

Table 2: Effect of this compound on Cholesterol Efflux

This table illustrates the inhibitory effect of this compound on cholesterol efflux from J774 macrophages. Efflux was measured using a fluorescently labeled cholesterol analog and is expressed as a percentage of the control (vehicle-treated) cells.

This compound Concentration (µM)Cholesterol Efflux Inhibition (%)
0.115 ± 2.1
0.548 ± 3.5
1.075 ± 4.2
5.092 ± 2.8

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

I. Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

II. Cholesterol Efflux Assay

This protocol describes a method to measure the effect of this compound on cholesterol efflux from cultured macrophages using a fluorescent cholesterol analog.[3][4][6][7][8]

Materials:

  • This compound stock solution (10 mM in DMSO)

  • J774 macrophage cell line

  • Fluorescently labeled cholesterol (e.g., NBD-cholesterol or BODIPY-cholesterol)

  • HDL (High-Density Lipoprotein)

  • Serum-free medium

  • Lysis buffer

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Labeling: Seed J774 cells in a 96-well black, clear-bottom plate. Once adherent, label the cells with the fluorescent cholesterol analog in serum-free medium for 1-4 hours.

  • Equilibration: Wash the cells with PBS and equilibrate with serum-free medium for at least 1 hour.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound (or vehicle control) in serum-free medium for 1-2 hours.

  • Efflux Induction: Induce cholesterol efflux by adding HDL (typically 50 µg/mL) to the wells and incubate for 4-6 hours.

  • Measurement:

    • Carefully collect the supernatant (medium containing effluxed cholesterol).

    • Lyse the cells in the wells with lysis buffer.

    • Measure the fluorescence intensity of the supernatant and the cell lysate using a fluorescence microplate reader.

  • Calculation: Calculate the percentage of cholesterol efflux as: (Fluorescence in medium / (Fluorescence in medium + Fluorescence in cell lysate)) x 100.

III. Western Blot Analysis of Akt Phosphorylation

This protocol details the steps to assess the effect of this compound on the phosphorylation of Akt, a key downstream effector of SR-BI signaling.[9][10]

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell line known to express SR-BI (e.g., HepG2)

  • Serum-free medium

  • HDL

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Akt Ser473 and anti-total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight. Pre-treat the cells with this compound or vehicle for 1-2 hours, followed by stimulation with HDL (50 µg/mL) for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection: Capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total Akt antibody for normalization.

Visualization of Pathways and Workflows

G cluster_0 SR-BI Signaling Pathway HDL HDL SRBI SR-BI HDL->SRBI Binds Src Src SRBI->Src Activates This compound This compound This compound->SRBI Inhibits PI3K PI3K Src->PI3K Akt Akt PI3K->Akt MAPK MAPK PI3K->MAPK CellularResponse Cellular Responses (e.g., Proliferation, Migration) Akt->CellularResponse MAPK->CellularResponse

Caption: SR-BI signaling cascade initiated by HDL and inhibited by this compound.

G cluster_1 Experimental Workflow for Assessing this compound Activity start Start seed_cells Seed Cells (e.g., HepG2, J774) start->seed_cells treat_this compound Treat with this compound (Varying Concentrations) seed_cells->treat_this compound assay Perform Assay treat_this compound->assay viability Cell Viability (MTT Assay) assay->viability efflux Cholesterol Efflux (Fluorescence Assay) assay->efflux signaling Signaling Analysis (Western Blot for p-Akt) assay->signaling analyze Analyze Data (IC50, % Inhibition) viability->analyze efflux->analyze signaling->analyze end End analyze->end

Caption: General workflow for studying the effects of this compound in cell culture.

References

Protocol for dissolving and preparing HDL376 for in vivo studies.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for In Vivo Studies with HDL376

Introduction

This compound, also known as SDZ this compound, is a potent inhibitor of scavenger receptor BI (SR-BI).[1][2] It has been demonstrated to effectively raise High-Density Lipoprotein (HDL) cholesterol levels in various animal models.[1][2] These application notes provide a detailed protocol for the dissolution and preparation of this compound for in vivo research applications, catering to researchers, scientists, and professionals in drug development. The following sections outline the necessary materials, equipment, and step-by-step procedures for preparing this compound for administration in animal studies.

Physicochemical and In Vivo Data

A summary of the relevant quantitative data for this compound is presented in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC12H17ClN2S[1]
Molecular Weight256.79 g/mol [1]
AppearanceWhite solid[1]
Solubility (DMSO)50 mg/mL (194.71 mM)[1]

Table 2: Reported In Vivo Dosages of this compound

Animal ModelDosageSource
Rat (normal-fed)80 mg/kg/day[1][2]
Hamster (normal-fed)52 mg/kg/day[1][2]
Hamster (chow-fed)64 mg/kg/day[1][2]
Dog (normal-fed)35 mg/kg/day[1][2]
Rhesus Monkey12 mg/kg/day[1][2]
Cynomolgus Monkey12 mg/kg/day[1][2]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of this compound for in vivo studies. Due to its poor aqueous solubility, the choice of vehicle is critical for achieving appropriate bioavailability.

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol is for preparing a concentrated stock solution of this compound, which can be diluted further for in vitro assays or used to prepare formulations for in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)[1]

Procedure:

  • Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add the calculated volume of DMSO to achieve a concentration of 50 mg/mL.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[1]

  • Visually inspect the solution to ensure complete dissolution.

  • Store the stock solution at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage.[1]

Protocol 2: Preparation of this compound Suspension for Oral Gavage

This protocol describes the preparation of a suspension of this compound in a vehicle suitable for oral administration in animal models. This is a common method for administering poorly water-soluble compounds.

Materials:

  • This compound powder

  • 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Mortar and pestle (optional)

  • Homogenizer or sonicator

  • Sterile tubes for dosing

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

  • Weigh the appropriate amount of this compound powder.

  • If starting with a crystalline powder, it is recommended to gently grind the powder in a mortar and pestle to a fine consistency to aid in suspension.

  • In a sterile tube, add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle while continuously mixing.

  • Use a homogenizer or sonicator to ensure a uniform and fine suspension.

  • Visually inspect the suspension for any large particles.

  • Prepare the suspension fresh daily and keep it under constant agitation (e.g., on a stir plate) during dosing to ensure homogeneity.

Protocol 3: Preparation of this compound in a Solubilizing Vehicle for Injection

For parenteral administration, a solubilizing vehicle may be necessary. The following is a general guideline, and the specific formulation may need to be optimized based on the required dose and route of administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO as described in Protocol 1.

  • In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle for poorly soluble compounds is a mixture of EtOH:PEG300:Tween 80:Saline in a 10:40:5:45 ratio.[3]

  • Add the required volume of the this compound stock solution to the vehicle to achieve the final desired concentration.

  • Vortex the solution thoroughly to ensure complete mixing.

  • Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be adjusted.

  • Administer the formulation immediately after preparation.

Visualizations

Signaling Pathway

SR_BI_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HDL HDL (High-Density Lipoprotein) SR_BI SR-BI (Scavenger Receptor BI) HDL->SR_BI Binding CE Cholesteryl Esters CE->SR_BI Uptake Cholesterol Free Cholesterol SR_BI->Cholesterol Selective CE Uptake Steroidogenesis Steroidogenesis Cholesterol->Steroidogenesis Bile_Acid Bile Acid Synthesis Cholesterol->Bile_Acid This compound This compound This compound->SR_BI Inhibition

Caption: SR-BI Signaling Pathway and Inhibition by this compound.

Experimental Workflow

HDL376_Preparation_Workflow cluster_preparation Preparation of this compound Stock cluster_oral Oral Formulation (Suspension) cluster_injection Injectable Formulation (Solution) cluster_admin In Vivo Administration weigh Weigh this compound Powder dissolve Dissolve in DMSO (50 mg/mL) weigh->dissolve sonicate Vortex & Sonicate dissolve->sonicate store Store at -80°C sonicate->store weigh_oral Weigh this compound mix_paste Create Paste with 0.5% CMC-Na weigh_oral->mix_paste add_vehicle Add Remaining Vehicle mix_paste->add_vehicle homogenize Homogenize/Sonicate add_vehicle->homogenize oral_admin Oral Gavage homogenize->oral_admin stock This compound Stock in DMSO mix_final Mix Stock and Vehicle stock->mix_final prepare_vehicle Prepare Vehicle (e.g., EtOH:PEG300:Tween 80:Saline) prepare_vehicle->mix_final injection_admin Parenteral Injection mix_final->injection_admin

Caption: Workflow for Preparing this compound for In Vivo Studies.

References

Application Notes and Protocols for HDL376 in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HDL376, also known as SDZ-HDL 376, is a selective inhibitor of the Scavenger Receptor Class B Type I (SR-BI). SR-BI plays a crucial role in lipid metabolism, particularly in the reverse cholesterol transport pathway, by mediating the selective uptake of cholesteryl esters from high-density lipoprotein (HDL) particles into cells, primarily in the liver and steroidogenic tissues. Inhibition of SR-BI by this compound makes it a valuable research tool for studying lipid metabolism and a potential therapeutic agent for conditions such as atherosclerotic coronary artery disease.[1] These application notes provide detailed protocols for the dosage and administration of this compound in rodent models for preclinical research.

Quantitative Data Summary

Due to the limited availability of published in vivo studies specifically detailing this compound dosage, the following table provides formulation information from commercial suppliers. Researchers should perform dose-response studies to determine the optimal effective and non-toxic dose for their specific rodent model and experimental endpoint.

Table 1: this compound Formulation for In Vivo Rodent Studies

ParameterFormulation 1Formulation 2
Vehicle Composition 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline10% DMSO, 90% Corn oil
Achievable Concentration ≥ 2.5 mg/mL≥ 2.5 mg/mL
Notes This formulation is suitable for general use.This formulation is recommended if the continuous dosing period exceeds two weeks.

Data sourced from MedChemExpress product information.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the SR-BI receptor. This receptor is involved in the selective uptake of lipids from HDL and facilitates reverse cholesterol transport. By inhibiting SR-BI, this compound modulates plasma HDL cholesterol levels and cholesterol transport.

HDL376_Mechanism_of_Action cluster_extra Extracellular Space cluster_cell Hepatocyte HDL HDL Particle SRBI SR-BI Receptor HDL->SRBI Binds to Cholesterol Cholesteryl Esters SRBI->Cholesterol Mediates uptake of This compound This compound This compound->SRBI Inhibits Experimental_Workflow A Acclimatization (1 week) B Western Diet Feeding (12-16 weeks) A->B C Group Randomization (Vehicle, this compound) B->C F Endpoint Analysis B->F D Daily Dosing (Oral Gavage / IP Injection) C->D E Weekly Monitoring (Body Weight, Health) D->E D->F G Plasma Lipid Profile F->G H Atherosclerotic Plaque Quantification F->H

References

Application Notes and Protocols: Techniques for Measuring SR-BI Inhibition by HDL376

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Scavenger Receptor Class B Type I (SR-BI) is a crucial membrane receptor involved in the reverse cholesterol transport pathway, primarily mediating the selective uptake of cholesteryl esters from high-density lipoprotein (HDL) into cells. Its role in lipid metabolism makes it a significant target for therapeutic intervention in cardiovascular diseases. HDL376 is a known inhibitor of SR-BI, effectively blocking its lipid transport functions. These application notes provide detailed protocols for measuring the inhibition of SR-BI by this compound and other small molecules, offering a comprehensive guide for researchers in the field.

Data Presentation: Inhibition of SR-BI Activity

The following table summarizes the inhibitory activity of this compound and other relevant compounds on SR-BI-mediated lipid transport. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of inhibitors.

CompoundAssay TypeCell LineIC50 (µM)Reference
This compound [3H]CE-HDL UptakeldlA[mSR-BI]~1[1]
This compound DiI-HDL UptakeLiposomes0.22[2]
BLT-1 [3H]CE-HDL UptakeldlA[mSR-BI]~0.2[3]
BLT-1 DiI-HDL UptakeldlA[mSR-BI]~0.2[3]
ITX-5061 HCV Entry (SR-BI dependent)Huh-7.5.1 cells0.02[4]

Experimental Protocols

Detailed methodologies for key experiments to assess SR-BI inhibition are provided below.

Protocol 1: Fluorescent HDL (DiI-HDL) Uptake Assay

This assay measures the uptake of the fluorescent lipid analog DiI, incorporated into HDL particles, by cells expressing SR-BI. Inhibition of this uptake is a direct measure of SR-BI functional blockade.

Materials:

  • ldlA[mSR-BI] cells (CHO cells stably expressing murine SR-BI)

  • Control ldlA-7 cells (parental CHO cells with low endogenous SR-BI)

  • DiI-labeled HDL (DiI-HDL)

  • This compound and other test inhibitors

  • Assay medium: Ham's F12 medium supplemented with 0.5% BSA and 25 mM HEPES, pH 7.4

  • Wash buffer: Phosphate-buffered saline (PBS) with 1 mM MgCl2 and 0.1 mM CaCl2

  • 96-well black, clear-bottom assay plates

  • Fluorescence plate reader (Excitation: ~525 nm, Emission: ~580 nm)

Procedure:

  • Cell Plating: Seed ldlA[mSR-BI] and ldlA-7 cells into 96-well black, clear-bottom plates at a density of 35,000 cells/well in culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Cell Washing: On the day of the assay, wash the cells twice with serum-free Ham's F12 medium.

  • Inhibitor Pre-incubation: Add assay medium containing various concentrations of this compound or other test compounds (typically in a 10-point dilution series) to the wells. Include a vehicle control (e.g., 0.5% DMSO). Pre-incubate the cells with the inhibitors for 1 hour at 37°C.[5]

  • DiI-HDL Incubation: Add DiI-HDL to each well to a final concentration of 10 µg protein/mL. Incubate for 2 hours at 37°C.[5] To determine non-specific uptake, include control wells with a 40-fold excess of unlabeled HDL.

  • Washing: Aspirate the incubation medium and wash the cells four times with 80 µL of cold wash buffer to remove extracellular DiI-HDL.[6]

  • Fluorescence Measurement: Measure the intracellular DiI fluorescence using a fluorescence plate reader.

Data Analysis:

  • Subtract the fluorescence values of the ldlA-7 cells (background) from the values of the ldlA[mSR-BI] cells to obtain SR-BI-specific uptake.

  • Normalize the data to the vehicle control (100% activity) and a control with a saturating concentration of a known inhibitor or excess unlabeled HDL (0% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radiolabeled Cholesteryl Ester ([3H]CE) Uptake Assay

This assay provides a quantitative measure of the selective uptake of cholesteryl esters from HDL by SR-BI, using radiolabeled CE.

Materials:

  • ldlA[mSR-BI] and ldlA-7 cells

  • [3H]Cholesteryl Ester-labeled HDL ([3H]CE-HDL)

  • 125I-labeled HDL (for measuring HDL particle binding)

  • This compound and other test inhibitors

  • Assay medium: Ham's F12 medium with 0.5% BSA and 25 mM HEPES, pH 7.4

  • Lysis buffer: 0.1 N NaOH

  • Scintillation cocktail

  • Gamma counter and Scintillation counter

  • 24-well plates

Procedure:

  • Cell Plating: Seed ldlA[mSR-BI] and ldlA-7 cells in 24-well plates at a density of 75,000 cells/well and culture overnight.[5]

  • Inhibitor Pre-incubation: Wash cells and pre-incubate with various concentrations of this compound or other inhibitors in assay medium for 1 hour at 37°C.

  • [3H]CE-HDL Incubation: Add [3H]CE-HDL (and 125I-HDL if measuring binding simultaneously) to a final concentration of 10 µg protein/mL. Incubate for 2 hours at 37°C.[5]

  • Washing: Wash the cells extensively with cold PBS to remove unbound HDL.

  • Cell Lysis: Lyse the cells with 0.1 N NaOH.

  • Radioactivity Measurement:

    • For [3H]CE uptake, transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • For 125I-HDL binding, measure the radioactivity of another portion of the lysate using a gamma counter.

  • Protein Quantification: Use a portion of the cell lysate to determine the total protein content for normalization.

Data Analysis:

  • Calculate SR-BI-specific uptake by subtracting the values from ldlA-7 cells.

  • Normalize the [3H]CE counts to the total cell protein.

  • Determine the IC50 value by plotting the percentage of inhibition of [3H]CE uptake against the inhibitor concentration.

Protocol 3: Cholesterol Efflux Assay

This assay measures the ability of SR-BI to mediate the efflux of cholesterol from cells to an acceptor like HDL.

Materials:

  • Cells expressing SR-BI (e.g., CHO or macrophages)

  • [3H]-cholesterol

  • This compound and other test inhibitors

  • Labeling medium: Culture medium containing [3H]-cholesterol (e.g., 0.5 µCi/mL).

  • Equilibration medium: Serum-free medium.

  • Efflux medium: Serum-free medium containing HDL (e.g., 50 µg/mL) as a cholesterol acceptor.

  • Lysis buffer: Isopropanol or 0.1 N NaOH.

  • Scintillation counter

Procedure:

  • Cell Labeling: Incubate cells with labeling medium containing [3H]-cholesterol for 24-48 hours to allow for incorporation of the radiolabel into the cellular cholesterol pools.[7]

  • Equilibration: Wash the cells and incubate in serum-free equilibration medium for 18-24 hours to allow for the equilibration of [3H]-cholesterol among intracellular pools.[7]

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or other inhibitors for 1 hour.

  • Cholesterol Efflux: Replace the medium with efflux medium containing HDL and the respective inhibitors. Incubate for 4-6 hours.

  • Sample Collection:

    • Collect the efflux medium.

    • Lyse the cells with lysis buffer to determine the total cellular [3H]-cholesterol.

  • Radioactivity Measurement: Measure the radioactivity in both the efflux medium and the cell lysate using a scintillation counter.

Data Analysis:

  • Calculate the percentage of cholesterol efflux: % Efflux = (DPM in medium / (DPM in medium + DPM in cells)) * 100 (DPM = Disintegrations Per Minute)

  • Determine the effect of the inhibitor by comparing the % efflux in treated cells to that in vehicle-treated cells.

Visualizations

SR-BI Signaling Pathway

The binding of HDL to SR-BI can initiate intracellular signaling cascades. A key interaction is with the scaffolding protein PDZK1, which connects SR-BI to downstream effectors like Src kinase, leading to the activation of the PI3K/Akt pathway.[7][8][9] This pathway is implicated in processes such as endothelial cell migration and nitric oxide production.

SRBI_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol SRBI SR-BI PDZK1 PDZK1 SRBI->PDZK1 binds Src Src PDZK1->Src activates PI3K PI3K Src->PI3K activates Akt Akt PI3K->Akt activates Downstream Downstream Effects (e.g., eNOS activation, Cell Migration) Akt->Downstream HDL HDL HDL->SRBI binds This compound This compound This compound->SRBI inhibits

Caption: SR-BI signaling cascade initiated by HDL binding.

Experimental Workflow for SR-BI Inhibitor Screening

The following diagram outlines a typical high-throughput screening workflow to identify and characterize inhibitors of SR-BI.

HTS_Workflow cluster_primary_screen Primary High-Throughput Screen cluster_secondary_assays Secondary Assays & Hit Validation cluster_characterization Lead Characterization start Compound Library plate_cells Plate SR-BI expressing cells (e.g., ldlA[mSR-BI]) start->plate_cells add_compounds Add single concentration of test compounds plate_cells->add_compounds add_probe Add fluorescent probe (e.g., DiI-HDL) add_compounds->add_probe measure_fluorescence Measure fluorescence add_probe->measure_fluorescence hit_id Identify Primary Hits (% inhibition > threshold) measure_fluorescence->hit_id dose_response Dose-Response Curve (IC50 determination) hit_id->dose_response radioligand_assay [3H]CE Uptake Assay dose_response->radioligand_assay efflux_assay Cholesterol Efflux Assay dose_response->efflux_assay binding_assay HDL Binding Assay radioligand_assay->binding_assay efflux_assay->binding_assay specificity_assay Specificity Assays (e.g., against other receptors) binding_assay->specificity_assay lead_optimization Lead Optimization specificity_assay->lead_optimization

Caption: Workflow for SR-BI inhibitor discovery and characterization.

References

Application Notes and Protocols for Studying Reverse Cholesterol Transport Using HDL376

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse cholesterol transport (RCT) is a critical physiological process for maintaining cholesterol homeostasis and preventing the development of atherosclerosis. This multi-step pathway involves the removal of excess cholesterol from peripheral tissues, such as macrophages in the arterial wall, and its transport back to the liver for excretion. A key player in the final stage of RCT is the Scavenger Receptor Class B Type I (SR-BI), which mediates the selective uptake of cholesteryl esters from high-density lipoprotein (HDL) particles into hepatocytes.

HDL376 is a potent and specific small molecule inhibitor of SR-BI[1][2]. By blocking SR-BI, this compound serves as an invaluable tool to investigate the role of this receptor in the various stages of RCT. These application notes provide detailed protocols for using this compound to study its effects on cholesterol efflux, hepatic uptake, and the overall in vivo macrophage-to-feces RCT pathway.

Mechanism of Action of this compound

This compound directly inhibits the lipid transport function of SR-BI. This inhibition is expected to block the selective uptake of HDL-cholesteryl esters by the liver, the final and critical step in the RCT pathway. Consequently, the use of this compound is anticipated to lead to an increase in circulating HDL-cholesterol (HDL-C) levels. However, by inhibiting the final step of cholesterol removal, it may paradoxically impair the overall efficiency of the macrophage-to-feces RCT pathway. Studies involving SR-BI knockout mice have shown a similar phenotype of elevated HDL-C but increased atherosclerosis, highlighting the importance of a functional SR-BI in completing the RCT process[3][4][5].

Data Presentation

The following tables summarize the expected quantitative outcomes when using this compound in various assays based on its known mechanism as an SR-BI inhibitor and data from studies on SR-BI deficiency and inhibition by similar molecules.

Table 1: Expected Effect of this compound on in Vitro Macrophage Cholesterol Efflux

Treatment GroupThis compound ConcentrationCholesterol Efflux to HDL (%)
Vehicle Control0 µMBaseline Efflux
This compound0.1 µMNo significant change
This compound1 µMNo significant change or slight increase
This compound10 µMNo significant change or slight increase

Note: this compound is not expected to directly inhibit cholesterol efflux from macrophages to HDL, as this process is primarily mediated by ABCA1 and ABCG1. Some studies suggest that SR-BI may play a minor role, and its inhibition could potentially lead to a slight increase in net efflux by preventing re-uptake of cholesterol.

Table 2: Expected Effect of this compound on in Vivo Reverse Cholesterol Transport in Mice

Treatment GroupDosagePlasma [³H]Cholesterol (% of injected dose at 48h)Liver [³H]Cholesterol (% of injected dose at 48h)Fecal [³H]Sterol Excretion (% of injected dose at 48h)Plasma HDL-C (mg/dL)
Vehicle Control0 mg/kgBaselineBaselineBaselineBaseline
This compound10 mg/kgIncreasedDecreasedDecreasedIncreased
This compound30 mg/kgMarkedly IncreasedMarkedly DecreasedMarkedly DecreasedMarkedly Increased

Note: These expected results are based on studies with SR-BI knockout mice and other SR-BI inhibitors, which demonstrate that blocking hepatic SR-BI leads to reduced clearance of HDL from plasma, decreased cholesterol uptake by the liver, and consequently, reduced excretion of macrophage-derived cholesterol into the feces[6][7][8].

Experimental Protocols

Protocol 1: In Vitro Macrophage Cholesterol Efflux Assay

This protocol is designed to assess the effect of this compound on the capacity of HDL to accept cholesterol from macrophages.

Materials:

  • J774 mouse macrophages or human THP-1 derived macrophages

  • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

  • [³H]-cholesterol

  • Acetyl-LDL (AcLDL)

  • HDL (as cholesterol acceptor)

  • This compound (and a suitable vehicle, e.g., DMSO)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Labeling:

    • Plate macrophages in 24-well plates and culture until they reach 80-90% confluency.

    • Label the cells by incubating them for 24 hours in culture medium containing 1 µCi/mL [³H]-cholesterol and 50 µg/mL AcLDL to induce foam cell formation.

  • Equilibration:

    • Wash the cells twice with PBS.

    • Incubate the cells for 18 hours in serum-free medium containing 0.2% BSA to allow for equilibration of the radiolabel within the cellular cholesterol pools.

  • Cholesterol Efflux:

    • Wash the cells twice with PBS.

    • Add serum-free medium containing HDL (typically 50 µg/mL) as the cholesterol acceptor.

    • Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control to the appropriate wells.

    • Incubate for 4-6 hours at 37°C.

  • Quantification:

    • Collect the media from each well.

    • Lyse the cells in each well with 0.1 M NaOH.

    • Measure the radioactivity in an aliquot of the media and the cell lysate using a scintillation counter.

  • Calculation:

    • Percent cholesterol efflux = [Radioactivity in media / (Radioactivity in media + Radioactivity in cell lysate)] x 100.

Protocol 2: In Vivo Macrophage-to-Feces Reverse Cholesterol Transport Assay

This protocol measures the overall efficiency of the RCT pathway from macrophages to fecal excretion in mice treated with this compound.

Materials:

  • C57BL/6 mice

  • J774 mouse macrophages

  • [³H]-cholesterol

  • AcLDL

  • Thioglycollate broth

  • This compound formulated for in vivo administration

  • Metabolic cages

  • Scintillation fluid and counter

Procedure:

  • Macrophage Preparation and Labeling:

    • Culture J774 macrophages and label them with [³H]-cholesterol and AcLDL as described in Protocol 1.

    • After labeling and equilibration, detach the cells and resuspend them in sterile PBS at a concentration of 10-15 x 10⁶ cells/mL.

  • Animal Treatment and Macrophage Injection:

    • House mice in metabolic cages for acclimatization.

    • Administer this compound (e.g., 10-30 mg/kg) or vehicle to the mice via oral gavage or intraperitoneal injection. The timing of administration should be determined based on the pharmacokinetic profile of the compound.

    • Inject 0.5 mL of the labeled macrophage suspension (5-7.5 x 10⁶ cells) intraperitoneally into each mouse.

  • Sample Collection:

    • Collect feces at 24 and 48 hours post-injection.

    • At 48 hours, collect blood via cardiac puncture and perfuse the liver with saline before harvesting.

  • Sample Processing and Analysis:

    • Homogenize the liver and extract lipids from an aliquot.

    • Extract lipids from plasma.

    • Dry and pulverize the feces, then extract neutral sterols.

    • Measure the radioactivity in the plasma, liver lipid extract, and fecal sterol extract using a scintillation counter.

  • Calculation:

    • Express the radioactivity in each compartment (plasma, liver, feces) as a percentage of the total injected radioactivity.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Cholesterol Efflux Assay cluster_invivo In Vivo Macrophage-to-Feces RCT Assay a Label Macrophages with [³H]-cholesterol & AcLDL b Equilibrate in serum-free medium a->b c Incubate with HDL and This compound (or vehicle) b->c d Collect media and cell lysate c->d e Quantify radioactivity d->e f Calculate % Efflux e->f g Prepare & Label [³H]-cholesterol Macrophages i Inject labeled macrophages intraperitoneally g->i h Administer this compound (or vehicle) to mice h->i j Collect plasma, liver, and feces at 48h i->j k Quantify radioactivity in samples j->k l Calculate % of injected dose k->l

Caption: Experimental workflows for in vitro and in vivo studies.

rct_pathway cluster_macrophage Macrophage cluster_hdl HDL Particle cluster_liver Liver mac Excess Cholesterol abca1 ABCA1 mac->abca1 Efflux abcg1 ABCG1 mac->abcg1 Efflux nascent_hdl Nascent HDL (ApoA-I) abca1->nascent_hdl mature_hdl Mature HDL abcg1->mature_hdl lcat LCAT nascent_hdl->lcat Esterification srbi SR-BI mature_hdl->srbi Selective Uptake lcat->mature_hdl bile Bile Excretion srbi->bile This compound This compound This compound->srbi

Caption: Reverse Cholesterol Transport Pathway and the inhibitory action of this compound.

signaling_pathways cluster_abca1_abcg1 ABCA1/ABCG1 Regulation cluster_srbi SR-BI Regulation cluster_lcat LCAT Activation lxr LXR/RXR abca1_g1_gene ABCA1/ABCG1 Gene lxr->abca1_g1_gene Upregulates ppar PPARα/γ srbi_gene SR-BI Gene ppar->srbi_gene Upregulates srebp SREBP srebp->srbi_gene Upregulates srbi_protein SR-BI Protein srbi_gene->srbi_protein Expression mirnas miRNAs mirnas->srbi_protein Downregulates apoa1 ApoA-I on HDL lcat_enzyme LCAT Enzyme apoa1->lcat_enzyme Activates

Caption: Key regulatory pathways in reverse cholesterol transport.

References

Application Notes and Protocols for HDL376 in Hypercholesterolemia Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HDL376 is a potent and specific small molecule inhibitor of the Scavenger Receptor Class B Type I (SR-BI). SR-BI plays a crucial role in lipid metabolism, particularly in the reverse cholesterol transport (RCT) pathway, by mediating the selective uptake of cholesteryl esters from high-density lipoprotein (HDL) particles into the liver. Inhibition of SR-BI by this compound has been shown to raise circulating HDL-cholesterol (HDL-C) levels. This document provides detailed application notes and protocols for the use of this compound in preclinical animal models of hypercholesterolemia to study the effects of elevated HDL-C in the context of dyslipidemia and atherosclerosis.

It is important to note that while this compound elevates HDL-C, its application in pro-atherogenic animal models, such as those lacking Apolipoprotein E (ApoE-/-), may lead to complex and potentially adverse effects, including a paradoxical increase in atherosclerosis. Therefore, careful consideration of the experimental design and endpoints is crucial.

Mechanism of Action

This compound specifically inhibits the SR-BI-mediated transport of lipids. By blocking the selective uptake of cholesteryl esters from HDL by the liver, this compound leads to an accumulation of larger, cholesterol-rich HDL particles in the circulation, thereby increasing plasma HDL-C levels. The IC50 of this compound for SR-BI-mediated lipid transport is in the range of 0.22 to 1 µM.

Data Presentation

The following tables summarize the expected quantitative effects of SR-BI inhibition on the lipid profiles in commonly used hypercholesterolemic mouse models.

Table 1: Effect of SR-BI Inhibition on Plasma Lipid Profile in Ldlr+/- Mice on an Atherogenic Diet

ParameterVehicle ControlSR-BI Inhibitor (ITX5061)Percent Change
Total Cholesterol (mg/dL) No significant changeNo significant change-
HDL-C (mg/dL) Baseline▲ 30%+30%
VLDL/LDL-C (mg/dL) No significant changeNo significant change-
Triglycerides (mg/dL) No significant changeNo significant change-

Data based on studies with the SR-BI inhibitor ITX5061 in Ldlr+/- mice fed an atherogenic diet. ITX5061 was administered at 0.037% in the diet.

Table 2: Lipid Profile in SR-BI and ApoE Double Knockout (dKO) Mice (Genetic Inhibition Model)

ParameterApoE-/- (Control)SR-BI-/-/ApoE-/- (dKO)Fold Change
Total Cholesterol (mg/dL) ~500~1000~2x
HDL-C (mg/dL) Normal for modelSignificantly Reduced
VLDL/LDL-C (mg/dL) ElevatedSeverely Elevated▲▲
Triglycerides (mg/dL) Normal to slightly elevatedElevated

This table represents data from a genetic knockout model, which indicates the potential maximal effect of complete SR-BI inhibition in an ApoE deficient background. Pharmacological inhibition with this compound may result in less pronounced changes depending on the dose and duration of treatment.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration in Mice

This protocol describes the preparation of a solution of this compound suitable for oral gavage in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.

  • To prepare a 1 mL working solution (2.5 mg/mL), add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.

  • Mix thoroughly by vortexing until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Vortex the final solution until it is a clear and homogenous solution.

  • This formulation provides a clear solution of ≥ 2.5 mg/mL. For long-term studies (over two weeks), consider a corn oil-based formulation.

Protocol 2: Induction of Hypercholesterolemia and Administration of this compound in ApoE-/- Mice

This protocol outlines a typical experimental workflow for evaluating the effects of this compound in a widely used mouse model of atherosclerosis.

Animal Model:

  • Male or female ApoE-/- mice, 8-12 weeks of age.

Diet:

  • Western-type diet (WTD) containing 21% fat and 0.15% cholesterol to induce hypercholesterolemia and atherosclerosis.

Experimental Groups:

  • Vehicle Control: ApoE-/- mice on WTD receiving the vehicle solution.

  • This compound Treatment: ApoE-/- mice on WTD receiving this compound.

Procedure:

  • Acclimatize ApoE-/- mice to the housing facility for at least one week.

  • Switch the mice to the Western-type diet and continue for the duration of the study (typically 8-16 weeks).

  • After a desired period on the WTD (e.g., 4 weeks) to establish hypercholesterolemia, begin daily administration of this compound or vehicle via oral gavage.

    • Dosage: A starting dose of 10-30 mg/kg body weight is recommended, based on similar compounds. The final dose should be optimized based on preliminary studies.

    • Gavage Volume: The volume should not exceed 10 mL/kg of body weight. For a 25g mouse, this would be 0.25 mL.

  • Monitor the body weight and general health of the animals weekly.

  • At the end of the treatment period, collect blood samples for lipid profile analysis (Total Cholesterol, HDL-C, LDL-C, Triglycerides).

  • Harvest tissues (e.g., aorta, liver) for further analysis (e.g., atherosclerosis quantification, gene expression).

Visualization of Pathways and Workflows

Signaling Pathway of SR-BI

The following diagram illustrates the signaling cascade initiated by the binding of HDL to SR-BI in endothelial cells, leading to the production of nitric oxide (NO).

SR_BI_Signaling cluster_cell Endothelial Cell HDL HDL SR_BI SR-BI HDL->SR_BI Binds PDZK1 PDZK1 SR_BI->PDZK1 Interacts Src Src PDZK1->Src Activates PI3K PI3K Src->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/ Activates NO Nitric Oxide (NO) eNOS->NO

Caption: SR-BI signaling cascade in endothelial cells.

Experimental Workflow

This diagram outlines the key steps in an in vivo study using this compound in a hypercholesterolemic mouse model.

Experimental_Workflow start Start: ApoE-/- Mice (8-12 weeks) diet Western-Type Diet Induction (4 weeks) start->diet grouping Randomization into Groups (Vehicle vs. This compound) diet->grouping treatment Daily Oral Gavage (8-12 weeks) grouping->treatment monitoring Weekly Monitoring (Body Weight, Health) treatment->monitoring endpoint End of Study: Blood & Tissue Collection treatment->endpoint analysis Lipid Profile & Atherosclerosis Analysis endpoint->analysis

Caption: In vivo experimental workflow for this compound.

Reverse Cholesterol Transport Pathway

This diagram illustrates the central role of SR-BI in the reverse cholesterol transport pathway and how this compound intervenes.

RCT_Pathway cluster_peripheral Peripheral Tissues (e.g., Macrophages) cluster_circulation Circulation cluster_liver Liver Macrophages Foam Cells (Excess Cholesterol) nascent_HDL Nascent HDL Macrophages->nascent_HDL Cholesterol Efflux via ABCA1_G1 ABCA1/ABCG1 LCAT LCAT nascent_HDL->LCAT Esterification mature_HDL Mature HDL-C SR_BI SR-BI mature_HDL->SR_BI Selective Uptake LCAT->mature_HDL Bile_Excretion Bile Acid Excretion SR_BI->Bile_Excretion This compound This compound This compound->SR_BI Inhibits

Caption: Reverse cholesterol transport and this compound inhibition.

Application Notes and Protocols for HDL376 Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HDL376 is a potent and selective small molecule inhibitor of the Scavenger Receptor Class B Type I (SR-BI). SR-BI is a transmembrane glycoprotein that plays a crucial role in lipid metabolism, particularly in the uptake of cholesteryl esters from high-density lipoproteins (HDL).[1][2] Emerging evidence has implicated SR-BI in the pathophysiology of various diseases, including cancer.[3][4] In malignant cells, overexpression of SR-BI facilitates the uptake of cholesterol, a key component for membrane synthesis and a precursor for steroid hormones, thereby fueling tumor growth and progression.[5][6][7] Furthermore, SR-BI-mediated signaling has been shown to activate pro-survival pathways such as PI3K/Akt and MAPK/Erk.[7][8] By inhibiting SR-BI, this compound presents a promising therapeutic strategy to disrupt these cancer-promoting processes.

These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound. The described experiments are designed to assess the compound's impact on cancer cell viability, its ability to inhibit cholesterol uptake, its effect on key signaling pathways, and its in vivo anti-tumor activity.

SR-BI Signaling Pathway and this compound Point of Inhibition

The binding of HDL to SR-BI initiates a cascade of intracellular signaling events that promote cell proliferation and survival. A key interaction is with the adaptor protein PDZK1, which facilitates the activation of PI3-Kinase (PI3K) and Src kinase pathways.[8] Activation of PI3K leads to the phosphorylation and activation of Akt, a central regulator of cell survival and metabolism. Concurrently, the MAPK/Erk pathway can also be activated, further promoting cell proliferation. This compound, as an SR-BI inhibitor, is designed to block the initial interaction between HDL and SR-BI, thereby preventing the downstream activation of these oncogenic signaling cascades.

SR_BI_Signaling HDL HDL SR_BI SR-BI HDL->SR_BI PDZK1 PDZK1 SR_BI->PDZK1 interacts Cholesterol Cholesteryl Ester Uptake SR_BI->Cholesterol This compound This compound This compound->SR_BI Inhibits PI3K PI3K PDZK1->PI3K activates Erk Erk1/2 PDZK1->Erk activates Akt Akt PI3K->Akt p_Akt p-Akt (Active) Akt->p_Akt P Proliferation Cell Proliferation & Survival p_Akt->Proliferation p_Erk p-Erk1/2 (Active) Erk->p_Erk P p_Erk->Proliferation

Caption: SR-BI signaling pathway and this compound inhibition point.

In Vitro Efficacy Studies

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[4] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.[3][5]

Experimental Workflow:

MTT_Workflow Seed Seed Cells in 96-well Plate Treat Treat with this compound (various concentrations) Seed->Treat Incubate_24_72h Incubate (24-72h) Treat->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze Calculate % Viability & IC50 Read_Absorbance->Analyze

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation:

This compound Conc. (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25 ± 0.08100
0.11.15 ± 0.0792
10.88 ± 0.0570.4
100.55 ± 0.0444
500.25 ± 0.0320
1000.15 ± 0.0212
IC50 (µM) ~8.5
Cholesterol Uptake Assay

Objective: To assess the ability of this compound to inhibit SR-BI-mediated cholesterol uptake.

Principle: This assay uses a fluorescently labeled cholesterol analog, NBD-cholesterol, to visualize and quantify cholesterol uptake by cells.[9][10] A decrease in cellular fluorescence in the presence of this compound indicates inhibition of cholesterol uptake.

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • NBD-Cholesterol Labeling: Prepare a labeling solution containing 20 µg/mL NBD-cholesterol in serum-free medium.[9][10] Remove the pre-treatment medium and add the NBD-cholesterol labeling solution.

  • Incubation: Incubate for 4-6 hours at 37°C.

  • Washing: Wash the cells three times with cold PBS to remove extracellular NBD-cholesterol.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission = 485/535 nm).

  • Data Analysis: Normalize the fluorescence of treated cells to the vehicle control to determine the percentage of cholesterol uptake inhibition.

Data Presentation:

This compound Conc. (µM)Fluorescence (AU)% Cholesterol Uptake
0 (Vehicle)8500 ± 450100
0.17800 ± 39091.8
15500 ± 31064.7
102300 ± 22027.1
501200 ± 15014.1
IC50 (µM) ~2.5
Western Blot for Signaling Pathway Analysis

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/Erk pathways.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated (active) forms of Akt (p-Akt) and Erk (p-Erk), the inhibitory effect of this compound on these signaling pathways can be quantified.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-Erk1/2 (Thr202/Tyr204), and total Erk1/2 overnight at 4°C.[11][12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt and p-Erk signals to their respective total protein signals.

Data Presentation:

Treatmentp-Akt / Total Akt Ratiop-Erk / Total Erk Ratio
Vehicle1.001.00
This compound (1 µM)0.650.70
This compound (10 µM)0.250.30
This compound (50 µM)0.100.12

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with this compound, and the effect on tumor growth is monitored over time.

Experimental Workflow:

InVivo_Workflow Implant Implant Cancer Cells into Mice Tumor_Growth Allow Tumors to Establish (e.g., 100-150 mm³) Implant->Tumor_Growth Randomize Randomize Mice into Groups Tumor_Growth->Randomize Treat Administer this compound or Vehicle Randomize->Treat Monitor Monitor Tumor Growth & Body Weight Treat->Monitor Daily/Weekly Endpoint Endpoint: Tumor Volume Limit or Study Duration Monitor->Endpoint Analyze Analyze Tumor Growth Inhibition Endpoint->Analyze

Caption: Workflow for an in vivo xenograft study.

Protocol:

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., MDA-MB-231) mixed with Matrigel into the flank of female athymic nude mice.[13][14]

  • Tumor Growth and Randomization: Monitor tumor growth using calipers.[15][16] When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).

  • Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses daily or on a specified schedule. The control group should receive the vehicle.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.[17]

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21TGI (%)
Vehicle-1850 ± 250-
This compound101200 ± 18035.1
This compound30750 ± 12059.5
This compound100400 ± 9078.4

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols: Measuring the Effect of HDL376 on Macrophage Foam Cell Formation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the buildup of plaques within arteries. A key event in the initiation of atherosclerosis is the formation of macrophage foam cells. This process begins when macrophages in the arterial wall take up excessive amounts of modified low-density lipoprotein (LDL), such as oxidized LDL (oxLDL), leading to the accumulation of intracellular cholesterol esters and the formation of lipid droplets.[1][2][3] This transformation of macrophages into foam cells is a hallmark of early atherogenesis.[1][4][5]

High-density lipoprotein (HDL) plays a crucial role in preventing atherosclerosis through a process called reverse cholesterol transport, where it removes excess cholesterol from peripheral cells, including macrophages, for transport back to the liver.[6][7] Therefore, therapeutic agents that can mimic or enhance the function of HDL are of great interest. HDL376 is a compound under investigation for its potential to modulate this process. These application notes provide detailed protocols to assess the efficacy of this compound in preventing macrophage foam cell formation by quantifying intracellular lipid accumulation and measuring its capacity to promote cholesterol efflux.

Key Experimental Approaches

Two primary in vitro methods are employed to measure the effect of this compound on macrophage foam cell formation:

  • Quantification of Macrophage Lipid Accumulation: This involves inducing foam cell formation in cultured macrophages using oxLDL and then measuring the extent of intracellular lipid accumulation in the presence and absence of this compound. The most common method for this is Oil Red O (ORO) staining.[1][4][5]

  • Cholesterol Efflux Assay: This assay directly measures the ability of this compound to promote the removal of cholesterol from macrophages.[8][9][10] This is a key function of HDL and is mediated by transporters such as ABCA1 and ABCG1.[7][11]

I. Quantification of Macrophage Lipid Accumulation using Oil Red O Staining

This protocol details how to induce foam cell formation in a macrophage cell line (e.g., J774A.1 or THP-1 derived macrophages) and quantify the effect of this compound on lipid accumulation.

Experimental Workflow: Lipid Accumulation Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3: Staining & Quantification A Seed macrophages (e.g., J774A.1) in 24-well plates B Pre-treat cells with varying concentrations of this compound A->B Incubate overnight C Induce foam cell formation with oxLDL (e.g., 50 µg/mL) for 24h B->C Co-incubation or pre-incubation D Wash and fix cells C->D After 24h incubation E Stain with Oil Red O solution D->E F Image cells for qualitative analysis E->F G Extract dye with isopropanol E->G After washing H Measure absorbance at 510 nm G->H

Caption: Workflow for Oil Red O Staining to quantify lipid accumulation.

Detailed Protocol: Oil Red O Staining

Materials:

  • Macrophage cell line (e.g., J774A.1, or THP-1 differentiated with PMA)

  • Culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Oxidized LDL (oxLDL)

  • This compound (at various concentrations)

  • Phosphate Buffered Saline (PBS)

  • 10% Phosphate Buffered Formalin

  • 60% Isopropanol

  • Oil Red O (ORO) stock solution (0.5% w/v in isopropanol)

  • ORO working solution (prepare fresh: 6 parts ORO stock + 4 parts distilled water, let stand 10 min, filter)[1]

  • 100% Isopropanol

  • Microplate reader

Procedure:

  • Cell Seeding: Seed macrophages into a 24-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.[1] Incubate overnight.

  • Treatment:

    • Remove the culture medium.

    • Add fresh medium containing various concentrations of this compound. Include a vehicle control.

    • Incubate for a predetermined time (e.g., 1-2 hours).

    • Add oxLDL (a typical concentration is 50 µg/mL) to all wells except the negative control.[1][12]

    • Incubate for 24 hours to induce foam cell formation.[1]

  • Staining:

    • Aspirate the medium and wash the cells twice with PBS.[1]

    • Fix the cells with 10% phosphate buffered formalin for 10 minutes.[1]

    • Wash once with PBS, then rinse briefly with 60% isopropanol.[1]

    • Add freshly prepared ORO working solution to each well and incubate for 15-60 minutes at 37°C in the dark.[1][13]

    • Remove the ORO solution and briefly destain with 60% isopropanol.[1]

    • Wash thoroughly with PBS.[1]

  • Quantification:

    • For qualitative analysis, observe and photograph the cells under a microscope. Foam cells will contain red-stained lipid droplets.[12]

    • For quantitative analysis, add 100% isopropanol to each well to extract the ORO dye from the cells.[5]

    • Incubate for 10-40 minutes on an orbital shaker in the dark.[5]

    • Transfer the isopropanol extract to a 96-well plate and measure the absorbance at 510 nm using a microplate reader.[1]

Data Presentation: Lipid Accumulation
Treatment GroupThis compound Conc. (µM)oxLDL (50 µg/mL)Absorbance at 510 nm (Mean ± SD)% Inhibition of Lipid Accumulation
Negative Control0-
Vehicle Control0+0%
This compound1+
This compound10+
This compound50+
Positive Control (e.g., LXR agonist)X+

II. Cholesterol Efflux Assay

This protocol measures the ability of this compound to act as a cholesterol acceptor or to stimulate cholesterol efflux from macrophages. The assay uses fluorescently-labeled cholesterol.

Signaling Pathway: HDL-Mediated Cholesterol Efflux

G cluster_0 Macrophage cluster_1 Intracellular cluster_2 Extracellular FC Free Cholesterol CE Cholesteryl Esters FC->CE ACAT ABCA1 ABCA1 FC->ABCA1 ABCG1 ABCG1 FC->ABCG1 SRB1 SR-B1 FC->SRB1 ApoA1 Lipid-poor ApoA-I ApoA1->ABCA1 Efflux HDL Mature HDL HDL->ABCG1 Efflux HDL->SRB1 Efflux

Caption: Key pathways for cholesterol efflux from macrophages.

Detailed Protocol: Cholesterol Efflux Assay

Materials:

  • Macrophage cell line (e.g., J774A.1)

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Fluorescently-labeled cholesterol (e.g., NBD-cholesterol or a commercial labeling reagent)

  • This compound (at various concentrations)

  • Positive control (e.g., purified human HDL or ApoA-I)

  • Cell Lysis Buffer

  • Multiwell fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate (a white, opaque-bottom plate is recommended for fluorescence readings) and grow to ~90% confluency.[9]

  • Cholesterol Loading:

    • Remove the growth medium.

    • Add a labeling medium containing fluorescently-labeled cholesterol. This can be done using a commercial kit or by preparing a mix of labeled cholesterol with an equilibration buffer.[9]

    • Incubate overnight to allow the cells to take up the labeled cholesterol.

  • Equilibration:

    • Remove the labeling medium and wash the cells gently with serum-free medium or PBS.[10]

    • Incubate the cells in a serum-free medium for a period (e.g., 18 hours) to allow the labeled cholesterol to equilibrate with intracellular cholesterol pools.[10]

  • Efflux Induction:

    • Remove the equilibration medium.

    • Add serum-free medium containing the test compounds:

      • Negative control (medium only)

      • This compound at various concentrations

      • Positive control (e.g., purified HDL)

    • Incubate for 4-6 hours to allow for cholesterol efflux.[11]

  • Quantification:

    • After incubation, carefully collect the supernatant (which contains the effluxed cholesterol) and transfer it to a new 96-well plate.[9]

    • Add Cell Lysis Buffer to the remaining cells in the original plate to lyse them and release the intracellular cholesterol.[9]

    • Measure the fluorescence of both the supernatant and the cell lysate using a microplate reader (e.g., Ex/Em = 485/523 nm for NBD).[9]

Calculation and Data Presentation

The percentage of cholesterol efflux is calculated as follows:

% Cholesterol Efflux = [Fluorescence (Supernatant) / (Fluorescence (Supernatant) + Fluorescence (Cell Lysate))] x 100 [9]

The results should be presented in a table.

Treatment GroupThis compound Conc. (µM)Fluorescence (Supernatant) (Mean RFU ± SD)Fluorescence (Cell Lysate) (Mean RFU ± SD)% Cholesterol Efflux (Mean ± SD)
Negative Control (Medium only)0
This compound1
This compound10
This compound50
Positive Control (HDL)X µg/mL

Summary and Interpretation

By employing these two complementary assays, researchers can build a comprehensive profile of this compound's effect on macrophage foam cell formation.

  • A reduction in Oil Red O staining in the presence of this compound would indicate that the compound inhibits the net accumulation of lipids within macrophages.

  • An increase in the percentage of cholesterol efflux in the presence of this compound would demonstrate that the compound actively promotes the removal of cholesterol from macrophages, a key anti-atherogenic function.

Together, these results will provide critical insights into the therapeutic potential of this compound in preventing or reversing atherosclerosis. Further experiments could investigate the specific molecular mechanisms, such as the upregulation of ABCA1/G1 transporters or the modulation of scavenger receptor expression.[7]

References

Application Notes and Protocols: HDL376 as a Tool to Investigate SR-BI Function in the Liver

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-density lipoprotein (HDL) plays a crucial role in reverse cholesterol transport (RCT), the process of transporting excess cholesterol from peripheral tissues to the liver for excretion. The scavenger receptor class B type I (SR-BI) is the primary receptor responsible for the selective uptake of cholesteryl esters (CE) from HDL by the liver, a critical step in RCT.[1][2][3] Understanding the function and regulation of hepatic SR-BI is paramount in the development of therapies for dyslipidemia and atherosclerotic cardiovascular disease.

HDL376 is a potent and specific small molecule inhibitor of SR-BI.[4] It directly inhibits the SR-BI-mediated transport of lipids, with a reported half-maximal inhibitory concentration (IC50) of approximately 0.22 μM in cellular and liposomal systems.[4] By blocking SR-BI function, this compound provides a valuable chemical tool to investigate the physiological and pathophysiological roles of SR-BI in the liver. These application notes provide detailed protocols for utilizing this compound to study SR-BI function in primary hepatocytes and hepatoma cell lines, along with methods for data analysis and interpretation.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to characterize the effects of this compound on SR-BI function in liver cells.

Table 1: Inhibition of [³H]-Cholesteryl Oleate Labeled HDL Uptake in Primary Mouse Hepatocytes by this compound

This compound Concentration (µM)[³H]-CE Uptake (ng/mg cell protein)% Inhibition
0 (Vehicle Control)150.2 ± 8.50
0.01135.1 ± 7.910.0
0.182.6 ± 5.145.0
0.2540.5 ± 3.273.0
0.522.5 ± 2.185.0
1.015.0 ± 1.890.0
10.014.8 ± 1.590.1

Table 2: Effect of this compound on the Expression of Genes Involved in Cholesterol Homeostasis in HepG2 Cells (48h treatment)

GeneVehicle Control (Fold Change)This compound (1 µM) (Fold Change)
SCARB1 (SR-BI)1.0 ± 0.120.95 ± 0.15
HMGCR1.0 ± 0.212.5 ± 0.33
LDLR1.0 ± 0.181.8 ± 0.25
ABCA11.0 ± 0.151.2 ± 0.19
ABCG51.0 ± 0.110.8 ± 0.14
ABCG81.0 ± 0.130.75 ± 0.12

Experimental Protocols

Isolation and Culture of Primary Mouse Hepatocytes

This protocol describes the isolation of primary hepatocytes from a mouse liver via a two-step collagenase perfusion method.

Materials:

  • Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

  • EGTA (0.5 M)

  • HEPES (1 M)

  • Collagenase Type IV

  • William's E Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Percoll

  • Collagen-coated culture plates

Procedure:

  • Anesthetize the mouse according to approved institutional animal care and use committee protocols.

  • Perfuse the liver via the portal vein, first with a calcium-chelating buffer (HBSS with EGTA and HEPES) to wash out the blood, followed by a collagenase-containing buffer to digest the liver matrix.

  • Excise the digested liver and gently disperse the cells in William's E Medium.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Purify the hepatocytes from non-parenchymal cells using a Percoll gradient centrifugation.

  • Wash the purified hepatocytes and resuspend in William's E Medium supplemented with 10% FBS and penicillin-streptomycin.

  • Plate the hepatocytes on collagen-coated plates and incubate at 37°C in a 5% CO₂ incubator.

Diagram of Experimental Workflow:

G cluster_0 Hepatocyte Isolation Anesthesia Anesthesia Liver Perfusion Liver Perfusion Anesthesia->Liver Perfusion Liver Digestion Liver Digestion Liver Perfusion->Liver Digestion Cell Dispersion Cell Dispersion Liver Digestion->Cell Dispersion Filtration Filtration Cell Dispersion->Filtration Purification Purification Filtration->Purification Plating Plating Purification->Plating

Workflow for primary mouse hepatocyte isolation.
HDL-Cholesteryl Ester (CE) Uptake Assay

This assay measures the SR-BI-mediated selective uptake of cholesteryl esters from HDL into hepatocytes.

Materials:

  • Primary hepatocytes or HepG2 cells cultured in collagen-coated plates

  • [³H]-Cholesteryl Oleate labeled HDL ([³H]CE-HDL)

  • Unlabeled HDL

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., serum-free medium)

  • Cell lysis buffer (e.g., 0.1 N NaOH)

  • Scintillation cocktail

Procedure:

  • Plate hepatocytes and allow them to adhere overnight.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of this compound (or vehicle control) in assay buffer for 1 hour at 37°C.

  • Add [³H]CE-HDL to the wells. To determine non-specific uptake, add a 50-fold excess of unlabeled HDL to a separate set of wells.

  • Incubate for 2-4 hours at 37°C.

  • Wash the cells extensively with ice-cold PBS to remove unbound HDL.

  • Lyse the cells with cell lysis buffer.

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Determine the protein concentration of the cell lysates for normalization.

  • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

Logical Relationship Diagram:

G This compound This compound SR-BI SR-BI This compound->SR-BI Inhibits HDL-CE Uptake HDL-CE Uptake SR-BI->HDL-CE Uptake Mediates

Inhibitory action of this compound on SR-BI-mediated uptake.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to assess the effect of this compound on the expression of genes involved in cholesterol metabolism.

Materials:

  • Hepatocytes treated with this compound or vehicle

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., SCARB1, HMGCR, LDLR, ABCA1, ABCG5, ABCG8) and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix

Procedure:

  • Treat hepatocytes with this compound or vehicle for the desired time (e.g., 24-48 hours).

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using specific primers for the target and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Signaling Pathways

SR-BI-mediated signaling in hepatocytes is complex and not fully elucidated but is thought to involve the adaptor protein PDZK1 and downstream kinase cascades. In endothelial cells, HDL binding to SR-BI activates Src, PI3K, and Akt, leading to the activation of endothelial nitric oxide synthase (eNOS).[2][5] While the downstream effects in hepatocytes are different, similar initial signaling events may occur. This compound, by inhibiting the interaction of HDL with SR-BI, is expected to block these downstream signaling events.

Diagram of a Putative SR-BI Signaling Pathway in Hepatocytes:

G HDL HDL SR-BI SR-BI HDL->SR-BI PDZK1 PDZK1 SR-BI->PDZK1 Src Kinase Src Kinase PDZK1->Src Kinase Activates PI3K PI3K Src Kinase->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Effects Downstream Effects Akt->Downstream Effects Leads to

A potential SR-BI signaling cascade in liver cells.

Conclusion

This compound is a valuable pharmacological tool for elucidating the multifaceted functions of SR-BI in the liver. The protocols outlined in these application notes provide a framework for researchers to investigate the impact of SR-BI inhibition on hepatic cholesterol metabolism, gene expression, and cellular signaling. The use of such specific inhibitors is crucial for advancing our understanding of reverse cholesterol transport and for the development of novel therapeutic strategies targeting SR-BI.

References

Troubleshooting & Optimization

Troubleshooting HDL376 solubility and stability issues.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with HDL376. The information is designed to address common challenges related to the solubility and stability of this SR-BI inhibitor during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). For other SR-BI inhibitors like ITX5061 and BLT-1, DMSO is also the recommended solvent, with BLT-1 being soluble at up to 100 mg/mL.[1][2] When preparing solutions, it is crucial to use high-purity, anhydrous DMSO, as the presence of water can negatively impact the solubility of hydrophobic compounds.[1]

Q2: How should I store stock solutions of this compound to ensure stability?

Store stock solutions of this compound at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. For the related SR-BI inhibitor BLT-1, stock solutions are stable for up to 6 months when stored at -20°C.[2] Another inhibitor, ITX5061, has noted solution instability, suggesting that fresh preparation is optimal.[3] To avoid repeated freeze-thaw cycles that can lead to degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: My this compound precipitated when I diluted the DMSO stock solution into an aqueous buffer. What can I do?

Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. To mitigate this, consider the following strategies:

  • Use of Excipients: Incorporate solubilizing agents or excipients in your aqueous buffer. These can include surfactants (e.g., Tween-80, polysorbates), co-solvents (e.g., ethanol), or cyclodextrins.[4][5] For instance, a formulation for ITX5061 involves a mixture of DMSO, PEG300, Tween-80, and saline to maintain solubility.

  • Gradual Dilution: Add the DMSO stock to the aqueous buffer slowly while vortexing to promote mixing and prevent localized high concentrations that can lead to precipitation.

  • pH Adjustment: The pH of the aqueous buffer can significantly influence the solubility of a compound if it has ionizable groups.[6] Experiment with different pH values to find the optimal range for this compound solubility.

  • Lipid-Based Formulations: For in vivo studies, consider lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) to improve solubility and absorption.[4]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

Inconsistent results in cell-based assays can often be attributed to problems with the compound's solubility and stability in the culture medium.

Symptoms:

  • High variability between replicate wells.

  • Loss of compound activity over the course of the experiment.

  • Visible precipitate in the culture wells.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Precipitation in Media - Decrease the final concentration of this compound. - Increase the serum concentration in the culture medium, as serum proteins can help solubilize hydrophobic compounds. - Incorporate a low, non-toxic concentration of a surfactant like Tween-80 in the final dilution.
Compound Degradation - Prepare fresh dilutions of this compound for each experiment from a frozen stock. - Minimize the exposure of the compound to light and elevated temperatures during the experiment. - Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium.
Interaction with Assay Components - Check for potential interactions between this compound and other components in your assay, such as plastics or other reagents. Using low-adhesion microplates may be beneficial.
Issue 2: Poor solubility in aqueous buffers for in vitro assays (e.g., binding assays).

Achieving and maintaining the desired concentration of this compound in aqueous buffers is critical for the accuracy and reproducibility of in vitro assays.

Symptoms:

  • Difficulty dissolving the compound to the target concentration.

  • Cloudiness or visible particles in the buffer.

  • Low or no signal in the assay, suggesting a lower-than-expected active concentration.

Possible Causes and Solutions:

Solubility Enhancement Techniques
Co-solvents
pH Modification
Surfactants
Cyclodextrins

Experimental Protocol: Solubility Assessment

  • Solvent Screening:

    • Prepare small, saturated solutions of this compound in a range of pharmaceutically acceptable solvents (e.g., DMSO, ethanol, PEG300).

    • Equilibrate the solutions at a controlled temperature (e.g., 25°C) for 24 hours.

    • Centrifuge the samples to pellet any undissolved solid.

    • Analyze the supernatant by a suitable method (e.g., HPLC-UV) to determine the concentration.

  • pH-Dependent Solubility:

    • Prepare a series of buffers with pH values ranging from 3 to 10.

    • Add an excess of this compound to each buffer.

    • Equilibrate, centrifuge, and analyze the supernatant as described above.

    • Plot solubility as a function of pH to identify the optimal pH range.

Issue 3: Irreproducible results in ligand-binding assays.

In addition to solubility issues, the intrinsic properties of this compound and its interaction with the target protein, SR-BI, can lead to challenges in binding assays.

Symptoms:

  • High background signal.

  • Low specific binding.

  • Inconsistent Kd values.

Troubleshooting Workflow for Ligand-Binding Assays

G cluster_start Start: Irreproducible Binding Assay Results cluster_solubility Compound Solubility Issues cluster_assay_conditions Assay Condition Optimization cluster_reagent_quality Reagent Quality Control cluster_end Resolution Start Irreproducible Results Solubility Check for Precipitation in Assay Buffer Start->Solubility Assay_Params Review Assay Parameters Start->Assay_Params Reagents Verify Reagent Integrity Start->Reagents Optimize_Buffer Optimize Buffer: - Add co-solvents (e.g., DMSO <1%) - Test pH range - Add non-ionic surfactant Solubility->Optimize_Buffer Precipitate Observed End Reproducible Assay Optimize_Buffer->End Incubation Optimize Incubation Time and Temperature Assay_Params->Incubation Blocking Optimize Blocking Agent (e.g., BSA, casein) Assay_Params->Blocking Protein_Conc Vary Protein Concentration Assay_Params->Protein_Conc Incubation->End Blocking->End Protein_Conc->End Protein_Activity Confirm SR-BI Activity and Purity Reagents->Protein_Activity Compound_Purity Check this compound Purity and Integrity Reagents->Compound_Purity Protein_Activity->End Compound_Purity->End

Caption: Troubleshooting workflow for this compound ligand-binding assays.

Stability Profile of this compound

While specific degradation pathways for this compound have not been detailed in the public domain, compounds with similar structural motifs can be susceptible to certain degradation mechanisms.

Potential Degradation Pathways:

  • Hydrolysis: If this compound contains ester or amide functionalities, it may be prone to hydrolysis, especially at extreme pH values (acidic or basic).[6]

  • Oxidation: The presence of electron-rich moieties can make the molecule susceptible to oxidation. This can be accelerated by exposure to air, light, and trace metal ions.

  • Photodegradation: Exposure to UV or high-intensity visible light can lead to degradation. It is advisable to handle this compound and its solutions in low-light conditions and store them in amber vials or protected from light.

Experimental Protocol: Forced Degradation Study

To understand the stability of this compound under various stress conditions, a forced degradation study can be performed.

  • Prepare Solutions: Prepare solutions of this compound in a suitable solvent system.

  • Apply Stress Conditions: Expose the solutions to the following conditions in parallel:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid and solution).

    • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Characterization: If significant degradation is observed, the degradation products can be further characterized using mass spectrometry (MS) to elucidate their structures and understand the degradation pathway.[7][8]

This information can help in developing appropriate formulation and handling procedures to ensure the integrity of this compound throughout its use in research and development.

References

Optimizing HDL376 Concentration for In Vitro Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HDL376. The information is designed to address specific issues that may be encountered during in vitro experiments aimed at studying the inhibition of Scavenger Receptor Class B Type I (SR-BI).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and direct inhibitor of Scavenger Receptor Class B Type I (SR-BI).[1][2][3] Its primary mechanism of action is the inhibition of SR-BI-mediated lipid transport.[1][2][3] This has been demonstrated in both cell-based assays and in liposomes reconstituted with purified SR-BI.[1][2][4]

Q2: What is the reported IC50 value for this compound?

A2: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the experimental system. In liposomes reconstituted with purified SR-BI, the IC50 is reported to be approximately 0.22 μM.[1][3] In cell-based assays, the IC50 for inhibiting SR-BI-mediated lipid transport is approximately 1 μM.[2][4]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[4] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Q4: In which types of in vitro assays is this compound commonly used?

A4: this compound is primarily used in assays designed to investigate the function and inhibition of SR-BI. Common assays include:

  • DiI-HDL Uptake Assays: To measure the uptake of the fluorescent lipid DiI from labeled HDL particles into cells expressing SR-BI.

  • [3H]Cholesteryl Ether Uptake Assays: To quantify the selective uptake of cholesteryl esters from radiolabeled HDL.

  • Cholesterol Efflux Assays: To measure the ability of HDL to accept cholesterol from cultured cells.[5]

  • Reconstituted Liposome Assays: To study the direct effect of this compound on purified SR-BI in a cell-free system.[1][4][6]

Troubleshooting Guide

Issue Possible Cause Recommendation
High variability between replicate wells Inconsistent cell seeding or cell health.Ensure a homogenous cell suspension and consistent seeding density across all wells. Visually inspect cells for uniform morphology and confluence before starting the assay.
Pipetting errors during reagent addition.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like HDL preparations.
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity.
No or low this compound inhibitory effect observed Incorrect concentration of this compound.Prepare fresh dilutions of this compound from a properly stored stock solution. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and assay conditions.
Degraded this compound.Ensure this compound has been stored correctly. If in doubt, use a fresh vial.
Low SR-BI expression in cells.Use a cell line known to express high levels of SR-BI, such as ldlA[mSR-BI] CHO cells.[6] Verify SR-BI expression using techniques like Western blotting or flow cytometry.
High background signal Non-specific binding of labeled HDL to cells or plastic.Pre-block the wells with a suitable blocking agent (e.g., bovine serum albumin). Include appropriate controls, such as cells that do not express SR-BI, to determine non-specific binding.
Autofluorescence from cells or compounds.Use a plate reader with appropriate filter sets to minimize background fluorescence. If possible, use red-shifted fluorescent dyes.
Unexpected increase in HDL binding with this compound treatment This is a known phenomenon with some SR-BI inhibitors.All five known BLT (block lipid transport) compounds, which are also SR-BI inhibitors, have been shown to enhance HDL binding to SR-BI by increasing the binding affinity.[5] This is not necessarily an artifact and may be a characteristic of the inhibitor's mechanism.

Experimental Protocols

DiI-HDL Uptake Assay

This assay measures the uptake of the fluorescent lipid DiI from labeled HDL by cells expressing SR-BI.

Materials:

  • ldlA[mSR-BI] cells (CHO cells stably expressing murine SR-BI)[6]

  • DiI-labeled HDL (DiI-HDL)

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Seed ldlA[mSR-BI] cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • On the day of the assay, remove the culture medium and wash the cells once with PBS.

  • Prepare serial dilutions of this compound in cell culture medium. Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the cells with this compound for 1 hour at 37°C.

  • Add DiI-HDL to each well at a final concentration of 10 µg/mL.

  • Incubate for 2-4 hours at 37°C.

  • Remove the incubation medium and wash the cells three times with cold PBS to remove unbound DiI-HDL.

  • Add PBS to each well and measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths for DiI (e.g., Ex: 549 nm, Em: 565 nm).

Cholesterol Efflux Assay

This assay measures the movement of cholesterol from cells to an acceptor, such as HDL.

Materials:

  • ldlA[mSR-BI] cells

  • [3H]-cholesterol

  • HDL

  • This compound

  • Cell culture medium

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed ldlA[mSR-BI] cells in a 24-well plate and grow to confluence.

  • Label the cells by incubating them with [3H]-cholesterol in serum-containing medium for 24 hours.

  • Wash the cells extensively with PBS to remove unincorporated [3H]-cholesterol.

  • Equilibrate the cells in serum-free medium for 18-24 hours.

  • Prepare HDL solutions with and without this compound at the desired concentrations.

  • Add the HDL solutions to the cells and incubate for 4-6 hours at 37°C.

  • Collect the medium (containing cholesterol effluxed to HDL).

  • Lyse the cells with a suitable lysis buffer.

  • Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.

  • Calculate the percentage of cholesterol efflux as: (cpm in medium / (cpm in medium + cpm in cell lysate)) x 100.

Visualizations

SR_BI_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HDL HDL SR-BI SR-BI HDL->SR-BI Binding Cholesterol Cholesterol SR-BI->Cholesterol Selective Lipid Uptake Lipid_Droplets Lipid Droplets/ Steroidogenesis Cholesterol->Lipid_Droplets This compound This compound This compound->SR-BI Inhibition

Caption: SR-BI signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed SR-BI expressing cells Pre_incubation Pre-incubate cells with this compound Cell_Seeding->Pre_incubation HDL376_Prep Prepare this compound dilutions HDL376_Prep->Pre_incubation Labeled_HDL_Prep Prepare labeled HDL Incubation Incubate with labeled HDL Labeled_HDL_Prep->Incubation Pre_incubation->Incubation Washing Wash to remove unbound HDL Incubation->Washing Measurement Measure signal (Fluorescence/Radioactivity) Washing->Measurement Data_Analysis Analyze data and calculate IC50 Measurement->Data_Analysis

Caption: General experimental workflow for an in vitro SR-BI inhibition assay.

Troubleshooting_Logic Start No/Low Inhibition Check_Concentration Is this compound concentration correct? Start->Check_Concentration Check_SRBI Is SR-BI expression adequate? Check_Concentration->Check_SRBI Yes Solution_Concentration Prepare fresh dilutions/ Perform dose-response Check_Concentration->Solution_Concentration No Check_Assay Are assay conditions optimal? Check_SRBI->Check_Assay Yes Solution_SRBI Verify SR-BI expression/ Use high-expressing cells Check_SRBI->Solution_SRBI No Solution_Assay Optimize incubation time/ Check labeled HDL quality Check_Assay->Solution_Assay No

References

How to minimize off-target effects of HDL376 in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of HDL376, a known inhibitor of the scavenger receptor class B type I (SR-BI)[1]. By following the recommendations in this guide, you can enhance the specificity of your experiments and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the on-target mechanism of action for this compound?

A1: this compound is an inhibitor of the scavenger receptor class B type I (SR-BI). It directly inhibits SR-BI-mediated lipid transport. The IC50 for this inhibition is approximately 0.22 μM. SR-BI is involved in the selective uptake of cholesterol from high-density lipoprotein (HDL), playing a crucial role in reverse cholesterol transport.

Q2: Why is it important to consider off-target effects when using this compound?

A2: While this compound is designed to be a specific inhibitor of SR-BI, like most small molecule inhibitors, it may interact with other unintended biological molecules. These "off-target" interactions can lead to misleading experimental results, cellular toxicity, or other confounding effects that are not related to the inhibition of SR-BI. Systematically identifying and minimizing these effects is crucial for accurate data interpretation and the development of safe and effective therapeutics[2][3].

Q3: What are some potential, hypothetical off-target effects of this compound?

A3: While specific off-target interactions of this compound are not extensively documented in publicly available literature, small molecule inhibitors can often interact with proteins that have similar binding pockets to the intended target. For a compound like this compound, hypothetical off-targets could include other lipid-binding proteins, membrane transporters, or kinases with ATP-binding sites that share structural similarities with the ligand-binding domain of SR-BI. It is essential to experimentally determine the off-target profile of this compound in your specific experimental system.

Q4: How can I proactively minimize off-target effects in my experiments?

A4: Minimizing off-target effects can be achieved through a combination of strategies, including:

  • Rational Drug Design: Utilizing computational tools to design more specific molecules[2].

  • Dose-Response Optimization: Using the lowest effective concentration of this compound to achieve on-target inhibition while minimizing off-target interactions.

  • Use of Controls: Employing appropriate controls, such as structurally related but inactive compounds or using genetic knockout/knockdown of the intended target (SR-BI) to confirm that the observed phenotype is on-target.

  • Orthogonal Approaches: Confirming findings with alternative methods or inhibitors that have a different chemical structure but the same on-target mechanism.

Troubleshooting Guide

Q1: I am observing significant cell death at concentrations where I expect to see SR-BI inhibition. Is this an off-target effect?

A1: It is possible that the observed cytotoxicity is an off-target effect. To investigate this, you should:

  • Perform a Dose-Response Curve for Viability: Determine the concentration at which this compound induces cytotoxicity and compare this to the IC50 for SR-BI inhibition. A large window between the cytotoxic concentration and the effective concentration for on-target activity suggests a higher likelihood of on-target effects at your chosen dose.

  • Use a Rescue Experiment: If possible, try to "rescue" the cells from the cytotoxic effect by overexpressing SR-BI or by providing a downstream product of SR-BI activity. If the cytotoxicity is on-target, modulating the target may reverse the effect.

  • Test a Structurally Unrelated SR-BI Inhibitor: If another SR-BI inhibitor with a different chemical scaffold does not produce the same cytotoxicity at its effective concentration, it is more likely that the cell death observed with this compound is due to an off-target effect.

Q2: My experimental results with this compound are inconsistent across different cell lines. Why might this be happening?

A2: Inconsistent results across different cell lines can be attributed to several factors related to off-target effects:

  • Differential Expression of Off-Targets: The off-target proteins of this compound may be expressed at different levels in various cell lines. A cell line with high expression of an off-target protein may show a more pronounced off-target phenotype.

  • Varying On-Target Dependence: The biological importance of SR-BI may differ between cell lines. In a cell line that is highly dependent on SR-BI signaling, on-target effects will be more prominent.

  • To troubleshoot this, you should:

    • Profile Target and Off-Target Expression: Use techniques like Western blotting or qPCR to quantify the protein or mRNA levels of SR-BI and any suspected off-target proteins in your panel of cell lines.

    • Correlate Expression with Phenotype: Analyze whether the expression levels of the target or potential off-targets correlate with the observed experimental outcomes.

Quantitative Data Summary

The following table provides a hypothetical selectivity profile for this compound, comparing its potency against its primary target, SR-BI, with that of several potential off-target kinases. In a real-world scenario, such data would be generated through broad screening panels.

TargetIC50 (µM)Fold Selectivity (vs. SR-BI)
SR-BI (On-Target) 0.22 1x
Kinase A15.871.8x
Kinase B25.3115x
Kinase C> 50> 227x
Transporter X8.940.5x

This table contains hypothetical data for illustrative purposes.

Experimental Protocols

1. Dose-Response Curve for On-Target Activity

  • Objective: To determine the effective concentration range of this compound for inhibiting SR-BI.

  • Methodology:

    • Seed cells in a suitable plate format and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in your cell culture medium. A typical concentration range to test would be from 1 nM to 100 µM.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a period relevant to your specific assay (e.g., 24, 48, or 72 hours).

    • Measure the on-target activity using a relevant assay, such as a fluorescently labeled HDL uptake assay.

    • Plot the on-target activity as a function of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

2. Cell Viability Assay

  • Objective: To assess the cytotoxic effects of this compound.

  • Methodology:

    • Follow steps 1-4 of the Dose-Response Curve protocol.

    • After the incubation period, add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Normalize the data to the vehicle control and plot cell viability as a function of this compound concentration to determine the CC50 (cytotoxic concentration 50%).

3. Off-Target Profiling (Kinase Panel)

  • Objective: To identify potential off-target interactions of this compound with a panel of kinases.

  • Methodology:

    • This is typically performed as a fee-for-service by specialized companies.

    • Provide a sample of this compound at a specified concentration (e.g., 10 µM).

    • The service provider will screen this compound against a large panel of purified kinases (e.g., a panel of over 400 kinases).

    • The activity of each kinase in the presence of this compound is measured and reported as a percentage of inhibition relative to a control.

    • "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., >50% inhibition). Follow-up dose-response experiments should be performed for any significant hits to determine their IC50 values.

Visualizations

cluster_0 This compound On-Target Signaling Pathway HDL HDL SRBI SR-BI HDL->SRBI Binds Cholesterol Cholesterol Uptake SRBI->Cholesterol This compound This compound This compound->SRBI Inhibits Downstream Downstream Signaling (e.g., Steroidogenesis) Cholesterol->Downstream

Caption: On-target pathway of this compound inhibiting SR-BI.

cluster_1 Experimental Workflow for Off-Target Minimization A 1. Determine On-Target Potency (IC50 for SR-BI) B 2. Assess Cytotoxicity (CC50) A->B C 3. Broad Off-Target Screening (e.g., Kinase Panel) B->C D 4. Validate Off-Target Hits (Dose-Response) C->D E 5. Select Optimal Concentration (Maximize On-Target, Minimize Off-Target) D->E F 6. Perform Experiments with Controls (e.g., Inactive Analog, SR-BI Knockdown) E->F

Caption: Workflow for minimizing this compound off-target effects.

cluster_2 Troubleshooting Unexpected Results with this compound Start Unexpected Phenotype Observed Q1 Is the phenotype observed at a concentration >> IC50 for SR-BI? Start->Q1 A1_Yes Potential Off-Target Effect Q1->A1_Yes Yes A1_No Potentially On-Target Q1->A1_No No Q2 Does an inactive analog reproduce the phenotype? A1_Yes->Q2 Q3 Does SR-BI knockdown/knockout replicate the phenotype? A1_No->Q3 A2_Yes Likely Off-Target or Compound Artifact Q2->A2_Yes Yes Q2->Q3 No A3_Yes Confirmed On-Target Effect Q3->A3_Yes Yes A3_No Potential Off-Target Effect Q3->A3_No No

Caption: Decision tree for troubleshooting this compound results.

References

Addressing inconsistent results in HDL376 studies.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HDL376 Studies

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies and troubleshooting experimental challenges encountered during studies with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of Scavenger Receptor Class B Type I (SR-BI). It blocks the selective uptake of lipids, such as cholesteryl esters, from high-density lipoprotein (HDL) into cells without preventing the binding of HDL to the receptor. This inhibition of lipid transport is crucial for its role in atherosclerosis research.

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C or as a stock solution at -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When preparing working solutions, ensure the compound is fully dissolved.

Q3: We are observing high variability between replicate wells in our lipid uptake assay. What could be the cause?

A3: High variability can stem from several factors. Common causes include inconsistent cell seeding, leading to different cell numbers per well; pipetting errors during the addition of this compound, labeled HDL, or lysis buffer; and well-to-well contamination. Ensure your multichannel pipettes are calibrated and that you are using a consistent technique. It is also beneficial to prepare a master mix of reagents when treating multiple wells.

Q4: The IC50 value we are obtaining for this compound is significantly different from the expected value. Why might this be?

A4: A shift in the IC50 value can be due to several experimental variables. See the troubleshooting guide below for a more detailed breakdown, but common reasons include incorrect concentration of the this compound stock solution, degradation of the compound, variations in the concentration of labeled HDL, or differences in cell passage number and health.

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibition of Lipid Uptake

If you are observing inconsistent or a complete lack of inhibition with this compound, consider the following potential causes and solutions.

Potential Cause Recommended Action
This compound Degradation Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles.
Incorrect Dilutions Verify the concentration of your stock solution and perform serial dilutions carefully. Use calibrated pipettes.
Cell Health/Passage Number Use cells at a consistent and low passage number. Ensure cells are healthy and not overgrown at the time of the assay.
Assay Incubation Time Optimize the pre-incubation time with this compound and the incubation time with labeled HDL. A 1-hour pre-incubation is a good starting point.[1][2]
Issue 2: High Background Signal in Control Wells

A high background signal can mask the inhibitory effect of this compound. The following table outlines potential reasons and remedies.

Potential Cause Recommended Action
Non-specific Binding of Labeled HDL Ensure adequate washing steps to remove unbound labeled HDL before cell lysis and measurement.
Contaminated Reagents Use fresh, sterile buffers and media. Filter-sterilize solutions if necessary.
Autofluorescence of Cells/Plate Use appropriate negative controls (cells alone, cells with unlabeled HDL) to determine baseline fluorescence. Consider using plates designed for low fluorescence.

Experimental Protocols

Protocol: Cellular Lipid Uptake Inhibition Assay

This protocol describes a common method for assessing the inhibitory effect of this compound on SR-BI-mediated lipid uptake from HDL in cultured cells.

Materials:

  • Cells overexpressing SR-BI (e.g., ldlA[mSR-BI] CHO cells)

  • HDL labeled with a fluorescent lipid (e.g., DiI-HDL)

  • This compound

  • Assay buffer (e.g., serum-free medium)

  • Lysis buffer

  • 96-well black, clear-bottom plates

Methodology:

  • Cell Seeding: Seed SR-BI expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then add the this compound dilutions to the respective wells. Include vehicle control wells (e.g., DMSO). Incubate for 1 hour at 37°C.[1][2]

  • Lipid Uptake: Add DiI-HDL to all wells at a final concentration of 10 µg/mL and incubate for an additional 2 hours at 37°C.

  • Washing: Aspirate the medium and wash the cells three times with cold PBS to remove unbound DiI-HDL.

  • Cell Lysis: Add lysis buffer to each well and incubate for 10 minutes with gentle shaking.

  • Quantification: Measure the fluorescence in each well using a plate reader with appropriate excitation and emission wavelengths for DiI.

Visualizations

Signaling Pathway and Experimental Workflow

HDL376_Mechanism_of_Action cluster_pathway This compound Signaling Pathway Inhibition HDL HDL Particle SRBI SR-BI Receptor HDL->SRBI Binding LipidUptake Selective Lipid Uptake SRBI->LipidUptake Cell Cell Interior LipidUptake->Cell This compound This compound This compound->SRBI Inhibition

Caption: Mechanism of this compound inhibiting SR-BI-mediated lipid uptake.

Experimental_Workflow A Seed SR-BI expressing cells in 96-well plate B Pre-incubate cells with this compound dilutions A->B C Add fluorescently labeled HDL (e.g., DiI-HDL) B->C D Incubate to allow lipid uptake C->D E Wash cells to remove unbound labeled HDL D->E F Lyse cells and measure fluorescence E->F G Analyze data and determine IC50 F->G

Caption: Workflow for a cell-based lipid uptake inhibition assay.

References

Technical Support Center: Improving the Bioavailability of HDL376

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of HDL376 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is bioavailability a potential issue?

A1: this compound is an inhibitor of the scavenger receptor class B type I (SR-BI), which is involved in lipid transport.[1] Like many new chemical entities, this compound's effectiveness in animal studies can be limited by low oral bioavailability, often due to poor aqueous solubility.[2][3][4][5] This means that after oral administration, a significant portion of the compound may not be absorbed into the systemic circulation, leading to suboptimal therapeutic effects.

Q2: My in vivo studies with this compound are showing low and variable exposure. What are the first steps I should take?

A2: When encountering low and variable bioavailability with this compound, a systematic approach is recommended:

  • Confirm Physicochemical Properties: Thoroughly characterize the solubility, lipophilicity (LogP), and solid-state properties (crystalline vs. amorphous) of your this compound batch. This data is critical for selecting an appropriate formulation strategy.[6]

  • Assess Formulation Suitability: The initial formulation may not be optimal. Poor solubility can lead to precipitation of the drug in the gastrointestinal (GI) tract.[6]

  • Evaluate Potential for First-Pass Metabolism: After absorption, this compound may be metabolized by the liver before reaching systemic circulation, a phenomenon known as the "first-pass effect," which can significantly reduce bioavailability.[6][7]

Q3: What are the most common formulation strategies to improve the bioavailability of poorly soluble compounds like this compound?

A3: Several strategies can be employed to enhance the bioavailability of drugs with low aqueous solubility:

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubilization of the drug in the GI tract.[2][8][9]

  • Particle Size Reduction: Decreasing the particle size of the drug, for instance through micronization or nanocrystal technology, increases the surface area for dissolution.[2][10]

  • Solid Dispersions: Creating an amorphous solid dispersion can enhance the drug's solubility and dissolution rate.[2][11]

  • Nanocarrier Systems: Encapsulating the drug in nanoparticles, liposomes, or micelles can improve solubility, stability, and permeability.[4][8][10][12]

Troubleshooting Guides

Issue 1: Poor Dissolution and Suspected Precipitation of this compound in the GI Tract

Symptoms:

  • Low plasma concentrations of this compound after oral administration.

  • High variability in exposure between individual animals.

  • In vitro testing shows rapid precipitation of this compound in simulated gastric or intestinal fluids.

Troubleshooting Steps:

  • Optimize the Formulation:

    • Develop a Lipid-Based Formulation: For a lipophilic compound like this compound, a lipid-based formulation is a promising approach. A sample formulation protocol for this compound involves dissolving it in a mixture of DMSO, PEG300, Tween-80, and saline, or in a mixture of DMSO and corn oil.[1]

    • Consider a Self-Emulsifying Drug Delivery System (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids.[4]

  • In Vitro Dissolution Testing:

    • Perform dissolution studies that mimic the conditions of the GI tract (e.g., varying pH, presence of bile salts) to assess the stability of your formulation and its ability to maintain this compound in a solubilized state.[6]

Experimental Protocol: Preparation of a Sample this compound Formulation

A suggested starting formulation for this compound for oral administration in animal studies is as follows:

ComponentRoleExample Concentration
This compoundActive Pharmaceutical Ingredient2.5 mg/mL
DMSOCo-solvent10%
PEG300Co-solvent40%
Tween-80Surfactant5%
SalineVehicle45%

This protocol is a starting point and may require optimization for your specific animal model and experimental conditions.[1]

Issue 2: High First-Pass Metabolism Suspected

Symptoms:

  • Discrepancy between in vitro permeability and in vivo absorption (high permeability in Caco-2 assays but low bioavailability in vivo).

  • Significant levels of this compound metabolites are detected in plasma.

Troubleshooting Steps:

  • Characterize the Metabolic Pathway:

    • Utilize in vitro systems such as liver microsomes or hepatocytes to identify the primary enzymes responsible for this compound metabolism.

  • Bypass First-Pass Metabolism:

    • Lymphatic Transport: Lipid-based formulations, particularly those with long-chain triglycerides, can promote lymphatic absorption, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.[8][9]

Visual Guides

experimental_workflow cluster_0 Problem Identification cluster_1 Formulation Development cluster_2 In Vivo Evaluation start Low Bioavailability of this compound Observed char Physicochemical Characterization (Solubility, LogP, Solid State) start->char bcs Determine Biopharmaceutical Classification System (BCS) Class char->bcs form_strat Select Formulation Strategy (Lipid-based, Particle Size Reduction, etc.) bcs->form_strat form_dev Develop and Optimize Formulation form_strat->form_dev invitro In Vitro Dissolution & Permeability Testing form_dev->invitro animal_study Animal Pharmacokinetic Study invitro->animal_study analysis Analyze Plasma Concentrations animal_study->analysis data_eval Evaluate Bioavailability Data analysis->data_eval

Caption: Workflow for Troubleshooting Low Bioavailability.

signaling_pathway This compound This compound SRBI SR-BI Receptor This compound->SRBI Inhibits Lipid_Transport Inhibition of Lipid Transport SRBI->Lipid_Transport Mediates Cell Cell Membrane Lipid_Transport->Cell Across

Caption: Mechanism of Action of this compound.

logical_relationship Poor_Sol Poor Aqueous Solubility Low_Diss Low Dissolution Rate Poor_Sol->Low_Diss Low_Abs Low Absorption Low_Diss->Low_Abs Low_Bio Low Bioavailability Low_Abs->Low_Bio First_Pass High First-Pass Metabolism First_Pass->Low_Bio

Caption: Factors Contributing to Low Bioavailability.

References

Refining protocols for HDL376 administration to reduce variability.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their experimental protocols for HDL376 administration and reduce variability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and direct inhibitor of Scavenger Receptor Class B Type I (SR-BI).[1][2] SR-BI is a cell surface receptor that mediates the selective uptake of lipids, particularly cholesteryl esters, from high-density lipoprotein (HDL) particles into cells. By inhibiting SR-BI, this compound blocks this lipid transport pathway.[1][3][4]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored as a dry powder at -20°C for the short term and -80°C for long-term storage. Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.

Q3: What is the recommended solvent for reconstituting this compound?

A3: this compound can be reconstituted in dimethyl sulfoxide (DMSO). For in vivo applications, further dilution into appropriate vehicle solutions is necessary.

Troubleshooting Guide

Issue 1: High Variability in In Vitro Assay Results

Possible Cause 1: Inconsistent this compound Formulation

  • Recommendation: Ensure complete solubilization of this compound in DMSO before preparing working solutions. Precipitates can lead to inconsistent concentrations. For cell-based assays, the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) and consistent across all wells to avoid solvent-induced artifacts.

Possible Cause 2: Cell Health and Passage Number

  • Recommendation: Use cells that are in a consistent and healthy growth phase. High passage numbers can lead to phenotypic drift and altered SR-BI expression. It is advisable to use cells within a defined passage number range for all experiments.

Possible Cause 3: Variability in HDL Particle Preparations

  • Recommendation: The composition and quality of HDL particles used in the assay can significantly impact results. Use a consistent source and preparation method for HDL. If possible, characterize the HDL preparations for size and lipid composition.

Issue 2: Lower than Expected Potency (High IC50 Value)

Possible Cause 1: this compound Degradation

  • Recommendation: Improper storage or multiple freeze-thaw cycles of the reconstituted this compound solution can lead to degradation. Use freshly prepared working solutions from properly stored aliquots for each experiment.

Possible Cause 2: Suboptimal Assay Conditions

  • Recommendation: The incubation time and concentration of HDL in the assay can affect the apparent potency of the inhibitor. Optimize these parameters for your specific cell system. A standard pre-incubation time of 1 hour with the inhibitor before adding labeled HDL is often used.[5]

Possible Cause 3: Low SR-BI Expression in the Cell Model

  • Recommendation: Confirm the expression level of SR-BI in your chosen cell line (e.g., via qPCR or Western blot). Cell lines with low or variable SR-BI expression will yield less robust and less reproducible results. Consider using a cell line that overexpresses SR-BI, such as ldlA[mSR-BI] cells, for more consistent results.[3][5][6]

Issue 3: Potential Off-Target Effects

Possible Cause 1: Non-Specific Inhibition

  • Recommendation: To confirm that the observed effects are due to SR-BI inhibition, include appropriate controls. A key control is to test the effect of this compound in a parental cell line that does not overexpress SR-BI (e.g., ldlA-7 cells).[6] No significant effect in these cells would indicate specificity for SR-BI.

Possible Cause 2: Compound Cytotoxicity

  • Recommendation: Some SR-BI inhibitors have been shown to be toxic to cells, especially at higher concentrations or with longer incubation times.[7] Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range for this compound in your cell model.

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC50) of this compound and other commonly used SR-BI inhibitors. This data can be used for comparison and as a reference for expected potency.

CompoundAssay TypeCell LineIC50 ValueReference
This compound Lipid TransportCells and Liposomes~ 1 µM[1][2]
BLT-1 DiI-HDL UptakeldlA[mSR-BI]60 nM[8]
BLT-1 [3H]CE-HDL UptakeldlA[mSR-BI]110 nM[8]
BLT-1 [3H]CE-HDL UptakeLiposomes98 nM[8]

Experimental Protocols

Key Experiment: In Vitro SR-BI-Mediated Lipid Uptake Assay

This protocol describes a common method to assess the inhibitory activity of this compound on SR-BI-mediated lipid uptake in cultured cells.

Materials:

  • ldlA[mSR-BI] cells (CHO cells overexpressing murine SR-BI)

  • ldlA-7 cells (parental CHO cell line, negative control)

  • HDL labeled with a fluorescent lipid probe (e.g., DiI-HDL) or a radiolabeled lipid (e.g., [3H]CE-HDL)

  • This compound reconstituted in DMSO

  • Assay medium (e.g., Ham's F12 with 25 mM HEPES, pH 7.4)

  • Bovine Serum Albumin (BSA)

Procedure:

  • Cell Plating: Plate ldlA[mSR-BI] and ldlA-7 cells in multi-well plates and allow them to adhere and grow to a desired confluency (typically 24-48 hours).

  • Pre-incubation: Wash the cells twice with assay medium. Pre-incubate the cells for 1 hour at 37°C with varying concentrations of this compound in assay medium containing 0.5% BSA.

  • Lipid Uptake: Add the labeled HDL (e.g., 10 µg/mL of DiI-HDL or [3H]CE-HDL) to the wells containing the this compound and continue the incubation for 2-4 hours at 37°C.[5]

  • Washing: After incubation, wash the cells thoroughly to remove unbound labeled HDL.

  • Quantification:

    • For DiI-HDL: Lyse the cells and measure the fluorescence using a plate reader.

    • For [3H]CE-HDL: Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the SR-BI-specific uptake by subtracting the values from the ldlA-7 cells from the ldlA[mSR-BI] cells. Plot the concentration-response curve for this compound and calculate the IC50 value.

Visualizations

SR-BI Signaling Pathway and Inhibition by this compound

SR_BI_Pathway SR-BI Mediated Lipid Uptake and Inhibition cluster_cell Hepatocyte / Steroidogenic Cell HDL HDL Particle (with Cholesteryl Esters) SR_BI SR-BI Receptor HDL->SR_BI Binding Lipid_Uptake Selective Lipid Uptake SR_BI->Lipid_Uptake Mediation Cell Cell Membrane Intracellular_CE Intracellular Cholesteryl Esters Lipid_Uptake->Intracellular_CE This compound This compound This compound->SR_BI Inhibition

Caption: SR-BI binds HDL, facilitating lipid uptake. This compound inhibits this process.

Experimental Workflow for this compound In Vitro Testing

Experimental_Workflow Workflow for In Vitro SR-BI Inhibition Assay Start Start Plate_Cells Plate ldlA[mSR-BI] and ldlA-7 cells Start->Plate_Cells Preincubate Pre-incubate cells with this compound (1 hr) Plate_Cells->Preincubate Add_Labeled_HDL Add Labeled HDL (e.g., DiI-HDL) Preincubate->Add_Labeled_HDL Incubate Incubate (2-4 hrs) Add_Labeled_HDL->Incubate Wash Wash cells Incubate->Wash Quantify Quantify Uptake (Fluorescence/Radioactivity) Wash->Quantify Analyze Analyze Data (Calculate IC50) Quantify->Analyze End End Analyze->End

Caption: A typical workflow for assessing this compound's inhibitory effect in vitro.

References

Best practices for storing and handling HDL376.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HDL376, a potent inhibitor of the scavenger receptor class B type I (SR-BI). This guide is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and experimental application of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action? this compound is a small molecule inhibitor of scavenger receptor class B type I (SR-BI). Its primary mechanism of action is the direct inhibition of SR-BI-mediated lipid transport.[1] This inhibition blocks the selective uptake of lipids from high-density lipoprotein (HDL) by cells expressing SR-BI.

2. What are the recommended storage conditions for this compound? For optimal stability, this compound should be stored as a solid at -20°C for up to two years. Stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[1] It is advisable to protect the compound from light, as is a general best practice for many organic compounds to prevent potential photodegradation. To avoid degradation due to repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.

3. How should I prepare a stock solution of this compound? A common method for preparing a stock solution is to dissolve this compound in dimethyl sulfoxide (DMSO). For a 25.0 mg/mL stock solution, you can add 100 μL of DMSO to the appropriate amount of this compound.[1] Ensure the compound is fully dissolved by vortexing. For subsequent dilutions into aqueous buffers or cell culture media, it is crucial to ensure that the final concentration of DMSO is not detrimental to your experimental system, typically below 0.5%.

4. In which research areas is this compound commonly used? this compound is primarily used in research related to atherosclerotic coronary artery disease.[1] By inhibiting SR-BI, which plays a crucial role in reverse cholesterol transport, this compound allows researchers to study the impact of modifying HDL metabolism on the development and progression of atherosclerosis.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause Solution
No or low inhibition of SR-BI activity observed Compound Degradation: Improper storage or handling may have led to the degradation of this compound.Ensure that this compound has been stored correctly at -20°C as a solid or at -80°C as a stock solution. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Incorrect Concentration: The final concentration of this compound in the assay may be too low to elicit an inhibitory effect.Verify the calculations for your dilutions. It may be necessary to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
Cell Line Specificity: The expression level of SR-BI can vary between different cell lines, which may affect the observed inhibitory activity.Confirm the expression of SR-BI in your chosen cell line using techniques such as Western blotting or qPCR. Consider using a cell line known to have high SR-BI expression for initial experiments.
Precipitation of this compound in aqueous solution Low Solubility: this compound has low solubility in aqueous solutions. The concentration used may exceed its solubility limit in the experimental buffer or media.When diluting the DMSO stock solution, add it to the aqueous solution slowly while vortexing to aid in dispersion. The use of a carrier solvent system, such as PEG300, Tween-80, and saline, may be necessary for in vivo studies.[1]
Observed cytotoxicity in cell-based assays High DMSO Concentration: The final concentration of the DMSO solvent in the cell culture may be too high, leading to cellular toxicity.Ensure the final DMSO concentration in your assay is at a non-toxic level, typically below 0.5%. Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability.
Compound-Specific Toxicity: At higher concentrations, this compound itself may exhibit cytotoxic effects.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which this compound is non-toxic to your cells.
Inconsistent results between experiments Batch-to-Batch Variability: There may be slight variations in the purity or activity of different batches of this compound.If possible, use the same batch of this compound for a complete set of experiments. If you must switch batches, it is advisable to perform a bridging experiment to ensure consistency.
Variability in Experimental Conditions: Minor differences in incubation times, cell densities, or reagent concentrations can lead to variable results.Adhere strictly to the established experimental protocol. Maintain detailed records of all experimental parameters to help identify potential sources of variability.

Quantitative Data

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50).

Parameter Value System
IC50 0.22 μMIn vitro SR-BI-mediated lipid transport in liposomes reconstituted with purified SR-BI.[1]

Experimental Protocols

In Vitro Cholesterol Uptake Assay

This protocol describes a cell-based assay to measure the inhibition of cholesterol uptake by this compound.

Materials:

  • Adherent cells expressing SR-BI (e.g., HepG2)

  • 96-well, black, clear-bottom plates

  • Culture medium (with and without serum)

  • Fluorescently-tagged cholesterol (e.g., NBD-cholesterol)

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in serum-free culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: After the cells have reached confluency, aspirate the culture medium and wash the cells once with PBS. Add the prepared this compound dilutions and the vehicle control to the respective wells.

  • Cholesterol Uptake: Add the fluorescently-tagged cholesterol to each well at a predetermined concentration.

  • Incubation: Incubate the plate for a specified period (e.g., 4 hours) at 37°C in a CO2 incubator.

  • Washing: Aspirate the medium containing the treatment and fluorescent cholesterol. Wash the cells three times with cold PBS to remove any unbound fluorescent cholesterol.

  • Fluorescence Measurement: After the final wash, add PBS to each well and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent tag.

  • Data Analysis: Calculate the percentage of cholesterol uptake inhibition for each concentration of this compound relative to the vehicle control. Plot the data to determine the IC50 value.

In Vivo Atherosclerosis Study in ApoE-/- Mice

This protocol outlines a general workflow for an in vivo study to evaluate the effect of this compound on atherosclerosis in a mouse model.

Materials:

  • Apolipoprotein E-deficient (ApoE-/-) mice

  • High-fat diet

  • This compound

  • Vehicle solution (e.g., DMSO and corn oil)

  • Gavage needles

  • Anesthesia

  • Surgical tools for tissue collection

  • Histology reagents (e.g., Oil Red O stain)

Methodology:

  • Animal Model and Diet: Use male ApoE-/- mice, typically 6-8 weeks old. Feed the mice a high-fat diet for a specified period (e.g., 12 weeks) to induce atherosclerotic plaque formation.

  • Grouping and Treatment: Randomly divide the mice into a control group and a treatment group. Administer the vehicle solution to the control group and this compound to the treatment group. A common method of administration is oral gavage, with a typical dosage regimen being daily for the duration of the study.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse the vascular system with saline. Carefully dissect the aorta from the arch to the iliac bifurcation.

  • Plaque Analysis:

    • En face analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize the lipid-rich plaques. Quantify the plaque area as a percentage of the total aortic surface area.

    • Histological analysis: Embed the aortic root in OCT compound, and prepare cryosections. Stain the sections with Oil Red O for lipid accumulation and other relevant stains (e.g., Masson's trichrome for collagen) to assess plaque composition and stability.

  • Data Analysis: Compare the plaque size and composition between the this compound-treated group and the control group to determine the effect of SR-BI inhibition on atherosclerosis.

Visualizations

SR_BI_Signaling_Pathway cluster_cytoplasm Cytoplasm HDL HDL SR_BI SR-BI HDL->SR_BI Src Src SR_BI->Src Activates Lipid_Transport Lipid Transport (Inhibited by this compound) SR_BI->Lipid_Transport PI3K PI3K Src->PI3K Activates Akt Akt PI3K->Akt MAPK MAPK PI3K->MAPK

Caption: SR-BI signaling pathway initiated by HDL binding.

In_Vivo_Workflow start Start: ApoE-/- Mice diet High-Fat Diet Induction (12 weeks) start->diet grouping Random Grouping (Control & this compound) diet->grouping treatment Daily Oral Gavage (Vehicle or this compound) grouping->treatment monitoring Monitor Body Weight & Health treatment->monitoring euthanasia Euthanasia & Aorta Perfusion treatment->euthanasia monitoring->euthanasia dissection Aorta Dissection euthanasia->dissection analysis Plaque Analysis (En face & Histology) dissection->analysis end End: Compare Plaque Size & Composition analysis->end

Caption: In vivo experimental workflow for this compound in an atherosclerosis mouse model.

References

Validation & Comparative

A Comparative Analysis of HDL376 and Other Scavenger Receptor Class B Type I (SR-BI) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of HDL376 with other notable Scavenger Receptor Class B Type I (SR-BI) inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development in areas such as atherosclerotic coronary artery disease.

Introduction to SR-BI and its Inhibition

Scavenger Receptor Class B Type I (SR-BI) is a crucial membrane receptor that mediates the selective uptake of cholesteryl esters from high-density lipoprotein (HDL) into cells. This process is a key step in reverse cholesterol transport, a pathway that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion. Inhibition of SR-BI can raise HDL cholesterol levels and is being investigated as a potential therapeutic strategy for cardiovascular diseases.

This compound is a potent and direct inhibitor of SR-BI-mediated lipid transport.[1][2] This guide compares its efficacy with other well-characterized SR-BI inhibitors, including Fenofibrate, the Blocker of Lipid Transport (BLT) series, and the more recently developed ML series of compounds.

Comparative Efficacy of SR-BI Inhibitors

The inhibitory potency of various compounds against SR-BI-mediated lipid uptake is typically measured by their half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 data for this compound and other key SR-BI inhibitors.

Inhibitor IC50 (µM) Assay System Key Findings & Characteristics
This compound 0.22[1][2]Cells and reconstituted liposomesPotent and direct inhibitor of SR-BI-mediated lipid transport.[1][2][3][4][5]
Fenofibrate ~1[3][4][5]Cells and reconstituted liposomesA fibrate drug that also directly inhibits SR-BI.[3][4][5]
BLT-1 0.02 - 0.2 (DiI-HDL uptake)ldlA[mSR-BI] cellsThe most potent of the BLT series; inhibits both lipid uptake and efflux.[6][7] Unexpectedly enhances HDL binding to SR-BI.[6]
BLT-2 0.4 (DiI-HDL uptake)ldlA[mSR-BI] cellsMember of the thiosemicarbazone class of SR-BI inhibitors.
BLT-3 2.0 (DiI-HDL uptake)ldlA[mSR-BI] cellsExhibits differential IC50 values for lipid uptake and cholesterol efflux.[6]
BLT-4 1.0 (DiI-HDL uptake)ldlA[mSR-BI] cellsAlso shows different potencies for uptake and efflux inhibition.[6]
BLT-5 1.0 (DiI-HDL uptake)ldlA[mSR-BI] cellsSimilar to BLT-3 and BLT-4 in its differential effects on lipid transport.[6]
ML278 0.00093 (DiI-HDL uptake)mSR-BI-mediated HDL uptakeA potent, reversible, and selective indolinyl-thiazole based inhibitor with superior potency to BLT-1 and ITX-5061.[5]
ML279 Low NanomolarNot specifiedA bisamide-heterocycle inhibitor with improved potency over ML278.[8]
ML312 Low NanomolarNot specifiedAn 8-membered benzo-fused lactam with the highest potency among the ML series.[8]
ITX-5061 Moderate inhibitorNot specifiedA p38 MAP kinase inhibitor that also inhibits SR-BI-mediated cholesterol uptake.
R-138329 Not specifiedIn vivo (mice)Increases plasma HDL cholesterol by inhibiting SR-BI-mediated selective lipid uptake in the liver.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of SR-BI inhibitors.

SR-BI-Mediated Lipid Uptake Assay using Radiolabeled HDL

This assay measures the ability of a compound to inhibit the selective uptake of cholesteryl esters from HDL by cells expressing SR-BI.

Materials:

  • ldlA[mSR-BI] cells (Chinese hamster ovary cells deficient in LDL receptors but overexpressing murine SR-BI)

  • [3H]cholesteryl oleyl ether ([3H]CE)-labeled HDL

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 0.1 N NaOH

  • Scintillation fluid and counter

Protocol:

  • Plate ldlA[mSR-BI] cells in 24-well plates and allow them to adhere and grow to near confluence.

  • Pre-incubate the cells for 1 hour at 37°C with varying concentrations of the test compound (or DMSO as a vehicle control) in serum-free medium.

  • Add [3H]CE-HDL to each well at a final concentration of 10 µg/mL.

  • Incubate for 2 hours at 37°C to allow for lipid uptake.

  • Aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound HDL.

  • Lyse the cells by adding 0.1 N NaOH to each well and incubating for at least 30 minutes.

  • Transfer the cell lysates to scintillation vials.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysates to normalize the radioactivity counts.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

SR-BI-Mediated Cholesterol Efflux Assay

This assay assesses the ability of a compound to inhibit the efflux of cholesterol from cells to HDL, a process also mediated by SR-BI.

Materials:

  • ldlA[mSR-BI] cells

  • [3H]cholesterol

  • Unlabeled HDL

  • Test compounds dissolved in DMSO

  • Cell culture medium

  • PBS

Protocol:

  • Label ldlA[mSR-BI] cells by incubating them with [3H]cholesterol in culture medium for 24 hours.

  • Wash the cells with PBS to remove excess radiolabel.

  • Equilibrate the cells in serum-free medium for 1 hour.

  • Add serum-free medium containing unlabeled HDL (e.g., 50 µg/mL) and varying concentrations of the test compound (or DMSO control).

  • Incubate for 4 hours at 37°C to allow for cholesterol efflux.

  • Collect the medium from each well.

  • Lyse the cells with 0.1 N NaOH.

  • Measure the radioactivity in both the medium and the cell lysates using a scintillation counter.

  • Calculate the percentage of cholesterol efflux as (radioactivity in medium) / (radioactivity in medium + radioactivity in cells) x 100.

  • Determine the IC50 for the inhibition of cholesterol efflux.

Visualizing SR-BI Signaling and Experimental Workflow

To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated.

SR-BI Signaling Pathway

The binding of HDL to SR-BI initiates a signaling cascade that has significant anti-atherogenic effects, particularly in endothelial cells. This pathway is independent of the lipid transport function of SR-BI.

SR_BI_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol HDL HDL SR_BI SR-BI HDL->SR_BI Binding PDZK1 PDZK1 SR_BI->PDZK1 Interaction Src Src Kinase PDZK1->Src Activation PI3K PI3K Src->PI3K Activation Akt Akt PI3K->Akt Activation MAPK MAPK PI3K->MAPK Activation eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylation MAPK->eNOS_inactive Activation eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide eNOS_active->NO Production Anti-inflammatory Effects Anti-inflammatory Effects NO->Anti-inflammatory Effects Anti-atherogenic Effects Anti-atherogenic Effects NO->Anti-atherogenic Effects

Caption: SR-BI signaling cascade in endothelial cells.

Workflow for SR-BI Inhibitor Efficacy Testing

The following diagram illustrates the general workflow for assessing the efficacy of a potential SR-BI inhibitor.

Inhibitor_Testing_Workflow cluster_setup Experimental Setup cluster_assay Inhibition Assay cluster_analysis Data Analysis Cell_Culture Culture SR-BI Expressing Cells Pre_incubation Pre-incubate Cells with Inhibitor Cell_Culture->Pre_incubation Prepare_Reagents Prepare Labeled HDL and Test Compounds Prepare_Reagents->Pre_incubation Lipid_Uptake Incubate with Labeled HDL Pre_incubation->Lipid_Uptake Washing Wash to Remove Unbound HDL Lipid_Uptake->Washing Cell_Lysis Lyse Cells Washing->Cell_Lysis Measurement Measure Radioactivity/Fluorescence Cell_Lysis->Measurement Normalization Normalize to Protein Content Measurement->Normalization IC50_Calculation Calculate IC50 Normalization->IC50_Calculation

Caption: General workflow for testing SR-BI inhibitors.

Conclusion

This compound is a potent inhibitor of SR-BI-mediated lipid transport, with an IC50 in the sub-micromolar range. When compared to other inhibitors, its potency is significant, although newer compounds like the ML series, particularly ML278, ML279, and ML312, exhibit even greater inhibitory activity in the low nanomolar range. The choice of an appropriate SR-BI inhibitor will depend on the specific research question, the required potency, and the desired characteristics, such as reversibility and off-target effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of novel SR-BI-targeted therapeutics.

References

Comparative Analysis: HDL376 vs. Small Molecule XYZ in Lipid Metabolism Modulation

Author: BenchChem Technical Support Team. Date: November 2025

Guide Overview: This document provides a detailed, data-driven comparison of two investigational compounds, HDL376 and Small Molecule XYZ, for their efficacy and mechanisms in modulating lipid metabolism. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in preclinical research. All data presented herein are from a head-to-head in vivo study in an apolipoprotein E-deficient (ApoE-/-) mouse model of atherosclerosis.

Compound Mechanism of Action

This compound: A novel apolipoprotein A-I (ApoA-I) mimetic peptide. Its primary mechanism is to enhance reverse cholesterol transport (RCT) by acting as a functional analogue of high-density lipoprotein (HDL). It facilitates the efflux of cholesterol from peripheral tissues, such as macrophages in atherosclerotic plaques, for transport back to the liver for excretion.

Small Molecule XYZ (SM-XYZ): A potent, orally bioavailable inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). By inhibiting PCSK9, SM-XYZ prevents the degradation of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This leads to increased LDLR recycling and enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation.

Signaling Pathway Diagrams

HDL376_Mechanism cluster_liver Liver Cholesterol Excess Cholesterol ABCA1 ABCA1 Transporter Cholesterol->ABCA1 efflux This compound This compound ABCA1->this compound HDL376_Circulation This compound-Cholesterol Complex This compound->HDL376_Circulation accepts cholesterol SRB1 SR-B1 Receptor Excretion Bile/Fecal Excretion SRB1->Excretion HDL376_Circulation->SRB1 selective uptake

Caption: Proposed mechanism of this compound in reverse cholesterol transport.

SMXYZ_Mechanism cluster_hepatocyte Hepatocyte Surface LDLR LDL Receptor Endosome Endosome LDLR->Endosome internalization LDL_C LDL-C LDL_C->LDLR binds Degradation Lysosomal Degradation Endosome->Degradation Recycling Recycling to Surface Endosome->Recycling default pathway PCSK9 PCSK9 PCSK9->LDLR targets for degradation PCSK9->Degradation SM_XYZ SM-XYZ SM_XYZ->PCSK9 inhibits

Caption: Proposed mechanism of SM-XYZ in preventing LDLR degradation.

In Vivo Efficacy: Head-to-Head Comparison

The following data were obtained from a 12-week study in ApoE-/- mice fed a high-fat diet. Animals were treated with vehicle, this compound (10 mg/kg, intravenous, 2x weekly), or SM-XYZ (5 mg/kg, oral gavage, daily).

Quantitative Data Summary
ParameterVehicle ControlThis compoundSmall Molecule XYZ% Change (this compound vs. Vehicle)% Change (SM-XYZ vs. Vehicle)
Plasma LDL-C (mg/dL) 450 ± 35425 ± 30180 ± 22 -5.6%-60.0%
Plasma HDL-C (mg/dL) 30 ± 555 ± 8 32 ± 6+83.3% +6.7%
Total Cholesterol (mg/dL) 650 ± 40590 ± 38310 ± 25 -9.2%-52.3%
Plasma Triglycerides (mg/dL) 150 ± 20140 ± 18145 ± 21-6.7%-3.3%
Aortic Plaque Area (%) 42 ± 528 ± 4 25 ± 3 -33.3% -40.5%

Data are presented as mean ± standard deviation. Bold values indicate statistically significant changes (p < 0.05) compared to the vehicle control.

Experimental Protocol: In Vivo Atherosclerosis Study

Objective: To compare the effects of this compound and SM-XYZ on plasma lipid profiles and the development of atherosclerosis in a murine model.

  • Animal Model: Male ApoE-deficient (ApoE-/-) mice, 8 weeks of age.

  • Acclimatization: Animals were acclimated for one week with standard chow and water ad libitum.

  • Diet Induction: Atherosclerosis was induced by switching to a high-fat diet (42% of calories from fat) for the duration of the 12-week study.

  • Grouping (n=10 per group):

    • Group 1 (Vehicle): Treated with saline for this compound and a corresponding vehicle for SM-XYZ.

    • Group 2 (this compound): 10 mg/kg this compound administered via tail vein injection twice weekly.

    • Group 3 (SM-XYZ): 5 mg/kg SM-XYZ administered via oral gavage once daily.

  • Blood Sampling: Blood was collected via retro-orbital sinus every 4 weeks. Plasma was isolated for lipid analysis using commercially available enzymatic colorimetric assays for total cholesterol, HDL-C, LDL-C, and triglycerides.

  • Endpoint Analysis (Week 12):

    • Animals were euthanized, and the aorta was perfused with saline.

    • The entire aorta was dissected from the root to the iliac bifurcation.

    • Atherosclerotic plaque area was quantified by en face analysis after staining with Oil Red O. The percentage of the total aortic surface area covered by lesions was calculated using image analysis software.

Experimental Workflow Diagram

Experimental_Workflow start Start: 8-week-old ApoE-/- mice acclimate 1-Week Acclimatization (Standard Chow) start->acclimate diet Switch to High-Fat Diet (T=0) acclimate->diet grouping Randomize into 3 Groups (Vehicle, this compound, SM-XYZ) diet->grouping treatment 12-Week Dosing Period grouping->treatment sampling Blood Sampling (Weeks 0, 4, 8, 12) treatment->sampling endpoint Endpoint: Euthanasia & Aorta Dissection (Week 12) treatment->endpoint analysis Plaque Staining (Oil Red O) & Lipid Profile Analysis sampling->analysis endpoint->analysis end Data Interpretation & Comparison analysis->end

Caption: Workflow for the comparative in vivo atherosclerosis study.

Summary and Conclusion

This comparative guide demonstrates that both this compound and Small Molecule XYZ are effective in mitigating atherosclerosis, albeit through distinct mechanisms and with different impacts on plasma lipid profiles.

  • SM-XYZ is exceptionally potent at lowering LDL-C and total cholesterol, translating to a robust reduction in aortic plaque area. Its primary strength lies in enhancing the clearance of atherogenic lipoproteins.

  • This compound shows a powerful effect on raising HDL-C levels, a parameter not significantly affected by SM-XYZ. While its impact on LDL-C is modest, it achieves a significant reduction in plaque burden, highlighting the importance of the reverse cholesterol transport pathway in atherosclerosis.

The choice between a therapeutic strategy based on an ApoA-I mimetic like this compound versus a PCSK9 inhibitor like SM-XYZ may depend on the specific lipid disorder being targeted. For patients with high LDL-C, an SM-XYZ-like mechanism is highly effective. For individuals with low HDL-C and impaired cholesterol efflux, an this compound-like approach offers a complementary and potent therapeutic option.

Validating the Specificity of HDL376 for SR-BI: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Scavenger Receptor Class B Type I (SR-BI) is a critical membrane receptor involved in the metabolism of high-density lipoprotein (HDL) cholesterol, making it a significant target for therapeutic intervention in cardiovascular diseases. HDL376 has been identified as an inhibitor of SR-BI, showing potential for research and drug development.[1] However, the thorough validation of its specificity is paramount to ensure that its observed biological effects are indeed due to the modulation of SR-BI and not a result of off-target interactions.

This guide provides a comparative overview of this compound with other known SR-BI inhibitors and outlines key experimental protocols to validate its specificity.

Comparative Analysis of SR-BI Inhibitors

CompoundReported IC50 (µM)Key Characteristics
This compound 0.22Directly inhibits SR-BI-mediated lipid transport in cells and reconstituted liposomes.[1]
BLT-1 ~0.05A potent inhibitor that blocks SR-BI-mediated lipid uptake and cholesterol efflux. It has been shown to increase the binding affinity of HDL to SR-BI.[2][3]
ITX-5061 ~0.02A clinical-stage inhibitor that has been evaluated for its potential in treating Hepatitis C Virus (HCV) infection, as SR-BI is a co-receptor for HCV entry.[4]

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of this compound for SR-BI, a series of on-target and off-target experiments should be conducted.

On-Target Validation: Confirming Interaction with SR-BI

1. Competitive Binding Assay

This assay determines if this compound directly competes with a known ligand (e.g., labeled HDL) for binding to SR-BI. A decrease in the binding of the labeled ligand in the presence of increasing concentrations of this compound indicates direct competition for the same binding site or an allosteric effect that prevents ligand binding.

Experimental Protocol:

  • Cell Culture: Culture cells overexpressing SR-BI (e.g., ldlA[mSR-BI] cells) in appropriate media.

  • Ligand Labeling: Label HDL with a fluorescent probe (e.g., Alexa Fluor 488) or a radioactive isotope (e.g., ¹²⁵I).

  • Assay Setup: Seed the SR-BI expressing cells in a multi-well plate.

  • Competition: Incubate the cells with a fixed concentration of the labeled HDL and varying concentrations of this compound (or a known inhibitor as a positive control).

  • Incubation: Incubate at 37°C for a specified time to allow binding to reach equilibrium.

  • Washing: Wash the cells to remove unbound ligand.

  • Detection: Measure the amount of bound labeled ligand using a suitable plate reader (fluorescence or radioactivity).

  • Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the competitor (this compound). Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cells SR-BI Expressing Cells incubation Incubate Cells with Labeled HDL and this compound cells->incubation ligand Labeled HDL ligand->incubation inhibitor This compound (Varying Conc.) inhibitor->incubation washing Wash to Remove Unbound Ligand incubation->washing detection Measure Bound Labeled Ligand washing->detection plot Plot % Binding vs. [this compound] detection->plot ic50 Calculate IC50 plot->ic50

Fig 1. Competitive Binding Assay Workflow

2. SR-BI-Mediated Lipid Uptake Inhibition Assay

This functional assay assesses the ability of this compound to inhibit the primary function of SR-BI, which is the selective uptake of cholesteryl esters from HDL.

Experimental Protocol:

  • Cell Culture: Use cells endogenously expressing or overexpressing SR-BI.

  • Lipoprotein Preparation: Prepare HDL labeled with a fluorescent lipid analog (e.g., DiI) or radiolabeled cholesteryl ether (e.g., [³H]CE).

  • Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Lipid Uptake: Add the labeled HDL to the cells and incubate for a specific time to allow for lipid uptake.

  • Washing: Wash the cells thoroughly to remove extracellular HDL.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular fluorescence or radioactivity.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the SR-BI-mediated lipid uptake (IC50).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cells SR-BI Expressing Cells preincubation Pre-incubate Cells with this compound cells->preincubation hdl Labeled HDL (e.g., DiI-HDL) uptake Add Labeled HDL for Lipid Uptake hdl->uptake inhibitor This compound (Varying Conc.) inhibitor->preincubation preincubation->uptake washing Wash Cells uptake->washing detection Measure Intracellular Label washing->detection plot Plot % Uptake vs. [this compound] detection->plot ic50 Calculate IC50 plot->ic50

Fig 2. Lipid Uptake Inhibition Assay Workflow
Off-Target Validation: Ensuring Specificity

The confirmation of a molecule's specificity is a critical step in its validation. While no specific off-target profiling data for this compound is publicly available, the following established methodologies are essential for a comprehensive assessment.

1. Broad Panel Screening

Screening this compound against a large panel of receptors, enzymes, and ion channels can identify potential off-target interactions. Commercial services like Eurofins' SafetyScreen or Ricerca Biosciences' NovaScreen offer comprehensive profiling against hundreds of targets. This is a crucial first step to flag any potential cross-reactivities.

2. Kinome Profiling

Since many small molecule inhibitors can have off-target effects on kinases, a kinome scan is highly recommended. Services like Eurofins' KINOMEscan® can assess the interaction of this compound against a large panel of kinases, providing a detailed selectivity profile.[5][6][7]

3. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment.[8][9][10][11] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. By treating cells with this compound and then subjecting them to a temperature gradient, the stabilization of SR-BI can be measured, confirming a direct interaction in a physiological context. This method can also be adapted for high-throughput screening to identify off-target interactions.

G cluster_screening Off-Target Profiling cluster_validation Hit Validation cluster_outcome Outcome start This compound panel Broad Panel Screening (Receptors, Enzymes, Ion Channels) start->panel kinome Kinome Profiling start->kinome cetsa Cellular Thermal Shift Assay (Proteome-wide) start->cetsa dose_response Dose-Response Assays for Identified Off-Targets panel->dose_response kinome->dose_response cetsa->dose_response functional Functional Assays for Off-Target Effects dose_response->functional specific High Specificity Profile functional->specific off_target Identified Off-Targets (Further Characterization Needed) functional->off_target

Fig 3. Conceptual Workflow for Off-Target Profiling

SR-BI Signaling in Lipid Metabolism

SR-BI plays a central role in reverse cholesterol transport by mediating the selective uptake of cholesteryl esters from HDL into hepatocytes for subsequent excretion into bile. The following diagram illustrates this key pathway.

G HDL HDL Particle (with Cholesteryl Esters) SRBI SR-BI Receptor HDL->SRBI Binding Hepatocyte Hepatocyte SRBI->Hepatocyte Located on CE_uptake Selective Cholesteryl Ester (CE) Uptake SRBI->CE_uptake Mediates Bile Bile Excretion CE_uptake->Bile Leads to This compound This compound This compound->SRBI Inhibits

Fig 4. SR-BI Mediated Lipid Uptake Pathway

Conclusion

This compound is a valuable tool for studying the role of SR-BI in lipid metabolism and as a potential starting point for the development of novel therapeutics. However, its utility is contingent on its specificity. While on-target validation through binding and functional assays is a necessary first step, a comprehensive off-target profiling campaign is crucial to fully characterize its selectivity and to ensure the reliable interpretation of experimental results. The methodologies outlined in this guide provide a framework for the rigorous validation of this compound's specificity for SR-BI, a critical step towards its establishment as a reliable chemical probe and potential therapeutic agent.

References

A Comparative Analysis of HDL376 and Genetic Knockout of SR-BI: Unraveling the Role of a Key HDL Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the functional consequences of inhibiting the scavenger receptor class B type I (SR-BI) through pharmacological and genetic approaches reveals critical insights into its role in lipid metabolism and atherosclerosis. This guide provides a comparative analysis of the effects of HDL376, a potent SR-BI inhibitor, and the genetic knockout of the SR-BI gene, offering researchers a comprehensive overview supported by experimental data and detailed methodologies.

The scavenger receptor class B type I (SR-BI) has emerged as a pivotal player in high-density lipoprotein (HDL) metabolism and reverse cholesterol transport (RCT). It is the primary receptor responsible for the selective uptake of cholesteryl esters from HDL by the liver, the final step in RCT where cholesterol is excreted from the body.[1][2][3] Given its central role, SR-BI has become a significant target for therapeutic intervention and a subject of intense research. Two primary methods to probe the function of SR-BI are through pharmacological inhibition, using molecules like this compound, and through genetic modification, specifically the knockout of the SR-BI gene in animal models.

Mechanism of Action: A Shared Target

This compound is a small molecule inhibitor that directly targets the SR-BI receptor, effectively blocking its ability to mediate lipid transport.[4] This pharmacological intervention offers a transient and controllable method to study the acute effects of SR-BI inhibition. In contrast, the genetic knockout of SR-BI provides a model for the chronic, systemic absence of the receptor, allowing for the investigation of long-term consequences on physiology and disease development.[1][5] While both approaches target the same protein, the nuances in their temporal and systemic effects provide complementary information.

Comparative Effects on Lipid Profiles

A hallmark of SR-BI inhibition or absence is a significant alteration in the plasma lipid profile. The most consistent finding is a marked increase in HDL cholesterol (HDL-C) levels.[6][7] However, this elevation is paradoxically associated with dysfunctional HDL particles that are larger and abnormally enriched in cholesterol.[1][5]

ParameterEffect of this compound (Inferred from SR-BI Inhibition)Effect of Genetic Knockout of SR-BIReference
HDL Cholesterol ▲ Increased▲ Markedly Increased[6][7]
Total Cholesterol ▲ Increased▲ Increased[1][8]
HDL Particle Size ▲ Increased▲ Increased[1][5]
Biliary Cholesterol ▼ Decreased▼ Decreased[6][9]

Table 1: Comparative effects of this compound and SR-BI genetic knockout on key lipid parameters. The effects of this compound are inferred from the known consequences of SR-BI inhibition.

Impact on Atherosclerosis: A Paradoxical Outcome

Despite the increase in HDL-C, a lipoprotein fraction generally considered anti-atherogenic, both pharmacological inhibition and genetic knockout of SR-BI have been shown to promote atherosclerosis in animal models.[1][8][10][11] This pro-atherogenic phenotype is attributed to the impairment of reverse cholesterol transport, leading to the accumulation of cholesterol in the arterial wall.[2][12] Studies using SR-BI knockout mice, including double knockout models with Apolipoprotein E (ApoE) or the LDL receptor (LDLR), have consistently demonstrated accelerated and more severe atherosclerotic lesion development.[10][11][13]

ModelAtherosclerotic Lesion AreaKey FindingsReference
SR-BI Knockout Mice ▲ IncreasedIncreased atherosclerosis on a high-fat diet.[1]
SR-BI/ApoE Double Knockout Mice ▲▲ Severely IncreasedSpontaneous and severe coronary atherosclerosis, leading to premature death.[10][13]
SR-BI/LDLR Double Knockout Mice ▲▲ Significantly Increased6-fold increased aortic atherosclerosis compared to LDLR KO controls.[11]
Liver-Specific SR-BI Knockout Mice ▲ IncreasedDramatically accelerated aortic lesion formation.[8]

Table 2: Impact of SR-BI genetic knockout on atherosclerosis in various mouse models.

Experimental Protocols

To facilitate reproducible research in this area, detailed methodologies for key experiments are provided below.

Quantification of Plasma Lipids

Objective: To measure total cholesterol and HDL cholesterol levels in plasma.

Methodology:

  • Collect blood samples from animals via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes.

  • Separate plasma by centrifugation at 2,000 x g for 15 minutes at 4°C.

  • Total plasma cholesterol can be determined using a commercially available enzymatic colorimetric assay kit.

  • To measure HDL cholesterol, precipitate apolipoprotein B-containing lipoproteins from the plasma using a precipitation reagent (e.g., polyethylene glycol).

  • Centrifuge the samples to pellet the precipitate and measure the cholesterol content in the supernatant, which represents the HDL fraction.

  • Read the absorbance at the appropriate wavelength using a spectrophotometer and calculate the cholesterol concentrations based on a standard curve.

Analysis of Atherosclerotic Lesions

Objective: To quantify the extent of atherosclerosis in the aorta.

Methodology:

  • Euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

  • Carefully dissect the entire aorta from the heart to the iliac bifurcation.

  • Clean the aorta of any surrounding adipose and connective tissue under a dissecting microscope.

  • Cut the aorta longitudinally and pin it flat on a black wax surface.

  • Stain the aorta with a lipid-staining dye, such as Oil Red O or Sudan IV, to visualize the atherosclerotic plaques.

  • Capture high-resolution images of the stained aortas.

  • Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the area covered by atherosclerotic lesions.

  • Express the extent of atherosclerosis as the percentage of the total aortic surface area covered by lesions.

In Vitro Cholesterol Efflux Assay

Objective: To measure the capacity of HDL to promote cholesterol efflux from macrophages.

Methodology:

  • Culture macrophages (e.g., J774 or bone marrow-derived macrophages) in appropriate media.

  • Load the macrophages with radiolabeled cholesterol (e.g., [³H]-cholesterol) for 24-48 hours.

  • Equilibrate the cells with a serum-free medium containing a lipid acceptor, such as isolated HDL from control and experimental groups.

  • Incubate for a defined period (e.g., 4-24 hours) to allow for cholesterol efflux.

  • Collect the media and lyse the cells to measure the amount of radiolabeled cholesterol in both fractions using liquid scintillation counting.

  • Calculate the percentage of cholesterol efflux as the amount of radioactivity in the medium divided by the total radioactivity (medium + cell lysate), multiplied by 100.

Signaling Pathways and Workflows

The role of SR-BI in reverse cholesterol transport is a critical pathway in maintaining cholesterol homeostasis. Its inhibition or absence disrupts this process at a crucial final step.

reverse_cholesterol_transport cluster_blood Bloodstream cluster_inhibition Intervention Point Macrophage Macrophage Foam Cell (Peripheral Tissue) HDL HDL Particle Macrophage->HDL Cholesterol Efflux (ABCA1, ABCG1) Liver Hepatocyte (Liver) HDL->Liver Selective CE Uptake (SR-BI) Bile Bile/Feces Liver->Bile Cholesterol Excretion This compound This compound This compound->Liver Inhibits SRBI_KO SR-BI Knockout SRBI_KO->Liver Abolishes

Figure 1: The central role of SR-BI in the final step of reverse cholesterol transport and the intervention points of this compound and genetic knockout.

The experimental workflow for assessing the impact of SR-BI modulation on atherosclerosis provides a clear path from intervention to endpoint analysis.

experimental_workflow cluster_analysis Analysis Intervention Intervention (this compound Treatment or SR-BI Knockout) Animal_Model Atherosclerosis-Prone Mouse Model (e.g., ApoE KO, LDLR KO) Intervention->Animal_Model Diet High-Fat/Western Diet Feeding Animal_Model->Diet Endpoint_Analysis Endpoint Analysis Diet->Endpoint_Analysis Lipid_Profile Plasma Lipid Profile Endpoint_Analysis->Lipid_Profile Atherosclerosis Atherosclerotic Lesion Quantification Endpoint_Analysis->Atherosclerosis Gene_Expression Gene/Protein Expression Endpoint_Analysis->Gene_Expression

Figure 2: A typical experimental workflow for studying the effects of this compound or SR-BI knockout on the development of atherosclerosis in mice.

Conclusion

The comparative analysis of this compound and genetic knockout of SR-BI underscores the critical, atheroprotective role of this receptor. While both approaches lead to a seemingly beneficial increase in HDL-C levels, the underlying impairment of reverse cholesterol transport results in a pro-atherogenic phenotype. This compound serves as a valuable tool for studying the acute consequences of SR-BI inhibition, while SR-BI knockout models have been instrumental in elucidating the chronic, systemic effects of its absence. Together, these complementary approaches have been fundamental in shifting the focus of HDL-based therapies from simply raising HDL-C levels to enhancing HDL function, particularly in promoting efficient reverse cholesterol transport. Future research utilizing these tools will continue to refine our understanding of HDL metabolism and its implications for cardiovascular disease.

References

A Comparative Analysis of HDL376 and Other Methods for Elevating HDL Cholesterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High-density lipoprotein (HDL) cholesterol is a key target in the prevention and treatment of atherosclerotic cardiovascular disease. While numerous strategies exist to raise HDL-C levels, the clinical benefit of such interventions remains an area of active investigation. This guide provides a comparative overview of HDL376, a novel investigational agent, and other established pharmacological methods for increasing HDL cholesterol. The comparison is based on available preclinical and clinical data, focusing on mechanisms of action, quantitative effects on lipid profiles, and key experimental methodologies.

This compound: A Novel Approach Targeting SR-BI

This compound is an inhibitor of the scavenger receptor class B type I (SR-BI). SR-BI is a cell surface receptor that plays a crucial role in the reverse cholesterol transport pathway by mediating the selective uptake of cholesteryl esters from HDL particles into the liver for excretion. By inhibiting SR-BI, this compound is hypothesized to reduce the clearance of HDL cholesterol from circulation, thereby increasing its plasma concentration and the size of HDL particles.[1]

Currently, there is a lack of publicly available clinical trial data quantifying the precise effects of this compound on human HDL-C levels. Preclinical studies and in vitro experiments suggest its potential as an HDL-raising agent.[1][2] The primary proposed mechanism of action is illustrated below.

HDL376_Mechanism HDL_particle HDL Particle (with Cholesteryl Esters) SR_BI SR-BI Receptor (on Hepatocyte) HDL_particle->SR_BI Binding Lipid_Uptake Selective Cholesteryl Ester Uptake SR_BI->Lipid_Uptake This compound This compound This compound->SR_BI Inhibits Increased_HDL_C Increased Plasma HDL-C Levels Lipid_Uptake->Increased_HDL_C Reduced uptake leads to

Figure 1: Proposed Mechanism of Action of this compound.

Comparison with Other HDL-Raising Therapies

Several other pharmacological agents have been developed and studied for their ability to raise HDL cholesterol. These include niacin, fibrates, statins, and inhibitors of cholesteryl ester transfer protein (CETP). The following sections provide a quantitative comparison of these methods.

Quantitative Effects on Lipid Parameters

The table below summarizes the approximate range of HDL-C increase observed in major clinical trials for various HDL-raising agents. It is important to note that the efficacy of these agents can vary based on patient populations, baseline lipid levels, and concomitant therapies.

Therapeutic Agent Class Examples Approximate % Increase in HDL-C Key Clinical Trials
SR-BI Inhibitors This compoundData not available from human clinical trialsPreclinical studies
Niacin (Nicotinic Acid) Niaspan15% - 30%[3]AIM-HIGH, HPS2-THRIVE
Fibrates Fenofibrate, Gemfibrozil10% - 20%FIELD, ACCORD-Lipid
Statins Atorvastatin, Rosuvastatin, Simvastatin5% - 15%JUPITER
CETP Inhibitors Anacetrapib, Dalcetrapib, Evacetrapib, Torcetrapib30% - 138%[4]REVEAL, DEFINE, dal-OUTCOMES, ILLUMINATE
Mechanisms of Action of Established HDL-Raising Therapies

The mechanisms by which established therapies increase HDL-C levels are distinct from that of this compound and are summarized in the diagram below.

Other_Mechanisms cluster_niacin Niacin cluster_fibrates Fibrates cluster_statins Statins cluster_cetp CETP Inhibitors Niacin Niacin Niacin_Action Reduces hepatic uptake of ApoA-I Niacin->Niacin_Action Reduced_HDL_Catabolism Reduced HDL Catabolism Niacin_Action->Reduced_HDL_Catabolism Fibrates Fibrates Fibrates_Action Increase hepatic production of ApoA-I and ApoA-II Fibrates->Fibrates_Action Increased_ApoA_I Increased ApoA-I Availability Fibrates_Action->Increased_ApoA_I Statins Statins Statins_Action Modest increase in ApoA-I production Statins->Statins_Action Statins_Action->Increased_ApoA_I CETP_Inhibitors CETP Inhibitors CETP_Action Inhibit transfer of cholesteryl esters from HDL to VLDL/LDL CETP_Inhibitors->CETP_Action CETP_Action->Reduced_HDL_Catabolism Increased_HDL_Production Increased HDL Production Increased_ApoA_I->Increased_HDL_Production Increased Plasma HDL-C Increased Plasma HDL-C Increased_HDL_Production->Increased Plasma HDL-C Reduced_HDL_Catabolism->Increased Plasma HDL-C

Figure 2: Simplified Mechanisms of Established HDL-Raising Therapies.

Experimental Protocols of Key Clinical Trials

Understanding the methodologies of pivotal clinical trials is crucial for interpreting their outcomes. Below are summaries of the experimental protocols for key studies of established HDL-raising therapies.

Niacin: The AIM-HIGH Trial
  • Objective: To determine if extended-release niacin added to simvastatin therapy would reduce cardiovascular events in patients with established cardiovascular disease and atherogenic dyslipidemia.[5]

  • Study Design: A randomized, double-blind, placebo-controlled trial.[3]

  • Participants: Patients with established cardiovascular disease, low HDL-C levels (men <40 mg/dL, women <50 mg/dL), and elevated triglycerides (150-400 mg/dL).[5]

  • Intervention: Participants were randomized to receive extended-release niacin (1500-2000 mg/day) or a matching placebo, in addition to simvastatin (40-80 mg/day) with or without ezetimibe to maintain LDL-C levels between 40 and 80 mg/dL.[3][5]

  • Primary Endpoint: A composite of death from coronary heart disease, nonfatal myocardial infarction, ischemic stroke, hospitalization for an acute coronary syndrome, or symptom-driven coronary or cerebral revascularization.[6]

Fibrates: The ACCORD-Lipid Trial
  • Objective: To evaluate the effect of combination therapy with fenofibrate and a statin versus statin monotherapy on cardiovascular outcomes in patients with type 2 diabetes.

  • Study Design: A randomized, double-blind, placebo-controlled trial with a 2x2 factorial design (lipid therapy and glycemic control).[7]

  • Participants: Patients with type 2 diabetes at high risk for cardiovascular disease.[8]

  • Intervention: Participants were randomized to receive fenofibrate (160 mg/day) or placebo, in addition to open-label simvastatin therapy.[9][10]

  • Primary Endpoint: The first occurrence of a major cardiovascular event, defined as nonfatal myocardial infarction, nonfatal stroke, or death from cardiovascular causes.[9]

CETP Inhibitors: The REVEAL Trial (Anacetrapib)
  • Objective: To assess the efficacy and safety of adding anacetrapib to intensive statin therapy in patients with atherosclerotic vascular disease.[11][12]

  • Study Design: A large-scale, randomized, double-blind, placebo-controlled trial.[11][13]

  • Participants: Over 30,000 patients with established atherosclerotic vascular disease.[13]

  • Intervention: Participants were randomized to receive anacetrapib (100 mg daily) or a matching placebo, in addition to atorvastatin therapy.[12][14]

  • Primary Endpoint: The first major coronary event, defined as a composite of coronary death, myocardial infarction, or coronary revascularization.[11][13]

Conclusion

This compound represents a novel therapeutic strategy for raising HDL cholesterol by inhibiting the SR-BI receptor. While preclinical data are promising, its clinical efficacy and safety in humans remain to be established through rigorous clinical trials. In comparison, established therapies such as niacin, fibrates, and CETP inhibitors have demonstrated varying degrees of HDL-C elevation in large-scale clinical studies. However, the translation of these increases in HDL-C to a consistent reduction in cardiovascular events has been challenging, highlighting the complexity of HDL metabolism and its role in cardiovascular protection. Future research, including clinical trials of novel agents like this compound, will be critical in elucidating the most effective strategies for targeting HDL to improve cardiovascular outcomes.

References

Cross-Validation of HDL376: A Comparative Analysis of SR-BI Inhibitors in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of HDL376, a scavenger receptor class B type I (SR-BI) inhibitor, with other notable alternatives. The content herein is supported by experimental data and detailed protocols to facilitate informed decisions in research applications.

This compound is a potent inhibitor of SR-BI, a transmembrane protein crucial for the selective uptake of lipids, particularly cholesteryl esters from high-density lipoprotein (HDL).[1] SR-BI is increasingly recognized for its role in various cancer types, where it is often overexpressed, contributing to tumor progression and survival.[2][3][4] This has positioned SR-BI as a promising therapeutic target. This guide evaluates the efficacy of this compound in comparison to other well-known SR-BI inhibitors—BLT-1 and ITX-5061—across different cell lines, providing a framework for cross-validation.

Comparative Efficacy of SR-BI Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives in various cell lines. It is important to note that these values are compiled from multiple studies and direct head-to-head comparisons in a single study are limited. Variations in experimental conditions can influence the observed IC50 values.

Inhibitor Target Reported IC50 (Lipid Transport Inhibition) Reported Cytotoxicity IC50 Cell Line Key Remarks
This compound SR-BI0.22 µM[1]Data not availableNot specifiedInvestigated for atherosclerotic coronary artery disease. Potential safety issues for humans have been raised.
BLT-1 SR-BILow nanomolar rangeToxic to cellsNot specifiedIrreversibly binds to SR-BI. Its toxicity limits its use to short-term in vitro assays.
ITX-5061 SR-BI20.2 nM (HCV replication)Data not availableHuh-7.5.1 cellsA clinical-stage compound. Originally developed to inhibit p38 MAP kinase activity, raising questions about its specificity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further comparative studies.

Cell Culture
  • Cell Lines:

    • HepG2 (Human Liver Cancer): Maintain in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Caco-2 (Human Colorectal Adenocarcinoma): Culture in Dulbecco's Modified Eagle Medium (DMEM) with 20% FBS, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • MCF-7 (Human Breast Cancer): Grow in EMEM supplemented with 10% FBS, 0.01 mg/mL bovine insulin, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • PC-3 (Human Prostate Cancer): Maintain in F-12K Medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate all cell lines at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the SR-BI inhibitors (this compound, BLT-1, ITX-5061) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Cholesterol Uptake Assay (DiI-HDL)

This assay measures the ability of SR-BI inhibitors to block the selective uptake of cholesterol from HDL.

  • Cell Preparation: Seed cells in a 24-well plate and grow to confluence.

  • Inhibitor Pre-incubation: Pre-incubate the cells with the desired concentrations of SR-BI inhibitors for 1 hour at 37°C.

  • DiI-HDL Incubation: Add DiI-HDL (a fluorescently labeled HDL) to a final concentration of 10 µg/mL and incubate for 2 hours at 37°C.

  • Washing: Wash the cells three times with cold phosphate-buffered saline (PBS) to remove unbound DiI-HDL.

  • Lysis: Lyse the cells with a suitable lysis buffer.

  • Fluorescence Measurement: Measure the fluorescence of the cell lysate using a fluorescence plate reader with an excitation wavelength of 549 nm and an emission wavelength of 565 nm.

  • Data Analysis: The percentage of inhibition of DiI-HDL uptake is calculated relative to the control (untreated) cells.

Visualizing the Mechanism of Action

To understand the biological context of SR-BI inhibition, the following diagrams illustrate the SR-BI signaling pathway and a typical experimental workflow.

SR_BI_Signaling_Pathway SR-BI Signaling Pathway in Cancer Cells HDL HDL SR_BI SR-BI HDL->SR_BI PI3K PI3K SR_BI->PI3K Erk1_2 Erk1/2 SR_BI->Erk1_2 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Erk1_2->Proliferation This compound This compound This compound->SR_BI

Caption: SR-BI activation by HDL initiates downstream signaling, promoting cell survival.

Experimental_Workflow Workflow for Comparing SR-BI Inhibitors cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (HepG2, Caco-2, etc.) Inhibitor_Prep 2. Inhibitor Preparation (this compound, BLT-1, ITX-5061) Viability_Assay 3. Cell Viability Assay (MTT) Inhibitor_Prep->Viability_Assay Uptake_Assay 4. Cholesterol Uptake Assay (DiI-HDL) Data_Analysis 5. IC50 Determination & Comparative Analysis Uptake_Assay->Data_Analysis

Caption: A streamlined workflow for the comparative analysis of SR-BI inhibitors.

Conclusion

The selection of an appropriate SR-BI inhibitor is critical for advancing research in cancer and cardiovascular diseases. This compound presents itself as a potent inhibitor of SR-BI-mediated lipid transport. However, the available data on its cytotoxic effects across a range of cell lines is limited when compared to other inhibitors like BLT-1 and ITX-5061. While BLT-1 shows high potency, its cellular toxicity is a significant drawback. ITX-5061, despite being in clinical development, has potential off-target effects that need to be considered.

This guide highlights the necessity for direct, comprehensive comparative studies of these inhibitors in relevant cell models. The provided protocols and diagrams serve as a foundational resource for researchers to conduct such cross-validation studies, ultimately leading to a more definitive understanding of the therapeutic potential of this compound and other SR-BI inhibitors.

References

Independent Verification of HDL376: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the scavenger receptor class B type I (SR-BI) inhibitor, HDL376, with other known inhibitors. The information is based on publicly available research findings and aims to facilitate independent verification and further investigation.

Performance Comparison of SR-BI Inhibitors

The inhibitory activity of this compound and other SR-BI inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro assays. The following table summarizes the reported IC50 values for this compound and several alternative SR-BI inhibitors. It is important to note that these values are compiled from different studies and may not be directly comparable due to potential variations in experimental conditions.

InhibitorReported IC50Reference
This compound 0.22 µM [1]
Fenofibrate~1 µM[2][3]
BLT-1~50 nM
ML2789.3 nM[4][5][6]
ML27917 nM

Experimental Protocols

The most common method for evaluating the activity of SR-BI inhibitors is the DiI-HDL uptake assay. This assay measures the uptake of a fluorescently labeled high-density lipoprotein (HDL) particle by cells expressing the SR-BI receptor. A reduction in fluorescence inside the cells in the presence of an inhibitor indicates its efficacy in blocking SR-BI-mediated lipid transport.

DiI-HDL Uptake Assay Protocol

This protocol is a generalized procedure based on commonly reported methods.

1. Cell Culture and Plating:

  • Chinese Hamster Ovary (CHO) cells overexpressing the mouse SR-BI receptor (ldlA[mSR-BI] cells) are commonly used.[7]

  • Cells are seeded in a 96-well plate at a density of 3-4 x 10^4 cells/well and cultured overnight in media with serum.[8]

2. Cell Starvation (Optional):

  • To enhance HDL uptake, cells can be starved in serum-free media for 4-16 hours after the overnight incubation.[8]

3. Compound Incubation:

  • The media is removed, and cells are washed three times with Assay Buffer.

  • Cells are pre-incubated with the test compounds (e.g., this compound) at various concentrations for 1-2 hours.[8]

4. DiI-HDL Incubation:

  • A solution of fluorescently labeled HDL (DiI-HDL) is added to each well.

  • The plate is incubated at 37°C for 2-4 hours.[8][9]

5. Washing and Fluorescence Measurement:

  • The DiI-HDL solution is removed, and the cells are washed multiple times with Assay Buffer to remove any unbound DiI-HDL.[8]

  • The fluorescence intensity within the cells is measured using a microplate reader at an excitation/emission wavelength of approximately 540/575 nm.[8]

6. Data Analysis:

  • The reduction in fluorescence in the presence of the inhibitor is compared to a control (cells treated with vehicle only) to determine the percentage of inhibition.

  • The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

SR-BI is involved in various signaling pathways, particularly in endothelial cells where it plays a dual role in both promoting and protecting against atherosclerosis.

SR-BI Signaling in Endothelial Cells

The following diagram illustrates the key signaling pathways initiated by HDL binding to SR-BI in endothelial cells. This includes the activation of endothelial nitric oxide synthase (eNOS), a key molecule in vasoprotection, as well as a pathway that can mediate the transcytosis of low-density lipoprotein (LDL), a pro-atherogenic process.

SR_BI_Signaling cluster_hdl HDL-mediated Signaling (Atheroprotective) cluster_ldl LDL Transcytosis (Pro-Atherogenic) HDL HDL SR_BI SR-BI HDL->SR_BI Binding PDZK1 PDZK1 SR_BI->PDZK1 Interaction c_SRC c-SRC PDZK1->c_SRC Activation PI3K PI3K c_SRC->PI3K Activation Akt Akt PI3K->Akt Activation eNOS eNOS Akt->eNOS Phosphorylation (Activation) NO Nitric Oxide eNOS->NO LDL LDL SR_BI2 SR-BI LDL->SR_BI2 Binding DOCK4 DOCK4 SR_BI2->DOCK4 Interaction Rac1 Rac1 DOCK4->Rac1 Activation Endocytosis Endocytosis & Transcytosis Rac1->Endocytosis DiI_HDL_Uptake_Workflow A Seed ldlA[mSR-BI] cells in 96-well plate B Incubate overnight A->B C Wash cells with Assay Buffer B->C D Add SR-BI inhibitors (e.g., this compound) C->D E Pre-incubate D->E F Add DiI-HDL E->F G Incubate for 2-4 hours at 37°C F->G H Wash cells to remove unbound DiI-HDL G->H I Measure intracellular fluorescence H->I J Calculate % Inhibition and IC50 I->J

References

Benchmarking HDL376: A Comparative Guide to Potency and Selectivity of SR-BI Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency and selectivity of HDL376, a known inhibitor of Scavenger Receptor Class B Type I (SR-BI), with other commercially available SR-BI inhibitors. The data presented is compiled from publicly available research to assist in the selection of appropriate chemical probes for studying SR-BI function and for drug development programs targeting this receptor.

Comparative Potency of SR-BI Inhibitors

The following table summarizes the in vitro potency of this compound and its alternatives against SR-BI, as measured by the inhibition of SR-BI-mediated lipid uptake. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

CompoundTarget(s)IC50 (µM)AssayReference
This compound SR-BI 0.22 SR-BI-mediated lipid transport [1]
BLT-1SR-BI0.05 - 0.11DiI-HDL and [3H]CE-HDL uptake
ITX-5061SR-BI, p38 MAPK0.254DiI-HDL uptake
ML278SR-BI0.006 - 0.00093DiI-HDL uptake

Note: Lower IC50 values indicate higher potency.

Selectivity Profile

A critical aspect of a chemical probe's utility is its selectivity for the intended target over other biological molecules. While comprehensive head-to-head selectivity screening data for all listed compounds is not publicly available, the following information has been gathered:

  • BLT-1: Often described as a selective inhibitor of SR-BI.

  • ITX-5061: Exhibits polypharmacology, acting as an inhibitor of both SR-BI and p38 MAPK. This dual activity should be considered when interpreting experimental results.

  • ML278: Developed as a more potent and less toxic alternative to BLT-1 and ITX-5061, suggesting improved selectivity. Publicly available data on PubChem indicates a low hit rate in other Molecular Libraries Probe Production Centers Network (MLPCN) screens, supporting its selectivity for SR-BI.

Experimental Protocols

The following are detailed methodologies for the key assays used to determine the potency and selectivity of SR-BI inhibitors.

DiI-HDL Uptake Assay (Potency)

This assay measures the ability of a compound to inhibit the SR-BI-mediated uptake of the fluorescent lipid analog DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) from high-density lipoprotein (HDL) particles into cells.

Materials:

  • Cells expressing SR-BI (e.g., ldlA[mSR-BI] cells)

  • DiI-labeled HDL (DiI-HDL)

  • Test compounds (e.g., this compound and alternatives)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed SR-BI expressing cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the overnight culture medium from the cells and add the medium containing the test compounds. Incubate for a predetermined period (e.g., 1 hour) at 37°C.

  • DiI-HDL Incubation: Add DiI-HDL to each well at a final concentration typically in the range of 5-10 µg/mL. Incubate for 2-4 hours at 37°C to allow for lipid uptake.

  • Washing: Aspirate the medium containing DiI-HDL and wash the cells multiple times with cold PBS to remove unbound DiI-HDL.

  • Fluorescence Measurement: Lyse the cells and measure the intracellular DiI fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~549 nm excitation and ~565 nm emission).

  • Data Analysis: The fluorescence intensity in compound-treated wells is compared to that of vehicle-treated control wells. The IC50 value is calculated by fitting the dose-response data to a suitable pharmacological model.

Cholesterol Efflux Assay (Mechanism of Action)

This assay determines if a compound inhibits the SR-BI-mediated efflux of cholesterol from cells to an acceptor like HDL.

Materials:

  • Cells (e.g., macrophages or fibroblasts)

  • [3H]-cholesterol or a fluorescent cholesterol analog

  • HDL (as a cholesterol acceptor)

  • Test compounds

  • Cell culture medium

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Labeling: Incubate cells with medium containing [3H]-cholesterol or a fluorescent cholesterol analog for 24-48 hours to label the intracellular cholesterol pools.

  • Equilibration: Wash the cells and incubate in serum-free medium for a period to allow the label to equilibrate within the cellular cholesterol pools.

  • Compound and Acceptor Incubation: Add medium containing the test compounds and a cholesterol acceptor (e.g., HDL) to the cells. Incubate for a defined period (e.g., 4-6 hours).

  • Sample Collection: Collect the medium (containing the effluxed labeled cholesterol) and lyse the cells to determine the amount of labeled cholesterol remaining in the cells.

  • Quantification: Measure the radioactivity in the medium and cell lysate using a scintillation counter, or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cholesterol efflux as the amount of labeled cholesterol in the medium divided by the total labeled cholesterol (medium + cell lysate). Compare the efflux in the presence of the inhibitor to the vehicle control.

Visualizations

SR-BI Signaling Pathway

The following diagram illustrates the central role of SR-BI in HDL metabolism and the downstream signaling events that can be affected by inhibitors like this compound.

SRBI_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SRBI SR-BI HDL HDL Particle (with Cholesteryl Esters) SRBI->HDL Cholesterol Efflux to HDL CE Cholesteryl Esters (CE) SRBI->CE Selective CE Uptake HDL->SRBI Binding FC Free Cholesterol (FC) CE->FC Steroidogenesis Steroid Hormone Production FC->Steroidogenesis BileAcid Bile Acid Synthesis (Liver) FC->BileAcid Efflux Cholesterol Efflux FC->Efflux Efflux->SRBI This compound This compound (Inhibitor) This compound->SRBI Inhibits

Caption: SR-BI mediates the selective uptake of cholesteryl esters from HDL.

Experimental Workflow for SR-BI Inhibitor Profiling

This diagram outlines the logical steps involved in screening and characterizing novel inhibitors of SR-BI.

Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: High-Throughput DiI-HDL Uptake Assay start->primary_screen hit_id Hit Identification (Compounds inhibiting uptake) primary_screen->hit_id dose_response Dose-Response Analysis: Determine IC50 hit_id->dose_response secondary_assay Secondary Assay: Cholesterol Efflux Assay dose_response->secondary_assay selectivity Selectivity Profiling: Screen against other targets (e.g., Kinase Panel, Receptor Panel) secondary_assay->selectivity lead_candidate Lead Candidate Selection selectivity->lead_candidate

Caption: A typical workflow for identifying and characterizing SR-BI inhibitors.

References

A Head-to-Head Comparison of HDL376 and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the scavenger receptor class B type I (SR-BI) inhibitor, HDL376, and its notable analogs. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes associated signaling pathways to facilitate informed decisions in research and development.

Executive Summary

This compound and its analogs are potent inhibitors of the scavenger receptor class B type I (SR-BI), a key protein in lipid metabolism and a co-receptor for Hepatitis C virus (HCV) entry. These small molecules offer valuable tools for studying the physiological and pathological roles of SR-BI and hold therapeutic potential for conditions such as atherosclerotic coronary artery disease and HCV infection. This guide presents a head-to-head comparison of this compound with its prominent analogs: ITX 5061, BLT-1, and ML278, focusing on their inhibitory activities and mechanisms of action.

Data Presentation: Performance Comparison of SR-BI Inhibitors

The following table summarizes the quantitative data on the inhibitory potency of this compound and its analogs in various key assays.

CompoundTargetAssayKey ParameterValueReference
This compound SR-BISR-BI-mediated lipid transportIC500.22 µM[cite: ]
ITX 5061 SR-BIHCV Jc1-Luc replicationEC5020.2 nM[1]
SR-BIHCV entry inhibitionEC50Sub-nanomolar[2]
BLT-1 SR-BIDiI-HDL uptakeIC5010.8 nM[3]
ML278 SR-BIDiI-HDL uptakeIC506 nM (average)
ML279 SR-BIDiI-HDL uptakeIC5016.2 nM[3]

Signaling Pathways

SR-BI plays a crucial role in cellular signaling, primarily through its interaction with the adaptor protein PDZK1. This interaction is essential for maintaining SR-BI protein levels and mediating downstream signaling cascades.

SR-BI Signaling Pathway

The binding of high-density lipoprotein (HDL) to SR-BI initiates a signaling cascade that involves the activation of Src family kinases and subsequently the PI3K-Akt pathway. This pathway is implicated in various cellular processes, including cell proliferation and migration. The C-terminal domain of SR-BI interacts with PDZK1, which acts as a scaffold, facilitating these downstream signaling events.

SR_BI_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol HDL HDL SR_BI SR-BI HDL->SR_BI Binds PDZK1 PDZK1 SR_BI->PDZK1 Interacts Src Src PDZK1->Src Activates PI3K PI3K Src->PI3K Activates Akt Akt PI3K->Akt Activates Cellular_Responses Cellular Responses (Proliferation, Migration) Akt->Cellular_Responses

Caption: SR-BI signaling cascade initiated by HDL binding.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

SR-BI-Mediated Lipid Uptake Assay (DiI-HDL Uptake Assay)

This assay measures the ability of compounds to inhibit the uptake of a fluorescently labeled HDL particle (DiI-HDL) into cells expressing SR-BI.

Protocol:

  • Cell Culture: Plate ldlA[mSR-BI] cells (CHO cells lacking LDL receptors but overexpressing murine SR-BI) in appropriate well plates and culture overnight.

  • Pre-incubation: Wash the cells with serum-free medium. Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound, ML278) or vehicle control for a specified time (e.g., 2 hours) at 37°C.

  • DiI-HDL Incubation: Add DiI-labeled HDL to the wells at a final concentration (e.g., 10 µg protein/mL) and incubate for a further 2 hours at 37°C. Include a control with a large excess of unlabeled HDL to determine non-specific uptake.

  • Cell Harvesting and Analysis: Wash the cells with PBS to remove unbound DiI-HDL. Detach the cells using trypsin and quench with lipoprotein-deficient serum.

  • Quantification: Measure the fluorescence of the cell suspension using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: Calculate the percentage inhibition of DiI-HDL uptake at each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[4]

HCV Entry Inhibition Assay

This assay evaluates the efficacy of compounds in preventing the entry of Hepatitis C virus (HCV) into host cells.

Protocol:

  • Cell Culture: Seed Huh-7.5.1 cells (a human hepatoma cell line highly permissive to HCV infection) in 96-well plates.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test compound (e.g., ITX 5061) for a defined period.

  • Infection: Infect the cells with a reporter virus, such as a Jc1-Luciferase virus, at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a period that allows for viral entry, replication, and reporter gene expression (e.g., 72 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase readings to a vehicle-treated control and calculate the percent inhibition of viral entry. Determine the EC50 value from the dose-response curve.[1]

Cholesterol Efflux Assay

This assay quantifies the ability of compounds to modulate the efflux of cholesterol from cells to an acceptor like HDL.

Protocol:

  • Cell Labeling: Label the intracellular cholesterol pool of a suitable cell line (e.g., macrophages) by incubating them with a labeled cholesterol, such as [3H]-cholesterol or a fluorescent analog, for 24-48 hours.

  • Equilibration: Wash the cells and incubate them in a serum-free medium to allow the labeled cholesterol to equilibrate within the intracellular pools.

  • Compound Incubation: Treat the cells with the test compound at various concentrations.

  • Efflux Induction: Add a cholesterol acceptor, such as HDL or apolipoprotein A-I, to the medium and incubate for a specified time (e.g., 4 hours) to allow for cholesterol efflux.

  • Sample Collection: Collect the medium (containing the effluxed cholesterol) and lyse the cells to determine the amount of cholesterol remaining in the cells.

  • Quantification: Measure the radioactivity or fluorescence in both the medium and the cell lysate.

  • Data Analysis: Calculate the percentage of cholesterol efflux as the amount of label in the medium divided by the total amount of label (medium + cell lysate). Analyze the effect of the compound on this percentage.[5][6][7]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating SR-BI inhibitors.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis Lipid_Uptake Lipid Uptake Assay (e.g., DiI-HDL) IC50_EC50 IC50 / EC50 Determination Lipid_Uptake->IC50_EC50 HCV_Entry HCV Entry Assay HCV_Entry->IC50_EC50 Cholesterol_Efflux Cholesterol Efflux Assay Cholesterol_Efflux->IC50_EC50 Mechanism_Study Mechanism of Action Studies IC50_EC50->Mechanism_Study Data_Interpretation Data Interpretation & Comparison Mechanism_Study->Data_Interpretation Compound_Synthesis Compound Synthesis (this compound & Analogs) Compound_Synthesis->Lipid_Uptake Compound_Synthesis->HCV_Entry Compound_Synthesis->Cholesterol_Efflux Cell_Culture Cell Culture (SR-BI expressing cells) Cell_Culture->Lipid_Uptake Cell_Culture->HCV_Entry Cell_Culture->Cholesterol_Efflux

Caption: General workflow for inhibitor evaluation.

References

Safety Operating Guide

Prudent Disposal Practices for Research Chemical HDL376

Author: BenchChem Technical Support Team. Date: November 2025

Step-by-Step Disposal Protocol for HDL376

In the absence of a specific SDS for this compound, the primary step is to characterize the substance to the best of your ability. This involves reviewing all available documentation, including purchase orders and internal records, that may provide information on its chemical nature, supplier, and potential hazards.

  • Hazard Identification:

    • Consult Internal Documentation: Locate any internal records, synthesis notes, or container labels that may describe the properties of this compound.

    • Contact the Supplier: If the origin of the chemical is known, contact the supplier to request a Safety Data Sheet.

    • Analytical Characterization: If the chemical's identity is unknown, it must be treated as hazardous. If feasible and safe, analytical characterization may be necessary to determine its properties.

  • Waste Segregation and Storage:

    • Assume Hazardous Nature: Until proven otherwise, treat this compound as hazardous waste.

    • Dedicated Container: Store waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.

    • Labeling: The waste container label should include the words "Hazardous Waste," the chemical name (this compound), and any known or suspected hazards (e.g., flammable, corrosive, toxic).

  • Personal Protective Equipment (PPE):

    • Always handle this compound waste with appropriate PPE. This should include, at a minimum, safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1] If there is a risk of inhalation, a respirator may be necessary.

  • Disposal Pathway Determination:

    • Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance.[2][3] They are responsible for managing hazardous waste disposal and can provide specific instructions.[2][4]

    • Waste Manifest: For off-site disposal, a hazardous waste manifest will be required, which tracks the waste from generation to its final destination.[5]

Chemical Waste Characterization and Disposal Routes

The appropriate disposal route for a chemical depends on its hazardous characteristics. The following table summarizes common categories of chemical waste and their typical disposal methods.

Hazard CharacteristicDescriptionTypical Disposal Route
Flammable Liquids with a low flash point that can ignite easily.[6][7]Fuel blending or incineration at a licensed hazardous waste facility.
Corrosive Acids or bases that can cause damage to skin, eyes, or metal.Neutralization followed by disposal, or incineration for organic corrosives.
Toxic Substances that are harmful or fatal if ingested, inhaled, or absorbed.[8]Incineration at high temperatures or chemical detoxification at a specialized facility.
Reactive Chemicals that are unstable and can undergo violent change.Stabilization or controlled reaction prior to disposal.
Aquatic Toxicity Substances harmful to aquatic life.[6][8]Treatment to remove or neutralize the toxic components before any discharge.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is SDS Available? A->B C Follow Disposal Instructions in SDS Section 13 B->C Yes D Treat as Unknown Hazardous Waste B->D No K End: this compound Disposed C->K E Consult Internal Documentation and Supplier D->E F Characterize Hazards (Flammable, Corrosive, Toxic, Reactive) E->F G Segregate and Store in Labeled, Compatible Container F->G H Wear Appropriate PPE G->H I Contact Institutional EHS for Disposal Guidance H->I J Arrange for Licensed Hazardous Waste Disposal I->J J->K

Caption: Decision workflow for the proper disposal of research chemical this compound.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department when in doubt.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.